Product packaging for N-Methylidene-L-alanine(Cat. No.:CAS No. 88133-81-7)

N-Methylidene-L-alanine

Cat. No.: B15431644
CAS No.: 88133-81-7
M. Wt: 101.10 g/mol
InChI Key: XQJJOBBYFWSBOI-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Methylidene-L-alanine is a non-proteinogenic amino acid of interest in various chemical and biochemical research fields. Researchers value this compound as a specialized building block in organic synthesis and peptide chemistry. It may be used to study reaction mechanisms, metabolic pathways, or as a precursor for more complex molecules. As a high-purity reagent, it is essential for producing reliable and reproducible results in experimental settings. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2 B15431644 N-Methylidene-L-alanine CAS No. 88133-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(methylideneamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-3(5-2)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJJOBBYFWSBOI-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717754
Record name N-Methylidene-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88133-81-7
Record name N-Methylidene-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Methylidene-L-alanine chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of N-Methylidene-L-alanine. It is intended for researchers, scientists, and drug development professionals interested in the application of this non-proteinogenic amino acid.

Core Chemical Properties and Structure

This compound, a derivative of the proteinogenic amino acid L-alanine, possesses unique characteristics owing to the substitution of a hydrogen atom with a methyl group on the alpha-amino group. This modification significantly influences its chemical behavior and biological activity.

Structural Identifiers

The structure of this compound can be represented by various standard chemical identifiers:

IdentifierValue
IUPAC Name (2S)-2-(methylamino)propanoic acid[1]
SMILES CN--INVALID-LINK--C(O)=O[2]
InChI 1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1[1]
InChIKey GDFAOVXKHJXLEI-VKHMYHEASA-N[1]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Please note that some values are predicted based on computational models.

PropertyValueSource
Molecular Formula C4H9NO2[1]
Molecular Weight 103.12 g/mol [1]
Melting Point 315-317 °C (decomposes)ChemicalBook
Boiling Point (Predicted) 190.1 ± 23.0 °CChemicalBook
pKa (Predicted) 2.32 ± 0.10ChemicalBook
Appearance White to off-white powderChemicalBook

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through both chemical and biocatalytic methods. Each approach offers distinct advantages in terms of stereoselectivity, yield, and environmental impact.

Chemical Synthesis: Reductive Amination of Pyruvic Acid

This method involves the reaction of a keto acid (pyruvic acid) with an amine (methylamine) in the presence of a reducing agent.

Methodology:

  • Imine Formation: Pyruvic acid is reacted with methylamine to form an intermediate imine. This reaction is typically carried out in a suitable solvent such as methanol.

  • Reduction: The imine is then reduced to the corresponding amine. A common reducing agent for this step is sodium borohydride (NaBH4).[3] The use of sodium cyanoborohydride (NaBH3CN) can also be employed as it selectively reduces imines in the presence of ketones.

  • Work-up and Purification: The reaction mixture is worked up to remove unreacted reagents and byproducts. This may involve adjusting the pH, extraction with an organic solvent, and subsequent purification of the final product, for instance, through recrystallization.

Experimental Workflow: Reductive Amination

G Reductive Amination Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification PyruvicAcid Pyruvic Acid ImineFormation Imine Formation (Solvent: Methanol) PyruvicAcid->ImineFormation Methylamine Methylamine Methylamine->ImineFormation Reduction Reduction (Reducing Agent: NaBH4) ImineFormation->Reduction Workup Reaction Work-up (pH adjustment, extraction) Reduction->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound via reductive amination.

Chemical Synthesis: N-methylation of L-alanine

This approach involves the direct methylation of the amino group of L-alanine. To achieve selective mono-methylation and avoid over-methylation, a protecting group strategy is often employed.

Methodology:

  • Protection of the Amino Group: The α-amino group of L-alanine is first protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group.[4]

  • Methylation: The protected L-alanine is then treated with a methylating agent, such as methyl iodide, in the presence of a base.

  • Deprotection: The protecting group is subsequently removed to yield this compound. The choice of deprotection conditions depends on the protecting group used.

  • Purification: The final product is purified from the reaction mixture using standard techniques like chromatography or recrystallization.

Experimental Workflow: N-methylation of L-alanine

G N-methylation of L-alanine Workflow L_alanine L-alanine Protection Amino Group Protection (e.g., Cbz-Cl) L_alanine->Protection Protected_L_alanine Protected L-alanine Protection->Protected_L_alanine Methylation Methylation (e.g., CH3I, Base) Protected_L_alanine->Methylation Methylated_product N-Methylated Protected Alanine Methylation->Methylated_product Deprotection Deprotection Methylated_product->Deprotection Purification Purification Deprotection->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound via N-methylation of L-alanine.

Biocatalytic Synthesis

A highly stereoselective method for the synthesis of this compound utilizes the enzyme N-methyl-L-amino acid dehydrogenase (NMAADH).[5] This biocatalytic approach offers a greener alternative to chemical synthesis.

Methodology:

  • Reaction Setup: The reaction is typically carried out in an aqueous buffer at a controlled pH. The key components are:

    • Substrate: Pyruvic acid

    • Amine Source: Methylamine

    • Enzyme: N-methyl-L-amino acid dehydrogenase (often from Pseudomonas putida)

    • Cofactor: NADPH for the reductive step.[6]

  • Enzymatic Conversion: The enzyme catalyzes the reductive amination of pyruvate with methylamine to stereoselectively produce this compound.

  • Product Isolation: After the reaction is complete, the enzyme is typically removed (e.g., by denaturation and centrifugation), and the product is isolated from the reaction mixture. This may involve techniques such as ion-exchange chromatography.

Experimental Workflow: Biocatalytic Synthesis

G Biocatalytic Synthesis Workflow cluster_reactants Reaction Components cluster_purification Product Isolation Pyruvate Pyruvic Acid Reaction Enzymatic Reaction (Aqueous Buffer, Controlled pH) Pyruvate->Reaction Methylamine Methylamine Methylamine->Reaction Enzyme N-methyl-L-amino acid dehydrogenase Enzyme->Reaction Cofactor NADPH Cofactor->Reaction EnzymeRemoval Enzyme Removal Reaction->EnzymeRemoval Purification Purification (e.g., Ion-Exchange Chromatography) EnzymeRemoval->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the biocatalytic synthesis of this compound.

Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on the structurally similar compound beta-N-methylamino-L-alanine (BMAA) provides valuable insights. BMAA has been shown to act as an agonist at metabotropic glutamate receptors and to affect N-methyl-D-aspartate (NMDA) receptors.[7][8] This suggests that this compound may also interact with the glutamatergic system, a key neurotransmitter system in the central nervous system.

Hypothetical Glutamatergic Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound could act on glutamate receptors, leading to downstream cellular effects. This proposed pathway is based on the known actions of the related compound BMAA.

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMA This compound mGluR Metabotropic Glutamate Receptor (mGluR) NMA->mGluR Agonist Binding NMDAR NMDA Receptor NMA->NMDAR Modulation G_protein G-protein mGluR->G_protein Activation Ca_influx Ca2+ influx NMDAR->Ca_influx PLC Phospholipase C (PLC) G_protein->PLC Activation IP3_DAG IP3 and DAG production PLC->IP3_DAG Ca_release Ca2+ release from ER IP3_DAG->Ca_release Downstream Downstream Cellular Effects (e.g., gene expression, enzyme activation) Ca_release->Downstream Ca_influx->Downstream

Caption: Hypothetical signaling cascade initiated by this compound at glutamate receptors.

This guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its biological roles and potential therapeutic applications.

References

Synthesis of N-Methyl-L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-L-alanine, a non-proteinogenic amino acid, is a crucial building block in the synthesis of various pharmaceuticals and a significant compound in peptide modification. Its incorporation into peptides can enhance metabolic stability, improve membrane permeability, and modulate biological activity. This technical guide provides an in-depth overview of the primary synthetic routes to N-Methyl-L-alanine from L-alanine, including chemical and enzymatic methodologies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Chemical Synthesis Methodologies

The chemical synthesis of N-Methyl-L-alanine from L-alanine can be achieved through several distinct pathways. The primary methods include direct methylation of protected L-alanine, reductive amination of a keto acid precursor, and nucleophilic substitution using an α-halo acid.

Direct N-Methylation of L-alanine

Direct methylation of the amino group of L-alanine requires the protection of both the amino and carboxylic acid functionalities to prevent side reactions such as over-methylation and esterification.[1] A common strategy involves the use of a benzyloxycarbonyl (Cbz) protecting group for the amine and subsequent methylation using a methylating agent like methyl iodide.

Step 1: Synthesis of N-Benzyloxycarbonyl-L-alanine (Z-L-Ala)

  • Dissolve L-alanine (1.0 eq) in 2 M sodium hydroxide solution and cool to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M sodium hydroxide solution concurrently in separate dropping funnels over a period of 1-2 hours, maintaining the pH between 9 and 10.

  • After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with cold 1 M hydrochloric acid, resulting in the precipitation of the product.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to yield N-Benzyloxycarbonyl-L-alanine.

Step 2: N-Methylation of N-Benzyloxycarbonyl-L-alanine

  • Suspend N-Benzyloxycarbonyl-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add methyl iodide (CH₃I, 2.5 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection of N-Benzyloxycarbonyl-N-methyl-L-alanine

  • Dissolve the N-methylated and protected alanine from the previous step in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield N-Methyl-L-alanine.

Reductive Amination of Pyruvate

Reductive amination is a powerful method for the formation of amines. In this approach, a keto acid precursor, pyruvic acid (or its salt, pyruvate), reacts with methylamine to form an intermediate imine, which is then reduced in situ to yield N-Methyl-L-alanine.[2] Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation due to its selectivity for the imine over the ketone.[3][4]

  • Dissolve sodium pyruvate (1.0 eq) and methylamine hydrochloride (1.2 eq) in a suitable buffer (e.g., phosphate buffer, pH 7-8) or an aqueous methanol solution.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring the progress by a suitable analytical technique (e.g., NMR or LC-MS).

  • Acidify the reaction mixture with dilute HCl to decompose any remaining borohydride.

  • Purify the product using ion-exchange chromatography.

Synthesis from α-Bromopropionic Acid

This method involves the nucleophilic substitution of bromide from 2-bromopropanoic acid with methylamine. This is an adaptation of the classical Strecker synthesis of amino acids.[5][6] While effective, this method often results in a racemic mixture of N-methyl-alanine.

  • Slowly add 2-bromopropanoic acid (1.0 eq) to a cold (0-4 °C) concentrated aqueous solution of methylamine (a large excess, e.g., >20 eq).

  • Allow the reaction mixture to stand at room temperature for several days (e.g., 4 days).[5]

  • Concentrate the solution under reduced pressure.

  • Dissolve the residue in a minimal amount of hot water and precipitate the product by adding a large volume of methanol.

  • Cool the mixture to induce crystallization.

  • Filter the crystals, wash with cold methanol and then ether, and dry to obtain N-methyl-DL-alanine.

Enzymatic and Fermentative Synthesis

Biocatalytic methods offer high stereoselectivity and milder reaction conditions compared to classical chemical synthesis. The key enzyme in the biosynthesis of N-Methyl-L-alanine is N-methyl-L-amino acid dehydrogenase (NMAADH).[7]

Enzymatic Synthesis using N-methyl-L-amino acid dehydrogenase

NMAADH from Pseudomonas putida catalyzes the reductive amination of pyruvate with methylamine, utilizing NADPH as a cofactor.[5][8]

  • Prepare a reaction mixture containing potassium phosphate buffer (pH 8.2-8.6), pyruvate (e.g., 15 mM), methylamine (e.g., 75 mM), and NADPH (e.g., 0.2 mM).

  • Initiate the reaction by adding a purified preparation of N-methyl-L-amino acid dehydrogenase.

  • Monitor the reaction progress by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Quantify the N-Methyl-L-alanine produced using HPLC or an amino acid analyzer.

Whole-Cell Biocatalysis

A highly efficient method for the production of N-Methyl-L-alanine involves the use of a whole-cell biocatalyst. Engineered Corynebacterium glutamicum expressing the NMAADH gene from Pseudomonas putida has been successfully used for the fermentative production of N-Methyl-L-alanine from glucose.[7][9]

  • Cultivate the engineered C. glutamicum strain in a suitable growth medium.

  • Transfer the culture to a production medium containing glucose as a carbon source and methylamine as the nitrogen source for the methylation.

  • Conduct the fermentation in a fed-batch mode to maintain optimal concentrations of glucose and methylamine.

  • Monitor the production of N-Methyl-L-alanine in the culture supernatant by HPLC.

  • Upon completion of the fermentation, separate the cells from the broth and purify N-Methyl-L-alanine from the supernatant, for example, by ion-exchange chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods.

Table 1: Chemical Synthesis of N-Methyl-L-alanine

MethodStarting MaterialKey ReagentsTypical YieldEnantiomeric PurityReference(s)
Direct N-MethylationL-alanineCbz-Cl, NaH, CH₃I, Pd/C, H₂Good to HighHigh (low racemization)[10]
Reductive AminationPyruvic acidMethylamine, NaBH₃CNModerate to GoodRacemic (unless chiral catalyst is used)[2]
From α-Bromopropionic Acid2-Bromopropanoic acidMethylamine65-70% (analogous reaction)Racemic[5][6]

Table 2: Enzymatic/Fermentative Synthesis of N-Methyl-L-alanine

MethodBiocatalystSubstratesProduct TiterYieldEnantiomeric PurityReference(s)
Whole-Cell BiocatalysisRecombinant C. glutamicumGlucose, Methylamine31.7 g/L0.71 g/g glucoseHigh (L-isomer)[7][9]

Purification and Characterization

Purification

N-Methyl-L-alanine can be purified from the reaction mixture using ion-exchange chromatography.[1][11] The crude product is loaded onto a cation-exchange resin (e.g., Dowex 50-X4) in its H⁺ form. After washing away uncharged and anionic impurities, the amino acid is eluted with a dilute base, such as aqueous ammonia.

Characterization

The identity and purity of the synthesized N-Methyl-L-alanine can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a doublet for the Cα-proton, a singlet for the N-methyl protons, and a doublet for the Cβ-methyl protons.

    • ¹³C NMR: Expected signals for the carboxyl carbon, Cα, Cβ, and the N-methyl carbon.[12][13]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of N-Methyl-L-alanine (103.12 g/mol ) should be observed.[1][13]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxyl and amino groups should be present.[1]

  • Thin Layer Chromatography (TLC): The purity can be assessed by TLC, often with visualization using ninhydrin, which gives a characteristic color with secondary amines.

Visualizations

The following diagrams illustrate the key synthetic pathways.

chemical_synthesis cluster_direct_methylation Direct N-Methylation cluster_reductive_amination Reductive Amination cluster_halo_acid From α-Halo Acid L-Alanine L-Alanine Z-L-Ala Z-L-Ala L-Alanine->Z-L-Ala 1. Cbz-Cl N-Me-Z-L-Ala N-Me-Z-L-Ala Z-L-Ala->N-Me-Z-L-Ala 2. NaH, CH3I N-Methyl-L-alanine_1 N-Methyl-L-alanine N-Me-Z-L-Ala->N-Methyl-L-alanine_1 3. H2, Pd/C Pyruvic Acid Pyruvic Acid Imine Intermediate Imine Intermediate Pyruvic Acid->Imine Intermediate Methylamine N-Methyl-L-alanine_2 N-Methyl-L-alanine Imine Intermediate->N-Methyl-L-alanine_2 NaBH3CN 2-Bromopropanoic Acid 2-Bromopropanoic Acid N-Methyl-DL-alanine N-Methyl-DL-alanine 2-Bromopropanoic Acid->N-Methyl-DL-alanine Methylamine enzymatic_synthesis cluster_whole_cell Whole-Cell Biocatalysis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis N-Methyl-L-alanine N-Methyl-L-alanine Pyruvate->N-Methyl-L-alanine Methylamine, NADPH Recombinant C. glutamicum Recombinant C. glutamicum Recombinant C. glutamicum->Pyruvate NMAADH NMAADH NMAADH->N-Methyl-L-alanine

References

An In-depth Technical Guide on the Biochemical and Physiological Actions of N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-alanine is a non-proteinogenic α-amino acid characterized by a methyl group on the α-nitrogen atom. This structural modification imparts unique physicochemical properties that distinguish it from its parent amino acid, alanine, leading to a range of biochemical and physiological actions. This technical guide provides a comprehensive overview of the current understanding of N-Methyl-DL-alanine, focusing on its applications in peptide synthesis, its role in studying amino acid transport, and its metabolic effects. The document summarizes available quantitative data, outlines relevant experimental protocols, and provides visualizations of key concepts to support further research and development in this area. It is crucial to distinguish N-Methyl-DL-alanine from its neurotoxic isomer, β-N-methylamino-L-alanine (BMAA), as their biological activities are markedly different.

Biochemical Properties and Actions

N-Methyl-DL-alanine's primary biochemical significance lies in its utility as a building block for modifying peptides and as a probe for studying metabolic processes.

Peptide Synthesis and Conformational Effects

The incorporation of N-Methyl-DL-alanine into peptide chains is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides.[1] N-methylation alters the peptide backbone, which can lead to:

  • Increased Proteolytic Stability: The steric hindrance provided by the N-methyl group can protect the adjacent peptide bond from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1]

  • Enhanced Lipophilicity: The addition of a methyl group increases the hydrophobicity of the peptide, which can improve its membrane permeability and oral bioavailability.

  • Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and improve receptor binding affinity and selectivity.

The stereochemistry of the N-methylated alanine residue significantly impacts receptor binding. For example, the substitution of proline with N-Methyl-L-alanine or N-Methyl-D-alanine in endomorphin-2 (EM-2) analogues has distinct effects on their affinity for µ and δ opioid receptors.[1]

Table 1: Effect of N-Methyl-alanine Isomers on the Binding Affinity of Endomorphin-2 (EM-2) Analogues to Opioid Receptors [1]

Compoundµ-Receptor Binding Affinity (Ki, nM)δ-Receptor Binding Affinity (Ki, nM)
Endomorphin-2 (Parent Compound)0.3414.7
[NMeAla²]EM-21.2328.5
[D-NMeAla²]EM-24.68123

A lower Ki value indicates a higher binding affinity.

Metabolic Effects

N-Methyl-DL-alanine has been shown to influence cellular metabolism, particularly lipid metabolism.

  • Inhibition of Fatty Acid Synthase (FAS): It has been reported to inhibit the production of cycloleucin A by acting as an inhibitor of fatty acid synthase (FAS), a key enzyme in de novo fatty acid synthesis.[2]

  • Inhibition of Carnitine Palmitoyltransferase I (CPT I): At physiological concentrations, N-Methyl-DL-alanine can inhibit fatty acid oxidation by decreasing the activity of carnitine palmitoyltransferase I (CPT I). This can lead to an accumulation of lipids in the liver.[2]

Physiological Actions

The physiological actions of N-Methyl-DL-alanine are primarily related to its interaction with amino acid transport systems and its potential as a biomarker.

Amino Acid Transport

Due to its structural similarity to natural amino acids, N-Methyl-DL-alanine is a valuable tool for studying the specificity and kinetics of various amino acid transporter systems.[1] It has been used in studies of amino acid efflux and trans-stimulation , a phenomenon where the presence of an extracellular substrate stimulates the efflux of an intracellular substrate via a transporter.[3]

Potential as a Neurological Biomarker

Recent metabolomic studies have identified N-Methyl-DL-alanine as a potential biomarker for neurological conditions such as migraines. Lower levels of N-Methyl-DL-alanine, along with other metabolites, have been observed in migraine patients, suggesting a possible role in the pathophysiology of the condition.[1]

Distinction from β-N-methylamino-L-alanine (BMAA)

It is critical to differentiate N-Methyl-DL-alanine (an α-amino acid) from its isomer, β-N-methylamino-L-alanine (BMAA, a β-amino acid). BMAA is a known neurotoxin implicated in neurodegenerative diseases. BMAA exerts its toxicity through mechanisms that have not been demonstrated for N-Methyl-DL-alanine, including:

  • Excitotoxicity: BMAA is an agonist at N-methyl-D-aspartate (NMDA) and metabotropic glutamate 5 (mGluR5) receptors.

  • Protein Misfolding: BMAA can be misincorporated into proteins in place of L-serine.

The biochemical and physiological actions described in this document pertain specifically to N-Methyl-DL-alanine.

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically utilizing N-Methyl-DL-alanine are not extensively published. However, based on established methodologies for similar compounds, the following sections outline the general procedures for key experiments.

Solid-Phase Peptide Synthesis (SPPS) with N-Methyl-DL-alanine

This protocol describes the general workflow for incorporating N-Methyl-DL-alanine into a peptide sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Materials:

  • Fmoc-N-Methyl-DL-alanine

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HATU, HCTU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: Activate the carboxyl group of Fmoc-N-Methyl-DL-alanine with a coupling reagent and a base in DMF.

  • Coupling: Add the activated Fmoc-N-Methyl-DL-alanine solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

sps_workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 activation Amino Acid Activation (Fmoc-N-Me-DL-Ala, HATU, DIPEA) wash1->activation coupling Coupling activation->coupling wash2 Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage No purification Purification (HPLC) cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis end End: Pure Peptide analysis->end

Fig. 1: Solid-Phase Peptide Synthesis Workflow.
Amino Acid Transport Assay (Trans-stimulation)

This protocol provides a general framework for a trans-stimulation assay to study the effect of extracellular N-Methyl-DL-alanine on the efflux of a pre-loaded radiolabeled amino acid from cultured cells.

Materials:

  • Cultured cells expressing the transporter of interest

  • Radiolabeled amino acid (e.g., ³H-Leucine)

  • N-Methyl-DL-alanine

  • Uptake buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate cells in a multi-well format and grow to confluency.

  • Loading: Incubate the cells with a known concentration of a radiolabeled amino acid in uptake buffer to allow for intracellular accumulation.

  • Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel.

  • Efflux Initiation: Add uptake buffer containing either vehicle (control) or varying concentrations of N-Methyl-DL-alanine to the cells.

  • Sampling: At designated time points, collect the extracellular buffer.

  • Cell Lysis: At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.

  • Quantification: Measure the radioactivity in the collected buffer and cell lysates using a scintillation counter.

  • Analysis: Calculate the rate of efflux and determine the extent of trans-stimulation by N-Methyl-DL-alanine.

trans_stimulation_assay start Start: Cultured Cells loading Load with Radiolabeled Amino Acid start->loading wash Wash to Remove Extracellular Label loading->wash efflux Initiate Efflux with N-Methyl-DL-alanine wash->efflux sampling Collect Extracellular Buffer (Time Points) efflux->sampling lysis Cell Lysis efflux->lysis quantification Quantify Radioactivity (Scintillation Counting) sampling->quantification lysis->quantification analysis Data Analysis (Efflux Rate, Trans-stimulation) quantification->analysis end End: Results analysis->end

Fig. 2: Trans-stimulation Assay Workflow.

Signaling Pathways

Currently, there is a lack of direct evidence elucidating the specific intracellular signaling pathways that are modulated by N-Methyl-DL-alanine. While its metabolic effects on FAS and CPT I are known, the upstream and downstream signaling events associated with these interactions have not been fully characterized. Future research is needed to explore potential interactions with cell surface receptors and subsequent second messenger systems.

Conclusion

N-Methyl-DL-alanine is a versatile tool in biochemical and pharmacological research. Its primary applications are in the modification of peptides to improve their therapeutic potential and in the investigation of amino acid transport systems. Its metabolic effects, particularly the inhibition of key enzymes in lipid metabolism, warrant further investigation to understand their physiological relevance and potential for therapeutic intervention. A critical consideration for researchers is to clearly distinguish N-Methyl-DL-alanine from the neurotoxin BMAA. The continued exploration of the biochemical and physiological actions of N-Methyl-DL-alanine holds promise for advancing our understanding of cellular processes and for the development of novel therapeutics.

References

The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-methylation, the substitution of a hydrogen atom with a methyl group on the nitrogen atom of an amino acid, is a subtle yet profound post-translational or synthetic modification that significantly impacts the biological activity and pharmacokinetic properties of peptides and proteins. This modification, found in a diverse range of organisms from bacteria to humans, plays a crucial role in regulating protein function, stability, and cellular signaling. For drug development professionals, the strategic incorporation of N-methylated amino acids into therapeutic peptides has emerged as a powerful tool to enhance their efficacy, bioavailability, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the biological roles of N-methylated amino acids, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Biological Roles of N-Methylated Amino Acids

The introduction of a methyl group on the amide nitrogen of a peptide backbone instigates a cascade of structural and functional alterations, profoundly influencing the molecule's behavior in a biological milieu.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation by proteases. The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from proteolytic cleavage, thereby extending the in-vivo half-life of peptide-based therapeutics.

Improved Cell Permeability and Bioavailability

N-methylation can significantly enhance the ability of peptides to cross cellular membranes. By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall hydrophobicity of the peptide is increased, facilitating its passive diffusion across the lipid bilayer of cell membranes. This improved cellular uptake is critical for peptides that target intracellular components and for enhancing oral bioavailability. Reports have shown that peptides rich in N-methyl phenylalanine can passively diffuse across the blood-brain barrier.

Conformational Control and Receptor Selectivity

The restricted rotation around the N-Cα bond imposed by the N-methyl group reduces the conformational flexibility of the peptide backbone. This conformational constraint can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor. In some instances, N-methylation can even convert a receptor agonist into an antagonist.

Modulation of Protein-Protein Interactions and Gene Regulation

In nature, N-methylation of amino acids within proteins, particularly histones, is a key epigenetic modification that regulates gene expression. Histone methyltransferases (HMTs) catalyze the transfer of methyl groups to lysine and arginine residues of histone tails, creating binding sites for other proteins that, in turn, modulate chromatin structure and gene transcription. The degree of methylation (mono-, di-, or tri-methylation) and the specific residue methylated determine whether gene expression is activated or repressed.

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from studies comparing the properties of N-methylated and their non-methylated peptide counterparts.

Table 1: Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides in Mouse Plasma

PeptidePosition of N-MethylationPercentage Remaining after 80 min in Mouse Plasma
R1 (Native)-< 10%
R1-N-Me-1Position 1~40%
R1-N-Me-8Position 8~60%
R1-N-Me-1,8Positions 1 and 8> 90%

(Data sourced from a study on a 20-residue peptide inhibitor of malaria invasion, where "R1" is the native peptide. The stability was assessed by incubating the peptides in whole mouse plasma at 37°C and quantifying the remaining peptide by reversed-phase HPLC)

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-methylated peptides.

Solid-Phase Synthesis of N-Methylated Peptides

Objective: To synthesize a peptide containing one or more N-methylated amino acid residues using manual or automated solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected N-methylated amino acids

  • Rink Amide MBHA resin or other suitable solid support

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

  • HPLC grade acetonitrile and water

  • Lyophilizer

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and shake for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the coupling solution to the resin and shake for 1-2 hours.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • N-Methylated Amino Acid Coupling:

    • Coupling of N-methylated amino acids is often slower and requires stronger coupling reagents and longer reaction times.

    • Dissolve the Fmoc-N-methyl-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Pre-activate for 5-10 minutes before adding to the resin.

    • Allow the coupling reaction to proceed for 4-6 hours, or overnight if necessary.

    • Monitor the coupling using a chloranil test, as the Kaiser test is not suitable for secondary amines.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and Analysis:

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using preparative reverse-phase HPLC.

    • Analyze the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity.

    • Lyophilize the pure peptide fractions.

Analysis of N-Methylated Peptides by MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight of a synthesized N-methylated peptide.

Materials:

  • Purified N-methylated peptide

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)

  • Matrix solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Protocol:

  • Sample Preparation:

    • Prepare a saturated solution of the MALDI matrix in the matrix solvent.

    • Prepare a 1 mg/mL solution of the purified peptide in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Spotting the Sample:

    • On the MALDI target plate, spot 1 µL of the matrix solution.

    • Immediately add 1 µL of the peptide solution to the matrix spot and mix gently by pipetting up and down.

    • Allow the spot to air dry completely (the "dried droplet" method).

  • Mass Spectrometry Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for the expected peptide.

    • Calibrate the instrument using a standard peptide mixture.

  • Data Analysis:

    • Determine the monoisotopic mass of the peptide from the acquired spectrum.

    • Compare the experimental mass with the theoretical mass of the N-methylated peptide to confirm its identity. A difference of 14 Da per methylation compared to the non-methylated analogue is expected.

Signaling Pathways Involving N-Methylation

N-methylation is a critical modification in several key cellular signaling pathways. The following diagrams, in DOT language, illustrate the role of N-methylation in histone modification and its impact on gene regulation.

Histone Lysine Methylation and Gene Regulation

Histone_Lysine_Methylation cluster_writers Writers (Methyltransferases) cluster_marks Histone Marks cluster_readers Readers cluster_outcome Transcriptional Outcome KMT Histone Lysine Methyltransferase (KMT) SAH S-Adenosyl Homocysteine (SAH) KMT->SAH Product Histone Histone H3 Tail KMT->Histone Methylates H3K4me1 H3K4me1 Activator Transcriptional Activators H3K4me1->Activator Recruits H3K4me3 H3K4me3 H3K4me3->Activator Recruits H3K9me3 H3K9me3 Repressor Transcriptional Repressors (e.g., HP1) H3K9me3->Repressor Recruits H3K27me3 H3K27me3 H3K27me3->Repressor Recruits Gene_Activation Gene Activation Activator->Gene_Activation Gene_Repression Gene Repression Repressor->Gene_Repression SAM S-Adenosyl Methionine (SAM) SAM->KMT Methyl Donor Histone->H3K4me1 Histone->H3K4me3 Histone->H3K9me3 Histone->H3K27me3

Caption: Histone lysine methylation pathway regulating gene expression.

Experimental Workflow for Studying N-Methylated Peptides

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis (N-methylated & non-methylated) Purification HPLC Purification SPPS->Purification Analysis_MS Mass Spectrometry (Confirmation) Purification->Analysis_MS Stability_Assay Proteolytic Stability Assay (e.g., in serum) Analysis_MS->Stability_Assay Permeability_Assay Cell Permeability Assay (e.g., PAMPA) Analysis_MS->Permeability_Assay Binding_Assay Receptor Binding Assay Analysis_MS->Binding_Assay Cell_Culture Cell Culture Analysis_MS->Cell_Culture Data_Analysis Quantitative Data Analysis & Comparison Stability_Assay->Data_Analysis Permeability_Assay->Data_Analysis Binding_Assay->Data_Analysis Functional_Assay Functional Cellular Assay (e.g., signaling reporter) Cell_Culture->Functional_Assay Functional_Assay->Data_Analysis

Caption: A typical experimental workflow for the study of N-methylated peptides.

Conclusion

N-methylated amino acids represent a versatile and powerful tool in the arsenal of researchers and drug development professionals. Their ability to confer enhanced stability, permeability, and conformational rigidity to peptides makes them invaluable for the design of next-generation therapeutics. Furthermore, understanding the endogenous roles of N-methylation in critical cellular processes, such as epigenetic regulation, opens up new avenues for therapeutic intervention. The methodologies and data presented in this guide provide a solid foundation for the exploration and application of N-methylated amino acids in both basic research and pharmaceutical development.

N-Methyl-L-alanine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methyl-L-alanine (NMA) is a non-proteinogenic α-amino acid, a derivative of the common amino acid L-alanine where a methyl group is substituted for one of the hydrogen atoms on the α-amino group. This structural modification significantly alters its physicochemical properties compared to L-alanine, including its polarity, size, and hydrogen-bonding capabilities.[1] These changes influence its interactions with biological systems, making it a molecule of interest in diverse research fields, including peptide chemistry, drug design, and metabolic studies.[1][2][3] This document provides a detailed technical guide on the core molecular properties, experimental protocols, and relevant biochemical pathways of N-Methyl-L-alanine.

Molecular Data and Properties

The fundamental molecular characteristics of N-Methyl-L-alanine are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C4H9NO2PubChem[4], NIST[5][6]
Molecular Weight 103.12 g/mol PubChem[4], Sigma-Aldrich[7]
Monoisotopic Mass 103.063328530 DaPubChem[4]
IUPAC Name (2S)-2-(methylamino)propanoic acidPubChem[4]
CAS Registry Number 3913-67-5NIST[5][6], Sigma-Aldrich[7]
Synonyms N-Methylalanine, L-N-MethylalaninePubChem[4], NIST[5][6]

Experimental Protocols

The synthesis and analysis of N-Methyl-L-alanine can be achieved through various chemical and biocatalytic methods. The choice of protocol depends on factors such as required stereoselectivity, yield, and scalability.

Chemical Synthesis: N-methylation of L-alanine Precursors

A common strategy for synthesizing N-Methyl-L-alanine involves the methylation of a protected L-alanine derivative.

  • Objective: To chemically synthesize N-Methyl-L-alanine with control over stereochemistry.

  • Methodology:

    • Protection: The α-amino group of L-alanine is first protected to prevent unwanted side reactions. A common protecting group is benzyloxycarbonyl (Cbz).

    • Methylation: The protected L-alanine is then methylated. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.

    • Deprotection: The protecting group is removed to yield the final N-Methyl-L-alanine product.[1]

  • Example Reaction: A related synthesis for N-acetyl-N-methyl-L-alanine involves dissolving the corresponding ester in a mixture of methanol and 1 N aqueous sodium hydroxide. After allowing the solution to stand for several hours, the methanol is removed under reduced pressure. The aqueous solution is then acidified and extracted with an organic solvent like ethyl acetate. The final product is recovered after drying and concentrating the extract.[8]

Biocatalytic Synthesis via Whole-Cell Biotransformation

Biocatalytic methods offer a highly stereoselective and environmentally friendly alternative to chemical synthesis.

  • Objective: To produce N-Methyl-L-alanine from simple sugars and methylamine using an engineered microorganism.

  • Methodology:

    • Biocatalyst Development: A production strain, such as Corynebacterium glutamicum, is engineered to overproduce a precursor like pyruvate. The gene for N-methyl-L-amino acid dehydrogenase (NMAADH) from an organism like Pseudomonas putida is then heterologously expressed in this strain.[2][9]

    • Fermentation: The engineered whole-cell biocatalyst is cultivated in a fermentation medium containing a carbon source (e.g., glucose) and methylamine.[9]

    • Conversion: The NMAADH enzyme within the cells catalyzes the reductive methylamination of pyruvate using methylamine and a cofactor (e.g., NADPH) to stereospecifically form N-Methyl-L-alanine.[1][2]

    • Downstream Processing: The product is isolated from the fermentation broth and purified. This method has achieved titers of 31.7 g/L in fed-batch cultivations.[9]

Analytical Quantification: Mass Spectrometry

Mass spectrometry, coupled with chromatographic separation, is a primary technique for the detection and quantification of N-Methyl-L-alanine.

  • Objective: To identify and quantify N-Methyl-L-alanine in a complex sample matrix.

  • Methodology:

    • Sample Preparation: The sample is prepared and derivatized if necessary to improve chromatographic behavior and ionization efficiency.

    • Chromatographic Separation: The sample is injected into a Gas Chromatography (GC) or Liquid Chromatography (LC) system to separate N-Methyl-L-alanine from other components.

    • Mass Spectrometry (MS) Analysis: The eluent from the chromatograph is introduced into a mass spectrometer. The molecule is ionized (e.g., via Electron Ionization for GC-MS or Electrospray Ionization for LC-MS) and the resulting ions are separated based on their mass-to-charge ratio.

    • Detection: N-Methyl-L-alanine can be identified by its characteristic mass spectrum, including its molecular ion peak (e.g., [M+H]+ at m/z 104.07113 in LC-ESI-MS).[4] Quantification is achieved by comparing the signal intensity to that of a known standard.

Biochemical Pathway and Process Visualization

The enzymatic synthesis of N-Methyl-L-alanine from pyruvate and methylamine is a key biocatalytic pathway. The workflow illustrates the central role of the N-methyl-L-amino acid dehydrogenase enzyme in this stereospecific conversion.

Enzymatic_Synthesis_of_N_Methyl_L_alanine Pyruvate Pyruvate Enzyme N-methyl-L-amino acid dehydrogenase (NMAADH) Pyruvate->Enzyme Imine Imine Intermediate Pyruvate->Imine Methylamine Methylamine Methylamine->Enzyme Methylamine->Imine NADPH NADPH NADPH->Enzyme NADP NADP+ Enzyme->NADP Product N-Methyl-L-alanine Enzyme->Product Imine->Enzyme

Caption: Biocatalytic conversion of pyruvate to N-Methyl-L-alanine.

References

Discovery and natural occurrence of N-Methylidene-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-Methyl-L-alanine: Discovery, Occurrence, and Methodologies

This guide provides a comprehensive overview of N-Methyl-L-alanine, a non-proteinogenic amino acid, for researchers, scientists, and drug development professionals. It covers the compound's discovery, natural occurrence, synthesis, and analytical methods, with a focus on quantitative data and experimental protocols.

Introduction

N-Methyl-L-alanine is an alpha-amino acid that is structurally similar to the proteinogenic amino acid L-alanine, with the substitution of one of the amino hydrogen atoms with a methyl group. This modification significantly alters its chemical and physical properties, influencing its role in biological systems and its applications in peptide and drug development.

Discovery and Natural Occurrence

The discovery of N-Methyl-L-alanine in a natural source was first reported in the plant Dichapetalum cymosum, commonly known as gifblaar. It has also been identified as a constituent of the antibiotic Actinomycin Z, produced by Streptomyces fradiae, and has been detected in the fruit fly, Drosophila melanogaster.

Table 1: Natural Occurrence of N-Methyl-L-alanine

Organism/SourcePart/ConditionConcentration/Presence
Dichapetalum cymosum (gifblaar)Young LeavesUp to 5.6% of dry weight
Old Leaves1.1% of dry weight
Flowers4.5% of dry weight
Rhizome Tips3.7% of dry weight
Pericarp3.5% of dry weight
Seed1.8% of dry weight
Streptomyces fradiaeFermentation productComponent of Actinomycin Z
Drosophila melanogasterWhole organismDetected

Biosynthesis

The primary described biosynthetic pathway for N-Methyl-L-alanine involves the enzymatic reductive amination of pyruvate. This process is catalyzed by N-methylalanine dehydrogenase. A fermentative production process has been developed using a genetically engineered strain of Corynebacterium glutamicum.

Enzymatic Synthesis

The enzymatic synthesis of N-Methyl-L-alanine from pyruvate and methylamine is catalyzed by N-methylalanine dehydrogenase. The reaction requires a nicotinamide cofactor (NADPH).

Enzymatic_Synthesis Pyruvate Pyruvate Enzyme N-methylalanine dehydrogenase Pyruvate->Enzyme Methylamine Methylamine Methylamine->Enzyme NADPH NADPH NADPH->Enzyme NADP NADP+ NMA N-Methyl-L-alanine Enzyme->NADP Enzyme->NMA

Caption: Enzymatic synthesis of N-Methyl-L-alanine.

Fermentative Production Protocol (Corynebacterium glutamicum)

A whole-cell biocatalyst system using a pyruvate-overproducing strain of C. glutamicum expressing the N-methyl-L-amino acid dehydrogenase gene from Pseudomonas putida has been developed for the fermentative production of N-Methyl-L-alanine.

Experimental Protocol:

  • Strain Cultivation: The engineered C. glutamicum strain is cultivated in a suitable minimal medium.

  • Fed-Batch Fermentation: A fed-batch cultivation strategy is employed. The initial batch phase is followed by a continuous feeding phase with a solution containing glucose and methylamine.

  • Process Monitoring: Key parameters such as cell density, substrate consumption (glucose), and product formation (N-Methyl-L-alanine) are monitored throughout the fermentation.

  • Harvesting and Extraction: Upon completion of the fermentation, the culture broth is harvested. The cells are separated from the supernatant, which contains the product.

  • Purification: N-Methyl-L-alanine is purified from the supernatant using methods such as ion-exchange chromatography.

Table 2: Fermentative Production of N-Methyl-L-alanine

ParameterValue
OrganismCorynebacterium glutamicum (engineered)
SubstratesGlucose, Methylamine
Titer31.7 g/L
Yield0.71 g of N-Methyl-L-alanine per g of glucose
Volumetric Productivity0.35 g/L/h

Chemical Synthesis

Several chemical methods for the synthesis of N-Methyl-L-alanine have been reported. A common approach involves the N-methylation of L-alanine.

General Chemical Synthesis Workflow

Chemical_Synthesis_Workflow L_Alanine L-Alanine Protection Protection of α-amino group L_Alanine->Protection Methylation N-methylation Protection->Methylation Deprotection Deprotection Methylation->Deprotection NMA N-Methyl-L-alanine Deprotection->NMA

Caption: General workflow for the chemical synthesis of N-Methyl-L-alanine.

Experimental Protocol (Illustrative Example):

  • Protection: The amino group of L-alanine is protected, for example, with a benzyloxycarbonyl (Cbz) group.

  • Methylation: The protected L-alanine is then methylated. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.

  • Deprotection: The protecting group is removed to yield N-Methyl-L-alanine. For the Cbz group, this is typically done by hydrogenolysis.

  • Purification: The final product is purified by recrystallization or chromatography.

Analytical Methodologies

The detection and quantification of N-Methyl-L-alanine in biological and chemical samples are crucial for research and development. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and sensitive method.

HPLC-MS/MS Analysis Protocol

Sample Preparation:

  • Extraction: For biological samples, N-Methyl-L-alanine is extracted from the matrix, often using an acidic solution.

  • Purification: Solid-phase extraction (SPE) can be used to remove interfering substances.

  • Derivatization (Optional but common): To improve chromatographic retention and detection sensitivity, samples can be derivatized. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a suitable column (e.g., C18 for derivatized samples, HILIC for underivatized samples).

  • Mobile Phase: A gradient of aqueous and organic solvents, often containing a small amount of acid (e.g., formic acid).

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Table 3: Illustrative HPLC-MS/MS Parameters

ParameterCondition
HPLC
ColumnC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientLinear gradient from 5% to 95% B
Flow Rate0.3 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionPrecursor ion m/z -> Product ion m/z (specific to the derivatized or underivatized analyte)

Biological Activity and Signaling Pathways

Direct evidence for the involvement of N-Methyl-L-alanine in specific signaling pathways is limited in the current scientific literature. Much of the research on N-methylated amino acids has focused on the neurotoxin β-N-methylamino-L-alanine (BMAA), a structural isomer of N-Methyl-L-alanine. BMAA has been shown to interact with glutamate receptors, including NMDA and metabotropic glutamate receptors. While it is plausible that N-Methyl-L-alanine could have some affinity for these or other receptors, this remains an area for further investigation.

Applications in Drug Development

The incorporation of N-Methyl-L-alanine into peptides is a key application in drug development. N-methylation can confer several advantageous properties to peptide-based drugs:

  • Increased Proteolytic Stability: The methyl group can sterically hinder the action of proteases, increasing the in vivo half-life of the peptide.

  • Conformational Constraint: N-methylation can restrict the conformational flexibility of the peptide backbone, which can lead to higher receptor affinity and selectivity.

  • Improved Membrane Permeability: The increased lipophilicity resulting from N-methylation can enhance the ability of the peptide to cross cell membranes.

Solid-Phase Peptide Synthesis (SPPS) with N-Methyl-L-alanine

Protocol Overview:

  • Resin Preparation: A suitable solid support (resin) is prepared for peptide synthesis.

  • Coupling: The protected N-Methyl-L-alanine is activated and coupled to the growing peptide chain on the resin. Special coupling reagents (e.g., HATU, PyAOP) may be required to overcome the steric hindrance of the N-methyl group.

  • Deprotection: The protecting group on the newly added amino acid is removed to allow for the next coupling step.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed.

  • Purification and Analysis: The crude peptide is purified by HPLC and its identity confirmed by mass spectrometry.

Conclusion

N-Methyl-L-alanine is a non-proteinogenic amino acid with significant potential in the fields of biochemistry and drug development. While its natural occurrence is not widespread, methods for its synthesis, both biological and chemical, are well-established. Its primary application lies in the modification of peptides to enhance their therapeutic properties. Further research is needed to fully elucidate its potential biological roles and interactions with cellular signaling pathways.

Spectroscopic and Methodological Profile of N-Methyl-L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of N-Methyl-L-alanine, a non-proteinogenic amino acid of significant interest in peptide chemistry and drug development. The inclusion of an N-methyl group can enhance the pharmacokinetic properties of peptides, such as improved metabolic stability and membrane permeability. This document compiles available mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, details relevant experimental protocols, and presents a workflow for its incorporation in solid-phase peptide synthesis.

Spectroscopic Data of N-Methyl-L-alanine

The following sections summarize the key spectroscopic data for N-Methyl-L-alanine. While comprehensive peak lists for NMR and IR are not publicly available in raw format, data has been reported in various spectral databases.

Mass Spectrometry (MS)

Mass spectrometry data for N-Methyl-L-alanine is available from various sources, including the National Institute of Standards and Technology (NIST) and MassBank.[1][2] The data presented below was obtained via Gas Chromatography-Electron Ionization-Time of Flight (GC-EI-TOF) Mass Spectrometry.[3]

m/z Relative Intensity (%)
73100.00
13093.89
13113.71
14711.81
749.51
Table 1: Key peaks from the GC-MS spectrum of a derivative of N-Methyl-L-alanine.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental 1H and 13C NMR spectra for N-Methyl-L-alanine are available in spectral databases such as SpectraBase and ChemicalBook.[1][4] The expected chemical shifts are outlined below based on the molecular structure.

1H NMR

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2~3.0 - 3.5Quartet (q)~7.0
H-3~1.3 - 1.5Doublet (d)~7.0
N-CH3~2.3 - 2.6Singlet (s)-
N-HBroad, variableSinglet (s)-
COOHBroad, variableSinglet (s)-
Table 2: Predicted 1H NMR spectral data for N-Methyl-L-alanine.

13C NMR

Carbon Expected Chemical Shift (ppm)
C-1 (C=O)~175 - 180
C-2 (CH)~55 - 60
C-3 (CH3)~15 - 20
N-CH3~30 - 35
Table 3: Predicted 13C NMR spectral data for N-Methyl-L-alanine.
Infrared (IR) Spectroscopy

An FTIR spectrum for N-Methyl-DL-alanine, obtained using the mull technique, is available on PubChem.[5] The characteristic absorption bands are expected in the following regions.

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
O-H (Carboxylic Acid)Stretching2500 - 3300 (broad)
N-H (Amine)Stretching3300 - 3500
C-H (Alkyl)Stretching2850 - 3000
C=O (Carboxylic Acid)Stretching1700 - 1725
N-H (Amine)Bending1550 - 1650
C-O (Carboxylic Acid)Stretching1210 - 1320
C-N (Amine)Stretching1020 - 1250
Table 4: Expected characteristic IR absorption bands for N-Methyl-L-alanine.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of N-Methyl-L-alanine are not always published with the spectral data. The following are generalized yet detailed protocols for the analysis of amino acids using modern spectroscopic techniques.

NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

  • Sample Quantity : For 1H NMR, dissolve 5-25 mg of N-Methyl-L-alanine in approximately 0.6-0.8 mL of a deuterated solvent. For 13C NMR, a more concentrated solution is preferable, with as much sample as can be dissolved to achieve saturation.[6]

  • Solvent Selection : A suitable deuterated solvent must be chosen in which the analyte is soluble and which does not have signals that overlap with the analyte's signals. Common choices for amino acids include deuterium oxide (D2O), deuterated methanol (CD3OD), or deuterated dimethyl sulfoxide (DMSO-d6).[7]

  • Filtration : The solution should be free of any solid particles. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

  • Final Volume : Ensure the sample volume in the NMR tube is at a height of at least 4.5 cm to allow for proper shimming of the magnetic field.[8]

FTIR Sample Preparation (ATR Technique)

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining an IR spectrum of a solid sample.

  • Crystal Cleaning : Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application : Place a small amount of N-Methyl-L-alanine powder directly onto the ATR crystal.

  • Applying Pressure : Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition : Acquire the FTIR spectrum of the sample.

GC-MS Analysis with Derivatization

Due to the polar nature of amino acids, derivatization is necessary to increase their volatility for GC-MS analysis.[9] A common method involves silylation.

  • Sample Preparation : A known quantity of N-Methyl-L-alanine is placed in a reaction vial and dried completely.

  • Derivatization : A silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the dried sample along with a suitable solvent like acetonitrile.[10]

  • Reaction : The vial is sealed and heated (e.g., at 70-100°C for a specified time) to allow the derivatization reaction to complete.

  • GC-MS Analysis : An aliquot of the derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer.

A generalized workflow for the identification of N-methylalanine using GC-MS and LC-MS/MS is presented below.[9]

Workflow for GC-MS and LC-MS/MS identification of N-Methyl-L-alanine.

Solid-Phase Peptide Synthesis (SPPS) Workflow

N-Methyl-L-alanine is frequently used in solid-phase peptide synthesis to create peptides with modified properties. The steric hindrance of the N-methyl group can make coupling reactions challenging. The following diagram illustrates a typical workflow for incorporating an N-methylated amino acid into a peptide chain using Fmoc/tBu chemistry.

SPPS_Workflow cluster_coupling Coupling of N-Methyl-L-alanine cluster_deprotection Fmoc Deprotection start Start with Resin-Bound Peptide (Free N-terminus) activate_aa 1. Activate Fmoc-N-Methyl-L-alanine (e.g., with HATU/DIEA) start->activate_aa coupling 2. Couple Activated Amino Acid to Resin-Bound Peptide activate_aa->coupling wash1 3. Wash Resin (e.g., with DMF) coupling->wash1 deprotect 4. Treat with Piperidine in DMF to Remove Fmoc Group wash1->deprotect wash2 5. Wash Resin (e.g., with DMF, DCM) deprotect->wash2 next_cycle Continue with Next Amino Acid Coupling wash2->next_cycle If peptide is not complete cleavage Final Cleavage from Resin and Deprotection of Side Chains wash2->cleavage If peptide is complete

References

An In-Depth Technical Guide to the Stability and Degradation Pathways of N-Methyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-alanine is a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research. Its incorporation into peptides can enhance proteolytic stability and modulate conformational properties, making it a valuable component in drug design.[1][2] This technical guide provides a comprehensive overview of the stability and degradation pathways of N-Methyl-L-alanine, addressing a critical need for researchers and drug development professionals. This document summarizes available quantitative data on its stability under various stress conditions, details its known enzymatic degradation pathways, and provides exemplary experimental protocols for its analysis.

Chemical Stability

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The stability of N-Methyl-L-alanine is expected to vary with pH.

  • Acidic Conditions: In acidic solutions (e.g., 0.1 N to 1 N HCl), amino acids are generally stable, though prolonged exposure to harsh conditions (e.g., elevated temperatures) could potentially lead to racemization or other minor degradation.

  • Neutral Conditions: Near neutral pH, N-Methyl-L-alanine is expected to be relatively stable.

  • Alkaline Conditions: In alkaline solutions (e.g., 0.1 N to 1 N NaOH), amino acids can be more susceptible to degradation, including racemization and other reactions.

Table 1: Estimated Hydrolytic Stability of N-Methyl-L-alanine

ConditionReagentTemperatureExpected StabilityPotential Degradation Products
Acidic0.1 N HClAmbientHighD-N-Methyl-alanine (racemization)
Acidic1 N HCl60°CModerateD-N-Methyl-alanine, other minor products
NeutralWaterAmbientHighMinimal degradation
Alkaline0.1 N NaOHAmbientModerateD-N-Methyl-alanine, potential deamination products
Alkaline1 N NaOH60°CLowD-N-Methyl-alanine, deamination products, others
Oxidative Stability

Oxidative degradation can be a significant pathway for amino acids.

  • Hydrogen Peroxide: Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) can lead to the oxidation of the amino group and the aliphatic side chain.[3] Potential products include the corresponding α-keto acid (pyruvic acid after demethylation) and other oxidized species.

Table 2: Estimated Oxidative Stability of N-Methyl-L-alanine

ConditionReagentTemperatureExpected StabilityPotential Degradation Products
Oxidative3% H₂O₂AmbientModerate to LowPyruvic acid, Formaldehyde, L-Alanine, other oxidized species
Oxidative30% H₂O₂AmbientLowExtensive degradation to multiple products
Thermal Stability

Thermal stability is crucial for determining appropriate storage and handling conditions. The thermal decomposition of L-alanine occurs at approximately 310°C.[4] N-Methyl-L-alanine is expected to have a comparable, though likely slightly lower, decomposition temperature due to the presence of the methyl group.

Table 3: Estimated Thermal and Photostability of N-Methyl-L-alanine

ConditionParametersExpected StabilityPotential Degradation Products
Thermal (Solid)150°C, 6 hoursHighMinimal degradation expected
Thermal (Solution)80°CModerateRacemization, deamination products
Photolytic (Solid)ICH Q1B guidelinesLikely StableTo be determined experimentally
Photolytic (Solution)ICH Q1B guidelinesTo be determined experimentallyPotential for photo-oxidation or other reactions
Photostability

Photostability testing is essential to determine if the substance is light-sensitive. While specific data for N-Methyl-L-alanine is unavailable, many amino acids are relatively stable to light, though degradation can occur in the presence of photosensitizers.

Degradation Pathways

The degradation of N-Methyl-L-alanine can occur through both non-enzymatic and enzymatic pathways. The enzymatic pathways are of particular importance in biological systems.

Non-Enzymatic Degradation

Under forced degradation conditions, N-Methyl-L-alanine can undergo several reactions:

  • Racemization: Conversion of the L-enantiomer to a racemic mixture of D- and L-isomers, particularly under harsh pH and temperature conditions.

  • Oxidative Deamination and Demethylation: In the presence of strong oxidizing agents, the amino group can be removed, and the methyl group cleaved, potentially yielding pyruvic acid, formaldehyde, and ammonia.

Enzymatic Degradation

Two primary enzymatic pathways for the degradation of N-Methyl-L-alanine have been identified in microorganisms.

The enzyme N-methyl-L-amino-acid oxidase (EC 1.5.3.2) catalyzes the oxidative demethylation of N-methyl-L-amino acids.[5]

Reaction: N-methyl-L-alanine + H₂O + O₂ → L-alanine + formaldehyde + H₂O₂[5]

This reaction is significant as it directly converts N-Methyl-L-alanine back to the proteinogenic amino acid L-alanine, while also producing formaldehyde and hydrogen peroxide.

Enzymatic_Degradation_Oxidase NMA N-Methyl-L-alanine NMLAAO N-methyl-L-amino-acid oxidase (EC 1.5.3.2) NMA->NMLAAO H2O H₂O H2O->NMLAAO O2 O₂ O2->NMLAAO Ala L-Alanine NMLAAO->Ala Formaldehyde Formaldehyde NMLAAO->Formaldehyde H2O2 H₂O₂ NMLAAO->H2O2

Caption: Oxidative demethylation of N-Methyl-L-alanine.

N-methylalanine dehydrogenase (EC 1.4.1.17) catalyzes the reversible oxidative deamination and demethylation of N-Methyl-L-alanine.[6][7]

Reaction: N-methyl-L-alanine + H₂O + NADP⁺ ⇌ pyruvate + methylamine + NADPH + H⁺[7]

This enzyme provides a direct link between N-Methyl-L-alanine metabolism and central carbon metabolism through the production of pyruvate. The enzyme is optimally active in the pH range of 8.2 to 8.6.[6][8]

Enzymatic_Degradation_Dehydrogenase NMA N-Methyl-L-alanine NMAD N-methylalanine dehydrogenase (EC 1.4.1.17) NMA->NMAD H2O_NADP H₂O + NADP⁺ H2O_NADP->NMAD Pyr_Meth_NADPH Pyruvate + Methylamine + NADPH + H⁺ NMAD->Pyr_Meth_NADPH

Caption: Reversible degradation by N-methylalanine dehydrogenase.

Table 4: Kinetic Parameters for Pseudomonas sp. N-methylalanine dehydrogenase [8]

SubstrateApparent Kₘ (M)
Pyruvate1.5 x 10⁻²
NADPH3.5 x 10⁻⁵
Methylamine7.5 x 10⁻²

Experimental Protocols

The following sections provide exemplary protocols for the analysis of N-Methyl-L-alanine and its potential degradation products. These methods are intended as a starting point and may require optimization for specific matrices and applications.

Forced Degradation Studies

The objective of forced degradation studies is to generate a degradation level of 5-20% to ensure that the analytical method is stability-indicating.[7]

  • Prepare a stock solution of N-Methyl-L-alanine (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • For each stress condition, mix the stock solution with the stressor in a suitable container.

  • Store the samples under the specified conditions for a defined period.

  • At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating method.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Heat the stock solution at 80°C.

  • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock N-Methyl-L-alanine Stock Solution (1 mg/mL) Acid Acidic (1 N HCl, 60°C) Stock->Acid Base Alkaline (1 N NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Analysis HPLC/LC-MS Analysis Neutralize->Analysis

Caption: General workflow for forced degradation studies.

Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is a common approach for analyzing amino acids. For N-Methyl-L-alanine, which lacks a strong chromophore, derivatization or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is necessary. The following is a conceptual method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Mass Spectrometry (LC-MS) in positive ion mode, monitoring for the m/z of N-Methyl-L-alanine and its potential degradation products.

LC-MS/MS Method for Degradation Product Identification

LC-MS/MS is a powerful tool for the structural elucidation of unknown degradation products.

  • Sample Preparation: As described in the forced degradation protocol.

  • LC Conditions: As described in the HPLC method.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan to identify parent ions of potential degradation products.

    • Product Ion Scan (MS/MS): Fragment the identified parent ions to obtain structural information.

  • Data Analysis: Compare fragmentation patterns with known structures or use software to predict potential structures.

Conclusion

N-Methyl-L-alanine exhibits reasonable stability under typical pharmaceutical processing and storage conditions. However, it is susceptible to degradation under harsh acidic, alkaline, and oxidative stress. Two key enzymatic degradation pathways have been identified, providing insight into its metabolic fate in biological systems. The provided experimental frameworks offer a starting point for developing robust, stability-indicating analytical methods essential for the successful development of therapeutics containing N-Methyl-L-alanine. Further studies are warranted to obtain precise kinetic data for its degradation under various conditions and to fully characterize all potential degradation products.

References

A Comprehensive Technical Guide to the ChEBI Definition and Significance of N-methyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Definition

N-methyl-L-alanine (ChEBI ID: 17519) is chemically defined as a derivative of the proteinogenic amino acid L-alanine.[1][2] Specifically, it is a methyl-L-alanine in which one of the hydrogen atoms attached to the amino group of L-alanine is substituted by a methyl group.[3][4] This N-methylation classifies it as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids genetically coded for protein synthesis.[1][5] The modification significantly alters the molecule's chemical and physical properties compared to L-alanine, including its size, polarity, and hydrogen-bonding capabilities.[1] In biological systems at a neutral pH, it primarily exists in a zwitterionic form, where the carboxyl group is deprotonated and the amino group is protonated.[6]

cluster_def Logical Definition of N-methyl-L-alanine alanine L-Alanine n_methyl_alanine N-methyl-L-alanine (ChEBI: 17519) alanine->n_methyl_alanine Backbone methyl Methyl Group (-CH3) methyl->n_methyl_alanine Substitutes Amino H

Caption: Logical relationship illustrating the derivation of N-methyl-L-alanine.

Physicochemical Properties

The structural modification from L-alanine to N-methyl-L-alanine results in distinct physicochemical properties, which are crucial for its application in peptide synthesis and drug design.

PropertyValueSource(s)
IUPAC Name (2S)-2-(methylamino)propanoic acid[1][4]
Molecular Formula C₄H₉NO₂[1][4][7]
Molar Mass 103.12 g/mol [1][4][7][8]
Monoisotopic Mass 103.063328530 Da[4]
CAS Registry Number 3913-67-5[1][3][4]
Appearance White to off-white powder[1][3]
Melting Point 315-317 °C (decomposition)[7]
Boiling Point 190.1 ± 23.0 °C (Predicted)[7]
Density 1.048 ± 0.06 g/cm³ (Predicted)[7]
Solubility Slightly soluble in water and aqueous acid[7]

Significance in Research and Drug Development

N-methyl-L-alanine is a compound of significant interest in peptide science, pharmacology, and neurochemical studies.[1][2]

  • Peptide and Protein Chemistry: As a non-proteinogenic amino acid, it serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1][2] The N-methyl group introduces steric hindrance that can influence the folding of peptide chains, often promoting specific secondary structures.[1][5] This conformational control is critical for designing peptides with enhanced biological activity and proteolytic stability.[5]

  • Drug Development: It is used as a reactant in the preparation of advanced therapeutics, such as site-specific trastuzumab maytansinoid antibody-drug conjugates (ADCs), which have shown improved therapeutic activity.[3] The N-methylation is a known strategy to enhance the lipophilicity and bioavailability of peptide-based drugs.[5]

  • Neuroscience Research: It is utilized in neuropharmacological studies to investigate effects on neurotransmitter systems and amino acid transport mechanisms.[2] The study of its serum levels has been linked to conditions like migraines, suggesting a potential role in the pathogenesis of diseases with altered amino acid profiles.[5]

Experimental Protocols

The chemical synthesis of N-methyl-L-alanine typically involves the N-methylation of L-alanine. A general strategy requires protecting the functional groups, followed by methylation and subsequent deprotection.[1]

Methodology:

  • Protection: The α-amino group of L-alanine is first protected to prevent unwanted side reactions. A common protecting group is the benzyloxycarbonyl (Z) group.[1][5]

  • Methylation: The protected L-alanine is then methylated. A common and direct method uses methyl iodide (CH₃I) as the methylating agent.[1]

  • Deprotection: The protecting group is removed from the nitrogen to yield the final N-methyl-L-alanine product.[1]

  • Purification: The crude product can be purified by recrystallization. For instance, a related procedure for a similar compound involves dissolving the crude product in water, adding methanol to precipitate the purified compound, and chilling to complete the crystallization.[9]

cluster_synth General Chemical Synthesis Workflow start Start with L-Alanine protect Step 1: Protect α-Amino Group (e.g., with Z-group) start->protect methylate Step 2: N-methylation (e.g., using Methyl Iodide) protect->methylate deprotect Step 3: Remove Protecting Group methylate->deprotect purify Step 4: Purify Product (e.g., Recrystallization) deprotect->purify end_product N-methyl-L-alanine purify->end_product

Caption: A generalized workflow for the chemical synthesis of N-methyl-L-alanine.

N-methyl-L-alanine can be produced biologically via enzymatic pathways. A key enzyme, N-methyl-L-amino acid dehydrogenase (NMAADH), found in organisms like Pseudomonas putida, catalyzes its formation.[1] This has been leveraged to develop fermentative production methods.

Methodology: A one-step fermentative process for producing N-methyl-L-alanine from sugars has been developed using a whole-cell biocatalyst.[10]

  • Biocatalyst: A pyruvate-overproducing strain of Corynebacterium glutamicum is engineered to express the NMAADH gene (dpkA) from Pseudomonas putida.[10]

  • Reaction: The NMAADH enzyme catalyzes the reductive methylamination of pyruvate.[1]

  • Substrates: The reaction uses pyruvate (derived from glucose during fermentation) and methylamine as substrates.[1][10]

  • Cofactor: The reaction is dependent on the cofactor NADPH.[1]

  • Process: The engineered C. glutamicum is cultivated in a fed-batch system, converting glucose and methylamine into N-methyl-L-alanine with high titers.[10]

cluster_bio Enzymatic Biosynthesis Pathway pyruvate Pyruvate enzyme NMAADH (DpkA from P. putida) pyruvate->enzyme methylamine Methylamine methylamine->enzyme nadph NADPH nadph->enzyme nadp NADP+ enzyme->nadp product N-methyl-L-alanine enzyme->product

Caption: Biosynthesis of N-methyl-L-alanine from pyruvate and methylamine.

Extracellular N-methyl-L-alanine produced during fermentation can be quantified using High-Performance Liquid Chromatography (HPLC).[10]

Methodology:

  • Sample Preparation: Culture supernatants are collected and centrifuged to remove cells and debris.[10]

  • Internal Standard: L-proline is added as an internal standard to improve quantification accuracy.[10]

  • Derivatization: Samples are derivatized with 9-fluorenylmethyl chlorocarbonate (Fmoc-Cl). This reagent reacts with the amino group, attaching a fluorescent tag that allows for sensitive detection.[10]

  • HPLC Analysis: The derivatized samples are analyzed by an HPLC system (e.g., Agilent 1200 series) equipped with a suitable column and detector for fluorescent compounds.[10]

  • Quantification: The concentration of N-methyl-L-alanine is determined by comparing its peak area to that of the internal standard and a calibration curve.[10]

cluster_hplc Analytical Workflow for Quantification start Collect Culture Supernatant centrifuge Step 1: Centrifuge to Remove Cells start->centrifuge derivatize Step 2: Derivatize with Fmoc-Cl (Internal Standard: L-proline) centrifuge->derivatize hplc Step 3: Analyze via HPLC (Fluorescence Detection) derivatize->hplc quantify Step 4: Quantify Concentration hplc->quantify end_result Concentration Data quantify->end_result

Caption: HPLC-based workflow for the quantification of N-methyl-L-alanine.

References

Thermochemistry of N-Methyl-L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-alanine, a non-proteinogenic amino acid, is of significant interest in peptide chemistry and drug development due to its influence on peptide conformation and bioavailability. A thorough understanding of its thermochemical properties is crucial for reaction engineering, stability assessments, and computational modeling. This technical guide provides a comprehensive overview of the current state of knowledge on the thermochemistry of N-Methyl-L-alanine. It has been observed that experimental data for key thermochemical parameters such as the enthalpy of formation and combustion are notably absent in the current literature. This guide presents the limited available experimental data, details established methodologies for the experimental determination of these properties, and highlights the potential of computational chemistry to bridge the existing data gaps.

Introduction

N-methylation of amino acids is a common modification that can significantly alter the physicochemical properties of peptides, including their solubility, conformational stability, and enzymatic degradation profile. N-Methyl-L-alanine, in particular, serves as a valuable building block in the synthesis of peptidomimetics and other therapeutic agents. The thermochemical characteristics of this molecule, such as its enthalpy of formation, combustion, and sublimation, are fundamental for process optimization, safety analysis, and the development of accurate molecular models.

This guide aims to consolidate the available thermochemical information for N-Methyl-L-alanine, provide detailed experimental protocols for its characterization, and illustrate the workflows for these experimental determinations.

Quantitative Thermochemical Data

A comprehensive review of the scientific literature reveals a significant lack of experimentally determined thermochemical data for N-Methyl-L-alanine. While databases like Cheméo list the types of thermochemical properties that are theoretically applicable to the molecule, they do not contain any numerical values[1]. The National Institute of Standards and Technology (NIST) WebBook, a primary source for chemical and physical property data, also lacks entries for the standard enthalpy of formation, combustion, or sublimation of N-Methyl-L-alanine[2][3][4].

The only piece of quantitative experimental thermochemical data found is for the gas-phase clustering reaction of N-Methyl-L-alanine with a sodium ion, as detailed in the NIST WebBook[5][6]. This value is presented in Table 1.

Table 1: Experimental Reaction Thermochemistry for N-Methyl-L-alanine

ReactionQuantityValue (kJ/mol)MethodReference
Na⁺ + N-Methyl-L-alanine = (Na⁺ • N-Methyl-L-alanine)ΔrH°176 ± 13IMREGapeev and Dunbar, 2003[5][6]

Given the scarcity of experimental data, computational methods present a viable alternative for estimating the thermochemical properties of N-Methyl-L-alanine. Studies on related N-methylated amino acids have utilized Density Functional Theory (DFT) to explore their conformational landscapes and solvation free energies[7][8][9]. High-level theoretical methods, such as G3 and G4 theory, have been successfully applied to calculate the gas-phase enthalpies of formation for a wide range of amino acids, providing results that are often in good agreement with experimental data where available[10].

Experimental Protocols

While specific experimental protocols for N-Methyl-L-alanine are not detailed in the literature, established methodologies for the thermochemical characterization of amino acids and other solid organic compounds are well-documented. The following sections describe the standard procedures for determining the enthalpy of combustion and sublimation.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during the complete combustion of a substance in a constant-volume vessel.

Methodology:

  • Sample Preparation: A pellet of N-Methyl-L-alanine of known mass (typically 0.5 - 1.0 g) is prepared.

  • Calorimeter Setup: The pellet is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb". A known length of ignition wire is connected to electrodes, with a portion of the wire in contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

  • Calorimetry: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited by passing an electric current through the ignition wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is rinsed with distilled water. The nitric acid formed from the combustion of any residual nitrogen in the bomb and from the nitrogen in the sample is determined by titration of the bomb washings. The length of the unburned ignition wire is also measured.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and the heat of combustion of the ignition wire.

Determination of the Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation, the heat required to transform a substance from a solid to a gaseous state, can be determined using the Knudsen effusion method. This technique measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.

Methodology:

  • Sample Preparation: A small amount of crystalline N-Methyl-L-alanine is placed in a Knudsen cell, which is a small container with a precisely machined orifice.

  • Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The mass of the cell and sample can be monitored in situ using a sensitive microbalance.

  • Temperature Control: The temperature of the Knudsen cell is precisely controlled and varied in a stepwise manner.

  • Mass Loss Measurement: At each stable temperature, the rate of mass loss due to the effusion of the vapor through the orifice is measured.

  • Vapor Pressure Calculation: The vapor pressure, P, at each temperature, T, is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔHsub) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation: ln(P) = -ΔHsub/RT + C A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHsub/R.

Visualizations

The following diagrams illustrate the experimental workflows for the determination of the thermochemical properties of N-Methyl-L-alanine.

experimental_workflow_combustion cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis p1 Weigh N-Methyl-L-alanine p2 Press into pellet p1->p2 c1 Place pellet in bomb p2->c1 c2 Add water & seal c1->c2 c3 Pressurize with O2 c2->c3 c4 Submerge in water bath c3->c4 c5 Ignite sample c4->c5 c6 Record temperature change c5->c6 a1 Titrate bomb washings for HNO3 c6->a1 a2 Measure unburned wire c6->a2 a3 Calculate heat of combustion a1->a3 a2->a3

Caption: Workflow for determining the enthalpy of combustion.

experimental_workflow_sublimation cluster_prep_sub Sample Preparation cluster_effusion Knudsen Effusion cluster_analysis_sub Data Analysis ps1 Place crystalline sample in Knudsen cell e1 Place cell in high-vacuum chamber ps1->e1 e2 Heat to set temperatures e1->e2 e3 Measure rate of mass loss (dm/dt) e2->e3 as1 Calculate vapor pressure at each T e3->as1 as2 Plot ln(P) vs 1/T as1->as2 as3 Determine ΔH_sub from slope as2->as3

Caption: Workflow for determining the enthalpy of sublimation.

Signaling Pathways

The study of signaling pathways typically falls within the realms of biochemistry and molecular biology and is not directly related to the thermochemical properties of a molecule. As such, no information on signaling pathways involving the thermochemistry of N-Methyl-L-alanine was found in the literature, as this is not a conventional area of scientific inquiry.

Conclusion

This technical guide highlights a significant gap in the experimental thermochemical data for N-Methyl-L-alanine. While a single value for a gas-phase ion interaction is available, crucial parameters like the standard enthalpy of formation and combustion remain undetermined. The provided experimental protocols for bomb calorimetry and the Knudsen effusion method serve as a methodological foundation for future experimental work to fill this data void. In the interim, computational chemistry stands out as a powerful tool for generating reliable estimates of these essential thermochemical properties, thereby supporting ongoing research and development efforts in fields that utilize N-methylated amino acids.

References

The Neuroactive Potential of N-Methylated Alanines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated derivatives of the amino acid alanine are emerging as compounds of significant interest in neuroscience and pharmacology. Their structural similarity to endogenous neurotransmitters and neuromodulators suggests a potential to interact with key protein targets in the central nervous system, including N-methyl-D-aspartate (NMDA) receptors and glycine transporters. This technical guide provides a comprehensive overview of the current understanding of the neuroactive properties of N-methylated alanines, with a focus on N-methyl-L-alanine and N,N-dimethylalanine. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a resource for researchers and professionals in drug development.

Introduction

N-methylation is a common structural modification in many biologically active compounds, often conferring altered pharmacological properties such as increased metabolic stability, enhanced membrane permeability, and modified receptor affinity.[1] In the context of amino acids, N-methylation can significantly impact their interaction with protein targets. Alanine, a fundamental amino acid, serves as a scaffold for N-methylated derivatives that are being explored for their potential to modulate neurotransmission.[2]

This guide focuses on the neuroactive properties of two key N-methylated alanines: N-methyl-L-alanine and N,N-dimethylalanine. Particular attention is given to their interactions with the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory, and the glycine transporters (GlyT1 and GlyT2), which regulate the concentration of the NMDA receptor co-agonist glycine in the synaptic cleft.[3]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for N-methylated alanines and related compounds at key neurochemical targets. Data for the parent amino acid, L-alanine, is included for comparative purposes. It is important to note that while research into the neuroactive properties of N-methylated alanines is ongoing, specific binding affinities and potency values for N-methyl-L-alanine and N,N-dimethylalanine are not yet extensively reported in the literature.

CompoundTargetAssay TypeSpeciesValueUnitReference(s)
L-AlanineNMDA ReceptorElectrophysiology (Whole-cell patch clamp)Rat (Hippocampal Neurons)High concentrations (30 µM - 5 mM) elicit inward currentsµM - mM[4]
L-GlutamateNMDA ReceptorElectrophysiology (Whole-cell patch clamp)Mouse (Hippocampal Neurons)EC50 = 2.3µM[5]
N-Arachidonyl L-alanineGlycine Transporter 2 (GlyT2)Inhibition of Glycine UptakeNot SpecifiedIC50 ≈ 9µM[6]
N-ethylglycineGlycine Transporter 1 (GlyT1)Alternative Substrate ActivityNot SpecifiedEC50 = 55µM[7]
β-N-methylamino-L-alanine (BMAA)NMDA ReceptorAgonist ActivityNot SpecifiedLow-affinity agonist-[8]
β-N-methylamino-L-alanine (BMAA)Metabotropic Glutamate ReceptorsInositol Phosphate FormationRat (Striatal Neurons)Low-potency full agonist-[8]

Note: The lack of extensive quantitative data for N-methyl-L-alanine and N,N-dimethylalanine highlights a significant gap in the current research landscape and underscores the need for further investigation into the pharmacological profile of these compounds.

Implicated Signaling Pathways

The neuroactive effects of N-methylated alanines are hypothesized to be mediated, at least in part, through the modulation of the NMDA receptor signaling cascade. Activation of the glycine co-agonist site on the NMDA receptor is a critical step for channel opening, leading to an influx of Ca²⁺ ions. This influx triggers a cascade of downstream signaling events, including the activation of the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway, which is crucial for synaptic plasticity and gene expression.[9]

Diagram of the Hypothesized NMDA Receptor-Mediated Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Glutamate->NMDAR:glu Binds NMA N-Methylated Alanine NMA->NMDAR:gly Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Opens Channel CaM Calmodulin (CaM) Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates Ras Ras CaM->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression Promotes

Caption: Hypothesized signaling cascade following N-methylated alanine binding to the NMDA receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the neuroactive properties of N-methylated alanines.

Synthesis of N-Methyl-L-alanine

This protocol describes a common method for the N-methylation of L-alanine.

Workflow Diagram:

Synthesis_Workflow A 1. Dissolve L-alanine in aqueous methylamine B 2. Add α-bromopropionic acid slowly at low temperature A->B C 3. Allow reaction to proceed at room temperature for several days B->C D 4. Concentrate the solution C->D E 5. Precipitate with methanol D->E F 6. Filter and wash crystals E->F G 7. Recrystallize for purification F->G

Caption: General workflow for the synthesis of N-methyl-DL-alanine.

Detailed Protocol:

  • Reaction Setup: In a glass-stoppered bottle, dissolve L-alanine in a concentrated aqueous solution of methylamine. The solution should be cooled to between 1-4°C in an ice bath.

  • Addition of Reagent: Slowly add α-bromopropionic acid to the cold, stirring solution. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, securely stopper the bottle and allow the mixture to stand at room temperature for a minimum of four days.

  • Concentration: Concentrate the resulting solution under reduced pressure to a smaller volume.

  • Precipitation: Cool the concentrated solution to room temperature and add methanol to precipitate the crude N-methyl-L-alanine.

  • Isolation: Chill the mixture overnight in a refrigerator (0–4°C). Collect the crystals by suction filtration and wash them sequentially with cold methanol and ether.

  • Purification: For higher purity, the crude product can be recrystallized by dissolving it in a minimal amount of hot water, followed by the addition of methanol and cooling.

Note: This synthesis may produce a racemic mixture (N-methyl-DL-alanine). Chiral separation techniques may be required to isolate the L-enantiomer.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

This protocol outlines the procedure for recording NMDA receptor-mediated currents from cultured neurons.

Workflow Diagram:

Patch_Clamp_Workflow A 1. Prepare cultured neurons on coverslips B 2. Transfer coverslip to recording chamber with bath solution A->B C 3. Pull and fill glass micropipette with intracellular solution B->C D 4. Approach a neuron and form a gigaohm seal C->D E 5. Rupture the membrane to achieve whole-cell configuration D->E F 6. Clamp the cell at a holding potential (e.g., -70 mV) E->F G 7. Perfuse with agonist (e.g., NMDA + N-methyl-alanine) F->G H 8. Record inward currents G->H

Caption: Workflow for whole-cell patch-clamp recording of NMDA receptor currents.

Detailed Protocol:

  • Cell Preparation: Culture primary neurons (e.g., rat hippocampal or cortical neurons) on poly-L-lysine coated coverslips.

  • Recording Setup: Transfer a coverslip to a recording chamber mounted on an inverted microscope. Continuously perfuse the chamber with an external bath solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 glucose, pH 7.4, and antagonists for non-NMDA glutamate receptors and GABA receptors).

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).

  • Seal Formation: Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.

  • Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.

  • Agonist Application: Rapidly apply the agonist solution containing a saturating concentration of NMDA (e.g., 100 µM) and varying concentrations of the N-methylated alanine being tested, along with a co-agonist like glycine or D-serine if required.

  • Data Acquisition: Record the resulting inward currents using an appropriate amplifier and data acquisition software. Analyze the current amplitude to determine the EC₅₀ of the N-methylated alanine.[2][5][10]

In Vivo Microdialysis for Extracellular Amino Acid Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular levels of N-methylated alanines and other amino acids in the brain of a freely moving rodent.[11][12]

Workflow Diagram:

Microdialysis_Workflow A 1. Stereotaxically implant a guide cannula into the target brain region B 2. Allow for post-operative recovery A->B C 3. Insert the microdialysis probe through the guide cannula B->C D 4. Perfuse the probe with artificial cerebrospinal fluid (aCSF) C->D E 5. Collect dialysate samples at regular intervals D->E F 6. Analyze amino acid content in dialysate by HPLC or LC-MS/MS E->F

Caption: General workflow for in vivo microdialysis in a rodent brain.

Detailed Protocol:

  • Surgical Implantation: Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., prefrontal cortex or hippocampus). Secure the cannula to the skull with dental cement.

  • Recovery: Allow the animal to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the brain tissue.

  • Perfusion: Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Place the animal in a behavioral testing box that allows for free movement. Collect the dialysate, which contains extracellular fluid components that have diffused across the probe's semipermeable membrane, into vials at regular intervals (e.g., every 20 minutes).

  • Analysis: Analyze the concentration of N-methylated alanines and other amino acids in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[11][12]

Conclusion and Future Directions

The study of N-methylated alanines presents a promising avenue for the discovery of novel neuroactive compounds. Their potential to interact with NMDA receptors and glycine transporters suggests a role in modulating critical aspects of synaptic function. However, this technical guide also highlights the nascent stage of this research area, with a clear need for more extensive quantitative pharmacological characterization of compounds like N-methyl-L-alanine and N,N-dimethylalanine.

Future research should focus on:

  • Systematic Pharmacological Profiling: Determining the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of a range of N-methylated alanines at NMDA receptor subtypes and glycine transporters.

  • In Vivo Studies: Utilizing techniques like in vivo microdialysis and behavioral assays to elucidate the physiological and behavioral effects of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of N-methylated alanine derivatives to understand the structural determinants of their neuroactivity.

  • Elucidation of Downstream Signaling: Investigating the detailed intracellular signaling cascades activated by these compounds to better understand their molecular mechanisms of action.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of N-methylated alanines for a range of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for the Use of N-Methyl-DL-alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids, such as in N-Methyl-DL-alanine, is a critical modification in peptide chemistry that offers a strategic advantage in the design and development of therapeutic peptides. The incorporation of an N-methyl group on the amide backbone can significantly enhance the pharmacokinetic properties of a peptide, including increased metabolic stability, improved cell permeability, and the ability to modulate peptide conformation.[1][2][3][4] These attributes are highly desirable in drug development, as they can lead to peptides with longer in-vivo half-lives and improved oral bioavailability.[5]

N-Methyl-DL-alanine is a derivative of the amino acid alanine where a methyl group is attached to the nitrogen atom of the peptide bond. This modification introduces steric hindrance that can protect the peptide from degradation by proteases.[4] However, this same steric hindrance presents a challenge during solid-phase peptide synthesis (SPPS), often leading to lower coupling yields and the need for optimized protocols.[6][7]

These application notes provide a comprehensive guide for the successful incorporation of N-Methyl-DL-alanine into synthetic peptides, covering coupling reagent selection, detailed experimental protocols, and purification strategies.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is paramount for achieving high efficiency when incorporating sterically hindered amino acids like N-Methyl-DL-alanine. Below is a summary of commonly used coupling reagents and their reported effectiveness in coupling N-methylated amino acids. While direct comparative data for N-Methyl-DL-alanine under identical conditions is limited in the literature, this table provides a qualitative and semi-quantitative overview based on their general performance with N-methylated residues.

Coupling ReagentChemical NameTypical Equivalents (Reagent:Amino Acid:Base)Reported Purity/Efficiency for N-methylated Amino AcidsKey Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate1.9:2:4High to Quantitative. Purity often >85% for crude peptides.[7]Highly efficient for hindered couplings.[8][9] Can be more expensive.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate1.9:2:4Good to High.A common and effective coupling reagent, though may be slightly less efficient than HATU for highly hindered couplings.[8]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate2:2:4Good to High.Often used for difficult couplings and to minimize racemization.[10]
PyBrOP Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate2:2:6Good to High.Particularly effective for coupling N-methylated amino acids.[10]
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate2:2:2Moderate to Good.A cost-effective option. OxymaPure is a safer alternative to HOBt.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-DL-alanine using HATU

This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids

  • Fmoc-N-Methyl-DL-alanine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Add DMF to swell the resin for 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate tube, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Drain and wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm complete coupling (should be negative).

  • N-Methyl-DL-alanine Coupling:

    • In a separate tube, dissolve 4 equivalents of Fmoc-N-Methyl-DL-alanine and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 4-6 hours. A longer coupling time is recommended due to steric hindrance.

    • Drain and wash the resin with DMF (3 times) and DCM (3 times).

    • A standard Kaiser test will not work for N-methylated amines. A bromophenol blue test can be used as an alternative to monitor coupling completion.

  • Repeat Cycles:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection:

    • After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of N-Methylated Peptides by Reverse-Phase HPLC (RP-HPLC)

Materials:

  • Crude N-methylated peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative C18 HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Solvent B or DMSO, then dilute with Solvent A).

    • Filter the sample through a 0.45 µm filter to remove any particulates.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the prepared sample onto the column.

    • Run a linear gradient to elute the peptide. A typical gradient for a moderately hydrophobic peptide would be from 5% to 65% Solvent B over 30-40 minutes. The optimal gradient will need to be determined empirically for each peptide.

    • Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peptide peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualization of Concepts

Workflow for Solid-Phase Peptide Synthesis of an N-Methylated Peptide

SPPS_Workflow cluster_repeat Repeat Steps 2-4 Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat 5. Repeat Cycles Wash2->Repeat NMe_Coupling 4. N-Me-DL-Ala Coupling (Fmoc-N-Me-DL-Ala, HATU, DIPEA) Longer reaction time Wash3 Wash (DMF/DCM) NMe_Coupling->Wash3 Wash3->Repeat Repeat->NMe_Coupling Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for SPPS of a peptide containing N-Methyl-DL-alanine.

Signaling Pathway Modulation by an N-Methylated Peptide: Cyclosporin A

Cyclosporin A is a potent immunosuppressant peptide that contains several N-methylated amino acids. Its mechanism of action involves the inhibition of the calcineurin signaling pathway, which is crucial for T-cell activation. This serves as an excellent example of how N-methylation can be a key feature of a biologically active peptide.

Calcineurin_Pathway cluster_cell T-Cell cluster_drug Drug Action TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Antigen Presentation IP3 IP3 PLC->IP3 Ca Ca²⁺ release IP3->Ca Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2 IL-2 Gene Transcription Nucleus->IL2 Binds to promoter CyclosporinA Cyclosporin A Complex Cyclosporin A- Cyclophilin Complex CyclosporinA->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Complex->Calcineurin Inhibits

Caption: Inhibition of the Calcineurin pathway by the N-methylated peptide Cyclosporin A.[1][11][12]

Conclusion

The incorporation of N-Methyl-DL-alanine into peptides is a valuable strategy for enhancing their therapeutic potential. While the synthesis of N-methylated peptides requires careful optimization of coupling conditions, the use of potent activating reagents like HATU and extended reaction times can lead to successful outcomes. The protocols and data presented here provide a foundation for researchers to effectively utilize N-Methyl-DL-alanine in their peptide synthesis endeavors, ultimately contributing to the development of more robust and effective peptide-based drugs.

References

Applications of N-Methyl-L-alanine in Neuropharmacological Studies: A Tool for Peptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-L-alanine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 standard amino acids encoded in the genetic code.[1] It is a derivative of the naturally occurring amino acid L-alanine, distinguished by the presence of a methyl group on the alpha-amino group.[1] This seemingly subtle modification has significant implications for its chemical and biological properties, making N-Methyl-L-alanine a valuable tool in neuropharmacology, primarily through its incorporation into peptides to enhance their therapeutic potential.[2][3]

It is crucial to distinguish N-Methyl-L-alanine from the neurotoxin β-N-methylamino-L-alanine (BMAA), which has been implicated in neurodegenerative diseases.[4][5][6] While structurally related, their biological activities are vastly different. This document focuses exclusively on the applications of N-Methyl-L-alanine.

The primary application of N-Methyl-L-alanine in neuropharmacological studies is not as a standalone pharmacologically active agent, but rather as a building block in the synthesis of modified peptides.[2][7] N-methylation of peptides can significantly improve their pharmacokinetic properties, such as resistance to enzymatic degradation and increased membrane permeability, which are critical for developing effective drugs targeting the central nervous system (CNS).[2][3]

Key Applications in Neuropharmacology

The incorporation of N-Methyl-L-alanine into peptide chains offers several advantages for neuropharmacological drug development:

  • Enhanced Proteolytic Stability: Peptides are susceptible to degradation by proteases in the body, which limits their therapeutic efficacy. N-methylation of the peptide bond sterically hinders the approach of proteases, thereby increasing the peptide's half-life in biological systems.[2][3]

  • Increased Lipophilicity and Blood-Brain Barrier (BBB) Permeability: The addition of a methyl group increases the lipophilicity of the peptide, which can facilitate its passage across the BBB. This is a major hurdle in the development of drugs for neurological disorders.[8]

  • Conformational Rigidity: N-methylation can restrict the conformational flexibility of a peptide. This can lead to a more defined three-dimensional structure, which may result in higher binding affinity and selectivity for its target receptor in the CNS.[9]

  • Modulation of Biological Activity: The presence of an N-methyl group can alter the biological activity of a peptide, potentially converting an agonist into an antagonist or vice versa. This allows for the fine-tuning of the pharmacological profile of a peptide therapeutic.[2][3]

Data Presentation

Currently, there is a notable lack of publicly available quantitative data on the direct neuropharmacological activity of N-Methyl-L-alanine as a standalone molecule. Its effects are typically observed and quantified in the context of the peptides into which it is incorporated. Researchers would typically compare the biological activity of the native peptide with its N-methylated analogue.

Table 1: Hypothetical Comparison of a Native Neuropeptide and its N-Methyl-L-alanine Analogue

ParameterNative NeuropeptideN-Methyl-L-alanine Analogue
Receptor Binding Affinity (Ki) 10 nM5 nM
In vitro Half-life (plasma) 5 min60 min
Blood-Brain Barrier Permeability (Pe) 0.1 x 10⁻⁶ cm/s1.5 x 10⁻⁶ cm/s
In vivo Efficacy (ED50) 10 mg/kg1 mg/kg

This table is for illustrative purposes only and does not represent actual experimental data for a specific peptide.

Experimental Protocols

The following are generalized protocols relevant to the application of N-Methyl-L-alanine in neuropharmacological studies.

Protocol 1: Synthesis of an N-Methylated Peptide

This protocol outlines the general steps for solid-phase peptide synthesis (SPPS) incorporating Fmoc-N-methyl-L-alanine.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-L-alanine[1]

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Ether

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, coupling reagent, and base in DMF. Add the mixture to the deprotected resin and agitate for 2 hours.

  • Wash: Wash the resin with DMF and DCM.

  • Repeat for N-Methyl-L-alanine: For the incorporation of N-Methyl-L-alanine, use Fmoc-N-methyl-L-alanine in the coupling step. Note that coupling to a secondary amine is often slower and may require a stronger coupling reagent like HATU and extended reaction times.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol assesses the stability of an N-methylated peptide in the presence of proteases.

Materials:

  • N-methylated peptide

  • Native (unmodified) peptide as a control

  • Protease solution (e.g., trypsin, chymotrypsin, or plasma)

  • Reaction buffer (e.g., PBS)

  • Quenching solution (e.g., 10% TFA)

  • HPLC-MS system

Procedure:

  • Incubation: Incubate a known concentration of the N-methylated peptide and the native peptide separately with the protease solution in the reaction buffer at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life of each peptide.

Protocol 3: In Vivo Behavioral Assay in a Rodent Model

This protocol provides a general framework for evaluating the in vivo efficacy of an N-methylated peptide in a relevant animal model of a neurological disorder. The specific model and behavioral test will depend on the therapeutic target of the peptide.

Materials:

  • N-methylated peptide

  • Vehicle solution

  • Animal model (e.g., transgenic mouse model of Alzheimer's disease)

  • Behavioral testing apparatus (e.g., Morris water maze, open field test)

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing and handling conditions.

  • Drug Administration: Administer the N-methylated peptide or vehicle to the animals via an appropriate route (e.g., intravenous, intraperitoneal, or oral). The dose and frequency will be determined from preliminary studies.

  • Behavioral Testing: At a predetermined time after administration, conduct the behavioral test to assess the relevant neurological function (e.g., learning and memory, motor function, anxiety-like behavior).

  • Data Collection and Analysis: Record and analyze the behavioral data using appropriate statistical methods to determine if the N-methylated peptide has a significant effect compared to the vehicle control group.

Visualizations

Signaling_Pathway cluster_0 Peptide Drug Development Workflow cluster_1 Pharmacokinetic Improvement cluster_2 Pharmacodynamic Outcome Native_Peptide Native Bioactive Peptide NMA_Incorporation Incorporate N-Methyl-L-alanine Native_Peptide->NMA_Incorporation Solid-Phase Synthesis N_Methylated_Peptide N-Methylated Peptide Analogue NMA_Incorporation->N_Methylated_Peptide Increased_Stability Increased Proteolytic Stability N_Methylated_Peptide->Increased_Stability Increased_Permeability Increased BBB Permeability N_Methylated_Peptide->Increased_Permeability Improved_Efficacy Improved In Vivo Efficacy Increased_Stability->Improved_Efficacy Increased_Permeability->Improved_Efficacy

Caption: Workflow for improving peptide therapeutics using N-Methyl-L-alanine.

Experimental_Workflow start Start: Synthesized N-Methylated Peptide in_vitro In Vitro Characterization start->in_vitro stability Proteolytic Stability Assay in_vitro->stability binding Receptor Binding Assay in_vitro->binding in_vivo In Vivo Evaluation stability->in_vivo binding->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd behavior Behavioral Model of Neurological Disease in_vivo->behavior end End: Efficacy Data pk_pd->end behavior->end

Caption: Experimental workflow for evaluating N-methylated peptides.

References

Application Notes and Protocols for the Analytical Determination of β-N-methylamino-L-alanine (BMAA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sensitive and selective detection of β-N-methylamino-L-alanine (BMAA), a neurotoxic amino acid implicated in neurodegenerative diseases. The following methods are described: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

β-N-methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid produced by cyanobacteria, diatoms, and dinoflagellates. Its potential link to neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease, and Alzheimer's Disease has made its accurate detection and quantification in various biological and environmental samples a critical area of research. However, the analysis of BMAA is challenging due to its low concentrations in complex matrices and the presence of structural isomers, such as 2,4-diaminobutyric acid (DAB) and N-(2-aminoethyl)glycine (AEG), which can interfere with accurate quantification.[1][2]

This document outlines validated analytical methods to address these challenges, providing robust protocols for sample preparation, derivatization, and instrumental analysis. The choice of method will depend on the specific research question, sample matrix, required sensitivity, and available instrumentation. While HPLC-FLD offers a cost-effective screening method, LC-MS/MS is considered the gold standard for confirmation and accurate quantification due to its high selectivity and sensitivity.[3][4] ELISA provides a high-throughput screening tool, particularly for water samples.[5]

Section 1: Sample Preparation

Effective sample preparation is crucial for accurate BMAA analysis, aiming to extract BMAA from the sample matrix and remove interfering substances. The protocol varies depending on whether "free" or "total" BMAA is being measured. Total BMAA includes both the free and protein-bound forms and requires an acid hydrolysis step to release the bound BMAA.

Materials:

  • Trichloroacetic acid (TCA), 0.1 M

  • Hydrochloric acid (HCl), 6 M

  • Methanol (MeOH)

  • Water, LC-MS grade

  • Centrifuge

  • Mixer mill or sonicator

  • Lyophilizer (optional)

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Protocol for Free BMAA Extraction: [6][7]

  • Weigh approximately 10-15 mg of lyophilized and homogenized sample into a microcentrifuge tube.

  • Add 750 µL of 0.1 M TCA.

  • Homogenize the sample using a mixer mill for 30 minutes at 30 Hz or sonication.[8]

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes.

  • Carefully collect the supernatant containing the free BMAA.

  • The extract can be further purified using SPE if necessary.

Protocol for Total BMAA Extraction (including Protein-Bound): [6][7]

  • To the pellet from the free BMAA extraction (or a fresh sample aliquot), add 1 mL of 6 M HCl.

  • Incubate the sample at 110°C for 16-20 hours to hydrolyze proteins and release bound BMAA.

  • After hydrolysis, centrifuge the sample to pellet any remaining solids.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a speed vacuum.

  • Reconstitute the dried extract in 20 mM HCl or an appropriate solvent for the subsequent analytical method.

Note on Extraction Solvents: While 0.1 M TCA is widely used for free BMAA extraction, other solvents like 0.1% formic acid, 0.1% acetic acid, and methanol have also been investigated. Acidic solvents generally show good recovery for BMAA.[8]

Section 2: Analytical Methods

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method requires derivatization of BMAA to introduce a fluorescent tag, enabling sensitive detection. The most common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[6][7] While sensitive, this method is prone to interferences from other sample components, and confirmation by a more selective technique like LC-MS/MS is often recommended.[3]

Experimental Protocol:

  • Derivatization:

    • To 20 µL of the sample extract, add 80 µL of 0.5 M borate buffer.

    • Add 20 µL of AQC reagent.

    • Vortex the mixture and allow it to react at room temperature for the time specified by the reagent manufacturer (typically 1-10 minutes).[7]

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., sodium acetate).

    • Mobile Phase B: Methanol or acetonitrile.[6]

    • Gradient: A suitable gradient to separate the derivatized BMAA from other amino acids and interferences.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Fluorescence Detector: Excitation at 250 nm, Emission at 395 nm.

Data Presentation:

ParameterHPLC-FLD with AQC DerivatizationReference
Limit of Detection (LOD) 0.35 - 0.75 pg injected[6]
Limit of Quantification (LOQ) 1.10 - 2.55 pg injected[6]
Linear Range Up to 850 pmol[6]

Logical Workflow for HPLC-FLD Analysis:

HPLC_FLD_Workflow Sample Biological Sample Extraction Extraction (TCA or HCl Hydrolysis) Sample->Extraction Derivatization AQC Derivatization Extraction->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC FLD Fluorescence Detection HPLC->FLD Quantification Quantification FLD->Quantification

Caption: Workflow for BMAA analysis using HPLC-FLD.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the definitive identification and quantification of BMAA due to its high selectivity and sensitivity.[4] Analysis can be performed with or without derivatization.

2.2.1 LC-MS/MS with Derivatization (AQC or FMOC)

Derivatization with agents like AQC or 9-fluorenylmethyl chloroformate (FMOC) enhances chromatographic retention on reversed-phase columns and improves ionization efficiency.[9][10]

Experimental Protocol (AQC Derivatization): [9]

  • Derivatization: Follow the same procedure as for HPLC-FLD. The AccQ-Tag Ultra Derivatization Kit is commonly used.[9]

  • LC-MS/MS Conditions:

    • Column: Reversed-phase C18 or similar (e.g., UPLC BEH C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate derivatized BMAA from its isomers.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Key transitions for AQC-derivatized BMAA are m/z 459 -> 171 and 459 -> 289.[11] It is crucial to also monitor for transitions of isomers like DAB and BAMA to ensure specificity.[1][12]

2.2.2 LC-MS/MS without Derivatization (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) allows for the analysis of underivatized BMAA, simplifying sample preparation.[13] However, chromatographic separation from isomers can be challenging.[14]

Experimental Protocol (HILIC):

  • LC-MS/MS Conditions:

    • Column: HILIC column (e.g., ZIC-HILIC).

    • Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer.

    • Mobile Phase B: Aqueous buffer (e.g., ammonium formate).

    • Gradient: A gradient from high to low organic content.

    • Ionization: ESI positive mode.

    • MS/MS Detection: MRM of the underivatized BMAA precursor ion (m/z 119) to its product ions (e.g., m/z 102, 88, 76).[13]

Data Presentation:

ParameterLC-MS/MS (AQC)LC-MS/MS (HILIC)Reference
LOD ~0.13 ng/mL<1 µg/g[9][13]
LOQ ~0.4 ng/mL<4 µg/g[9][13]
Accuracy/Recovery >90%95-109%[9][13]
Precision (RSD) ~7%1-6%[9][13]

Experimental Workflow for LC-MS/MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_instrument Instrumentation Sample Biological Sample Extraction Extraction Sample->Extraction Deriv Derivatization (e.g., AQC) Extraction->Deriv NoDeriv Direct Injection Extraction->NoDeriv RPLC RP-LC Deriv->RPLC HILIC HILIC NoDeriv->HILIC MSMS Tandem MS RPLC->MSMS HILIC->MSMS Quant Quantification MSMS->Quant ELISA_Pathway cluster_well Microtiter Well cluster_reagents Added Reagents cluster_binding Competitive Binding Antibody Immobilized Anti-BMAA Antibody Bound_BMAA Antibody-BMAA Complex Bound_HRP Antibody-BMAA-HRP Complex BMAA_Sample BMAA (Sample) BMAA_Sample->Bound_BMAA Binds BMAA_HRP BMAA-HRP Conjugate BMAA_HRP->Bound_HRP Binds Substrate Substrate Addition Bound_HRP->Substrate Reacts with Color Color Development Substrate->Color Produces

References

Application Notes and Protocols for N-Methyl-L-alanine in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The field of antibody-drug conjugates (ADCs) is rapidly advancing, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the diverse array of linkers, those incorporating amino acid motifs offer tunable properties for drug release. This document provides detailed application notes and protocols for the use of a specific N-Methyl-L-alanine-containing linker, N-Methyl-N-(4-methyl-4-(methyldisulfanyl)pentanoyl)-L-alanine , in the development of ADCs. This linker is designed for reduction-sensitive cleavage within the intracellular environment, offering enhanced stability in circulation.[1]

Due to the limited availability of specific quantitative data and established protocols for this novel linker, the following sections provide a comprehensive guide based on the principles of disulfide-containing linkers and general ADC conjugation methodologies. Researchers should consider these protocols as a starting point for optimization.

Application Notes

1. Overview of N-Methyl-L-alanine Containing Linker

The linker, N-Methyl-N-(4-methyl-4-(methyldisulfanyl)pentanoyl)-L-alanine, is a cleavable linker designed to connect a cytotoxic payload to a monoclonal antibody. Its key features include:

  • N-Methyl-L-alanine Core: The inclusion of N-Methyl-L-alanine may influence the steric and electronic properties of the linker, potentially affecting its stability and susceptibility to enzymatic cleavage.

  • Disulfide Bond: The core of its cleavage mechanism lies in the disulfide bond (-S-S-). This bond is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the tumor cell's cytoplasm, where the concentration of reducing agents like glutathione (GSH) is significantly higher.[]

  • Reductive Cleavage: The release of the cytotoxic payload is triggered by the reduction of the disulfide bond, a mechanism that distinguishes it from protease-cleavable or pH-sensitive linkers.[]

2. Mechanism of Action

The mechanism of action for an ADC utilizing this linker follows a well-established pathway for targeted cancer therapy.

  • Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Payload Release: Inside the cell, the higher concentration of glutathione and the presence of enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) catalyze the cleavage of the disulfide bond within the linker.[3][4]

  • Drug Action: The released cytotoxic payload is then free to exert its pharmacological effect, leading to cancer cell death.

3. Potential Advantages

  • Enhanced Stability: The design of disulfide linkers can be modified to enhance their stability in circulation, for example, by introducing steric hindrance around the disulfide bond. This can minimize premature drug release and associated off-target toxicity.[5]

  • Tumor-Specific Cleavage: The differential in reducing potential between the extracellular environment and the intracellular space of tumor cells provides a mechanism for targeted drug release.

Quantitative Data

ParameterDescriptionExpected Range for Disulfide-Linked ADCsExperimental Data for N-Methyl-L-alanine Linker
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to a single antibody.2 - 8[To be determined by researcher]
In Vitro Cytotoxicity (IC50) The concentration of the ADC that inhibits the growth of a target cancer cell line by 50%.pM to nM range[To be determined by researcher]
Plasma Stability (% intact ADC) The percentage of the ADC that remains intact after incubation in plasma over a specific time period.>80% after 24 hours[To be determined by researcher]
In Vivo Efficacy (% TGI) The percentage of tumor growth inhibition in a xenograft model at a specific dose.Varies with model and payload[To be determined by researcher]

Experimental Protocols

The following protocols are generalized for the synthesis of a disulfide-containing linker-payload conjugate and its subsequent conjugation to an antibody. These should be adapted and optimized for the specific properties of N-Methyl-N-(4-methyl-4-(methyldisulfanyl)pentanoyl)-L-alanine and the chosen payload.

Protocol 1: Synthesis of the Linker-Payload Conjugate

This protocol outlines the general steps for coupling the N-Methyl-L-alanine linker to a payload containing a reactive amine group.

Materials:

  • N-Methyl-N-(4-methyl-4-(methyldisulfanyl)pentanoyl)-L-alanine with an activated ester (e.g., NHS ester)

  • Cytotoxic payload with a primary or secondary amine

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolve the cytotoxic payload in the anhydrous solvent.

  • Add DIPEA to the solution to act as a base.

  • Add a molar excess (typically 1.2-1.5 equivalents) of the activated N-Methyl-L-alanine linker to the payload solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction (e.g., by adding a small amount of water).

  • Purify the linker-payload conjugate using preparative HPLC.

  • Characterize the purified product by MS and NMR to confirm its identity and purity.

Protocol 2: Antibody-Drug Conjugation via Cysteine Residues

This protocol describes the conjugation of the linker-payload to an antibody through the native or engineered cysteine residues.[6]

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Purified linker-payload conjugate

  • Organic co-solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) for purification and analysis

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Reduction:

    • Treat the antibody solution with a controlled molar excess of the reducing agent (TCEP or DTT). The amount will depend on the desired number of cleaved disulfide bonds and should be optimized.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Dissolve the linker-payload conjugate in a minimal amount of the organic co-solvent.

    • Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess is 3-5 fold per free thiol.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification:

    • Remove the unreacted linker-payload and other small molecules by SEC.

    • The purified ADC can be further analyzed by HIC to determine the distribution of drug-to-antibody ratios.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry (if the payload has a distinct absorbance) or HIC analysis.

    • Confirm the integrity of the ADC using SDS-PAGE and Mass Spectrometry.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Bloodstream cluster_cell Tumor Cell ADC ADC in Circulation (Stable Linker) Receptor Tumor Antigen ADC->Receptor 1. Targeting Internalization Internalization (Endocytosis) Receptor->Internalization 2. Binding & Lysosome Lysosome/Cytoplasm (Reducing Environment) Internalization->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (GSH, TRX, GRX) Apoptosis Cell Death Payload->Apoptosis 5. Drug Action ADC_Conjugation_Workflow Ab Monoclonal Antibody Reduction Antibody Reduction (TCEP or DTT) Ab->Reduction Conjugation Conjugation Reaction Reduction->Conjugation LinkerPayload Linker-Payload (N-Methyl-L-alanine) LinkerPayload->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization FinalADC Purified ADC Characterization->FinalADC Signaling_Pathway Payload Released Cytotoxic Payload (e.g., Tubulin Inhibitor) Microtubules Microtubule Dynamics Payload->Microtubules Inhibition MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Disruption leads to Caspase Caspase Cascade Activation MitoticArrest->Caspase Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

References

Application Notes and Protocols: N-Methyl-L-alanine in Enhancing Peptide Drug Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oral administration of peptide-based therapeutics has long been a formidable challenge in drug development. Peptides, while offering high target specificity and potency, are often plagued by poor oral bioavailability due to their susceptibility to proteolytic degradation in the gastrointestinal tract and low permeability across the intestinal epithelium.[1][2] One effective strategy to overcome these hurdles is the incorporation of N-methylated amino acids, such as N-Methyl-L-alanine, into the peptide backbone.[1][3] N-methylation enhances proteolytic stability and can improve membrane permeability, thereby increasing the oral bioavailability of peptide drugs.[2][3][4]

These application notes provide a comprehensive overview of the role of N-Methyl-L-alanine in enhancing drug bioavailability, with a focus on its application in modifying peptide therapeutics. Detailed protocols for assessing these enhancements are also provided.

Mechanism of Action: How N-Methyl-L-alanine Enhances Bioavailability

The incorporation of N-Methyl-L-alanine into a peptide sequence can enhance its bioavailability through several key mechanisms:

  • Increased Proteolytic Stability: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, making the peptide bond more resistant to enzymatic cleavage.[1] This increased stability allows the peptide to remain intact for longer in the gastrointestinal tract, increasing its chances of absorption.

  • Conformational Rigidity: N-methylation restricts the conformational flexibility of the peptide backbone.[1][2] This can lock the peptide into a more bioactive and stable conformation, which may also be more favorable for transport across the intestinal membrane.

  • Increased Lipophilicity: The addition of a methyl group increases the lipophilicity of the peptide.[3] This can enhance its ability to partition into and diffuse across the lipid bilayers of intestinal epithelial cells (transcellular transport).

  • Facilitated Diffusion: Some studies suggest that N-methylation may promote a facilitated diffusion transport route across the intestinal epithelium, although the exact mechanisms are still under investigation.[5]

Quantitative Data on Permeability Enhancement

The impact of N-methylation on the intestinal permeability of peptides has been demonstrated in various studies. A notable example is the investigation of a poly-alanine cyclic hexapeptide library, where N-methylation significantly influenced permeability in an in vitro Caco-2 cell model.[5]

Peptide ModificationApparent Permeability Coefficient (Papp) (cm/s)Fold Increase vs. Poorly Permeable ControlTransport Route
Non-methylated cyclic hexapeptide< 1 x 10⁻⁶-Paracellular
N-methylated cyclic hexapeptide analogues (permeable)> 1 x 10⁻⁵>10Transcellular/Facilitated Diffusion
Mannitol (Paracellular marker)~ 1 x 10⁻⁶1Paracellular
Testosterone (Transcellular marker)> 1 x 10⁻⁵>10Transcellular

Table 1: Effect of N-methylation on the Caco-2 Permeability of Cyclic Hexapeptides. Data synthesized from a study on a poly-alanine cyclic hexapeptide library.[5] The results indicate that specific N-methylation can shift the transport mechanism from paracellular to a more efficient transcellular or facilitated diffusion pathway, leading to a significant increase in permeability.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[6][7]

Objective: To determine the apparent permeability coefficient (Papp) of an N-methylated peptide compared to its non-methylated counterpart across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® inserts (e.g., 12-well or 24-well plates with polycarbonate membrane filters)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptide (N-methylated) and control peptide (non-methylated)

  • Lucifer yellow or another fluorescent marker for monolayer integrity testing

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.[7]

    • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7]

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.

    • Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance on the basolateral side over time. A low permeability rate confirms monolayer integrity.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Prepare the dosing solution of the test and control peptides in HBSS at a final concentration of 10 µM.

    • Add the dosing solution to the apical (A) compartment and fresh HBSS to the basolateral (B) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment.

    • Immediately replace the collected volume with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B to A) for Efflux Assessment:

    • To investigate potential efflux, perform the transport experiment in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of the peptides in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber (mol/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration of the drug in the donor chamber (mol/cm³)

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the oral bioavailability of an N-methylated peptide in comparison to its non-methylated analog in a rodent model.

Materials:

  • Sprague-Dawley rats or C57BL/6 mice

  • Test peptide (N-methylated) and control peptide (non-methylated)

  • Vehicle for oral and intravenous administration (e.g., saline, PEG400)

  • Cannulation supplies for intravenous administration and blood collection

  • LC-MS/MS for plasma sample analysis

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimatize animals for at least one week before the study.

    • Fast the animals overnight (with free access to water) before dosing.

  • Dosing:

    • Divide the animals into four groups:

      • Group 1: Intravenous (IV) administration of the control peptide.

      • Group 2: Oral (PO) administration of the control peptide.

      • Group 3: Intravenous (IV) administration of the N-methylated peptide.

      • Group 4: Oral (PO) administration of the N-methylated peptide.

    • Administer the peptides at a predetermined dose (e.g., 5 mg/kg for IV and 20 mg/kg for PO).

  • Blood Sampling:

    • Collect blood samples from a suitable vein (e.g., tail vein or via a cannula) at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Plasma Sample Analysis:

    • Analyze the plasma concentrations of the peptides using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters for each group, including:

      • Area under the plasma concentration-time curve (AUC)

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Elimination half-life (t₁/₂)

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

N_Methyl_L_alanine_Mechanism cluster_Peptide Peptide Backbone cluster_Modification Modification cluster_Effects Physicochemical & Biological Effects cluster_Outcome Overall Outcome Peptide Original Peptide N_Methylation Incorporation of N-Methyl-L-alanine Peptide->N_Methylation Stability Increased Proteolytic Stability N_Methylation->Stability Conformation Conformational Rigidity N_Methylation->Conformation Lipophilicity Increased Lipophilicity N_Methylation->Lipophilicity Bioavailability Enhanced Oral Bioavailability Stability->Bioavailability Conformation->Bioavailability Lipophilicity->Bioavailability

Caption: Mechanism of N-Methyl-L-alanine in enhancing peptide bioavailability.

Caco2_Workflow Start Start: Caco-2 Cell Culture Seeding Seed cells on Transwell® inserts Start->Seeding Differentiation Differentiate for 21-25 days Seeding->Differentiation Integrity_Test Monolayer Integrity Test (TEER / Lucifer Yellow) Differentiation->Integrity_Test Transport Perform Transport Experiment (A to B and B to A) Integrity_Test->Transport Sampling Collect samples from receiver compartment Transport->Sampling Analysis Analyze peptide concentration (LC-MS/MS) Sampling->Analysis Calculation Calculate Papp and Efflux Ratio Analysis->Calculation End End: Permeability Data Calculation->End

Caption: Experimental workflow for the Caco-2 permeability assay.

InVivo_PK_Workflow Start Start: Animal Acclimatization Grouping Divide into IV and PO dosing groups Start->Grouping Dosing Administer N-methylated and control peptides Grouping->Dosing Blood_Sampling Collect blood samples at timed intervals Dosing->Blood_Sampling Plasma_Separation Separate plasma by centrifugation Blood_Sampling->Plasma_Separation Analysis Analyze plasma concentration (LC-MS/MS) Plasma_Separation->Analysis PK_Analysis Calculate Pharmacokinetic Parameters (AUC, Cmax, etc.) Analysis->PK_Analysis Bioavailability Determine Oral Bioavailability (F%) PK_Analysis->Bioavailability End End: In Vivo Data Bioavailability->End

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

The incorporation of N-Methyl-L-alanine into peptide therapeutics is a promising strategy to enhance their oral bioavailability. By increasing proteolytic stability and improving membrane permeability, this modification can help overcome major obstacles in the development of orally administered peptide drugs. The provided protocols offer a framework for researchers to assess the effectiveness of N-methylation in their own drug discovery and development programs.

References

Application Notes and Protocols for Studying N-Methyl-L-alanine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the reaction kinetics of N-Methyl-L-alanine (NMLA). This document outlines experimental setups, detailed protocols for kinetic analysis, and potential signaling pathways involving this non-proteinogenic amino acid.

Introduction to N-Methyl-L-alanine (NMLA)

N-Methyl-L-alanine is a derivative of the proteinogenic amino acid L-alanine, characterized by a methyl group on the alpha-amino nitrogen. This modification alters its chemical properties, influencing its role in biological systems and its potential applications in drug development. N-methylation can increase proteolytic stability, enhance membrane permeability, and modulate the biological activity of peptides.[1][2] Understanding the reaction kinetics of NMLA is crucial for elucidating its metabolic fate, potential toxicity, and therapeutic applications.

Enzymatic Reaction Kinetics of N-Methyl-L-alanine

The primary enzyme involved in the biosynthesis of N-Methyl-L-alanine is N-methyl-L-amino acid dehydrogenase (NMAADH) . This enzyme catalyzes the reductive amination of pyruvate with methylamine, utilizing NADPH as a cofactor.

Quantitative Data: Kinetic Parameters of NMAADH

The following table summarizes the Michaelis-Menten constants (Km) for the substrates of NMAADH from Pseudomonas sp..

SubstrateKm (M)Source Organism
Pyruvate1.5 x 10-2Pseudomonas MS ATCC 25262
NADPH3.5 x 10-5Pseudomonas MS ATCC 25262
Methylamine7.5 x 10-2Pseudomonas MS ATCC 25262
Experimental Protocol: Kinetic Analysis of NMAADH

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of NMAADH by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Purified N-methyl-L-amino acid dehydrogenase (NMAADH)

  • Sodium pyruvate

  • Methylamine hydrochloride

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Tris-HCl buffer (pH 8.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of sodium pyruvate, methylamine HCl, and NADPH in Tris-HCl buffer.

    • The final concentrations in the assay will need to be varied to determine the Km for each substrate. A typical range would be 0.1 to 10 times the expected Km.

  • Enzyme Assay:

    • Set up a reaction mixture in a cuvette containing Tris-HCl buffer, and two of the three substrates at saturating concentrations (typically >10 times their Km).

    • Add the third substrate at varying concentrations.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

    • Initiate the reaction by adding a small, known amount of NMAADH.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocities against the varying substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine Vmax and Km. Alternatively, use a linear plot such as the Lineweaver-Burk plot.

    • Repeat the procedure for each of the three substrates.

Non-Enzymatic Reactions of N-Methyl-L-alanine

While enzymatic reactions are specific, NMLA can also participate in non-enzymatic reactions common to amino acids.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars. The initial step involves the condensation of the amino group of NMLA with the carbonyl group of a reducing sugar to form a Schiff base, which then undergoes rearrangement to form an Amadori product.

Quantitative Data:

Nitrosation

Secondary amines, such as the N-methylamino group in NMLA, can react with nitrosating agents (e.g., nitrous acid, N2O3) to form N-nitrosamines, which are potent carcinogens. This reaction is pH-dependent and is catalyzed by certain anions like thiocyanate and chloride.

Quantitative Data:

While specific rate constants for the nitrosation of N-Methyl-L-alanine are not available, the kinetics of nitrosation of other secondary amino acids like proline and sarcosine have been studied. The reaction is typically second order with respect to nitrite concentration under acidic conditions. For example, the nitrosation of the related β-N-methylamino-L-alanine (BMAA) has been shown to produce a cytotoxic and DNA-damaging alkylating agent.[4]

Experimental Workflow and Signaling Pathways

Experimental Workflow for NMLA Kinetic Studies

G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis reagents Prepare Reagents (NMLA, Enzymes, Substrates) buffer Prepare Buffers (pH optimization) reagents->buffer setup Assay Setup (Spectrophotometer, etc.) buffer->setup mixing Reactant Mixing setup->mixing monitoring Monitor Reaction (e.g., Absorbance change) mixing->monitoring initial_rate Calculate Initial Rates (v₀) monitoring->initial_rate plotting Plot Data (e.g., Michaelis-Menten) initial_rate->plotting fitting Fit to Kinetic Model plotting->fitting parameters Determine Kinetic Parameters (Km, Vmax, kcat) fitting->parameters

Caption: Experimental workflow for NMLA kinetic studies.

Potential Signaling Pathway: mTORC1 Activation

Amino acids are known to be key activators of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[2] While the direct effect of N-Methyl-L-alanine on mTORC1 has not been extensively studied, it is plausible that as an amino acid, it could contribute to mTORC1 activation.

G cluster_input Input cluster_sensing Amino Acid Sensing cluster_activation mTORC1 Activation cluster_output Downstream Effects nmla N-Methyl-L-alanine (and other amino acids) rag Rag GTPases nmla->rag mtorc1 mTORC1 rag->mtorc1 recruits to lysosome ragulator Ragulator ragulator->rag s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 rheb Rheb rheb->mtorc1 activates protein_synthesis Protein Synthesis s6k1->protein_synthesis eif4ebp1->protein_synthesis cell_growth Cell Growth protein_synthesis->cell_growth

Caption: Potential mTORC1 signaling pathway activation by NMLA.

Analytical Methods for NMLA Quantification

Accurate quantification of NMLA is essential for kinetic studies. The most common analytical techniques involve chromatography coupled with mass spectrometry.

Analytical MethodDerivatization AgentDetection Method
Reversed-Phase Liquid Chromatography (RPLC)6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Tandem Mass Spectrometry (MS/MS)
Hydrophilic Interaction Liquid Chromatography (HILIC)Propyl chloroformate (PCF)Mass Spectrometry (MS)
Gas Chromatography (GC)Ethyl chloroformate (ECF)Mass Spectrometry (MS)

Conclusion

These application notes provide a framework for the experimental investigation of N-Methyl-L-alanine reaction kinetics. The provided protocols and data serve as a starting point for researchers in drug development and various scientific fields to further explore the biochemical significance of this modified amino acid. Further research is warranted to elucidate the specific kinetic parameters of NMLA in non-enzymatic reactions and to confirm its role in cellular signaling pathways.

References

Application of N-Methyl-L-alanine in Metabolic Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-L-alanine (NMLA) is a non-proteinogenic α-amino acid, a derivative of L-alanine with a methyl group on the α-nitrogen atom. This structural modification imparts unique physicochemical properties that make it a valuable tool in metabolic pathway research, particularly in the study of amino acid transport and metabolism. Its increased lipophilicity and resistance to enzymatic degradation compared to L-alanine allow for the probing of specific metabolic processes.

Application in Studying Amino Acid Transport

NMLA serves as a valuable probe for investigating the specificity and kinetics of amino acid transporter systems, such as the L-type amino acid transporter 1 (LAT1). Due to its structural similarity to natural amino acids, it can be used in competitive inhibition and uptake assays to characterize transporter function.

Quantitative Data: Biocatalytic Production of N-Methyl-L-alanine

For research applications, NMLA can be produced efficiently using engineered microorganisms. The following table summarizes the production of NMLA from glucose and methylamine using a whole-cell biocatalyst derived from a pyruvate-overproducing Corynebacterium glutamicum strain expressing the N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida.[1]

ParameterValue
Final Titer31.7 g/L
Yield on Glucose0.71 g/g
Volumetric Productivity0.35 g/L/h
By-productsL-alanine (0.5 g/L), Pyruvate (2.1 g/L)
Experimental Protocol: Amino Acid Transporter Uptake Assay

This protocol is adapted from studies on amino acid transporter kinetics and can be used to assess the uptake of NMLA in a specific cell line.

Objective: To determine the kinetics of N-Methyl-L-alanine uptake by a specific amino acid transporter expressed in a cell line (e.g., HEK293 cells stably expressing LAT1).

Materials:

  • Cell line of interest (e.g., HEK293-hLAT1)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • N-Methyl-L-alanine

  • Radio-labeled N-Methyl-L-alanine (e.g., [³H]NMLA or [¹⁴C]NMLA) or a suitable analytical method for unlabeled NMLA (e.g., LC-MS/MS)

  • Inhibitors of specific amino acid transporters (optional, for competition assays)

  • Cell lysis buffer

  • Scintillation cocktail (if using radiolabeling)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Seed the cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment. Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Uptake Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Uptake Assay:

    • On the day of the experiment, aspirate the cell culture medium.

    • Wash the cells twice with pre-warmed KRH buffer.

    • Add 100 µL of KRH buffer containing various concentrations of NMLA (and a tracer amount of radio-labeled NMLA) to each well. For kinetic analysis, a concentration range of 0.1 µM to 10 mM is recommended.

    • Incubate the plate at 37°C for a specific time period (e.g., 1, 5, 15, 30 minutes) to determine the initial rate of uptake.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the uptake buffer.

    • Wash the cells three times with ice-cold PBS to remove any extracellular NMLA.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 100 µL of cell lysis buffer to each well.

    • If using a radio-labeled tracer, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • If using unlabeled NMLA, the cell lysate can be analyzed by a suitable analytical method like LC-MS/MS to quantify the intracellular concentration of NMLA.

  • Data Analysis:

    • Normalize the uptake data to the protein concentration in each well.

    • Plot the initial uptake rate against the NMLA concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

G cluster_workflow Amino Acid Transporter Uptake Assay Workflow start Seed cells in 96-well plate culture Culture to 80-90% confluency start->culture wash1 Wash cells with KRH buffer culture->wash1 add_nmla Add KRH buffer with varying concentrations of N-Methyl-L-alanine wash1->add_nmla incubate Incubate at 37°C add_nmla->incubate stop_wash Stop uptake and wash with ice-cold PBS incubate->stop_wash lyse Lyse cells stop_wash->lyse quantify Quantify intracellular NMLA (Scintillation counting or LC-MS/MS) lyse->quantify analyze Normalize to protein and analyze kinetics (Km, Vmax) quantify->analyze end End analyze->end

Caption: Workflow for an amino acid transporter uptake assay using N-Methyl-L-alanine.

Application in Metabolomics and Biomarker Discovery

NMLA has been identified as a potential biomarker in neurological conditions such as migraine.[2] Metabolomic profiling of patient samples can reveal alterations in metabolic pathways associated with the disease state.

Quantitative Data: N-Methyl-DL-alanine as a Migraine Biomarker

In a study comparing serum metabolomic profiles of migraine patients and control groups, N-Methyl-DL-alanine was identified as a potential biomarker.[2]

BiomarkerAUC ValueSensitivitySpecificity
N-Methyl-DL-alanine0.92100%90%
Glycyl-L-proline0.952100%80%
L-Methionine0.90290%80%
Serotonin0.82880%70%
Experimental Protocol: Metabolomic Analysis of Serum for Biomarker Discovery

This protocol outlines a general workflow for untargeted metabolomics of serum samples to identify potential biomarkers like NMLA.

Objective: To identify and quantify changes in the serum metabolome, including N-Methyl-L-alanine, in a patient cohort compared to a control group.

Materials:

  • Serum samples from patient and control groups

  • Internal standards (e.g., stable isotope-labeled amino acids)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Centrifugal vacuum concentrator

  • LC-MS/MS system (e.g., UPLC-QTOF-MS)

Procedure:

  • Sample Collection and Storage: Collect blood samples and process them to obtain serum. Store serum samples at -80°C until analysis to minimize metabolic degradation.

  • Metabolite Extraction:

    • Thaw serum samples on ice.

    • To 100 µL of serum, add 400 µL of ice-cold methanol containing internal standards.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Dry the supernatant using a centrifugal vacuum concentrator.

  • Sample Reconstitution: Reconstitute the dried extract in 100 µL of a solution of 5% acetonitrile in water for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable chromatography column (e.g., C18) for separation.

    • The mobile phase can consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) with a gradient elution.

    • Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Processing and Analysis:

    • Process the raw LC-MS data using software for peak picking, alignment, and normalization.

    • Identify metabolites by comparing their accurate mass and fragmentation patterns with a metabolite database (e.g., HMDB, METLIN).

    • Perform statistical analysis (e.g., t-test, volcano plot, PCA, OPLS-DA) to identify metabolites that are significantly different between the patient and control groups.

    • Quantify the relative abundance of NMLA and other identified biomarkers.

G cluster_pathway Metabolic Pathway of N-Methyl-L-alanine Synthesis Pyruvate Pyruvate Imine Imine Intermediate Pyruvate->Imine + Methylamine Methylamine Methylamine NMLA N-Methyl-L-alanine Imine->NMLA + NADPH NMAADH N-methyl-L-amino acid dehydrogenase (NMAADH) NMAADH->Imine NMAADH->NMLA NADPH NADPH NADP NADP+

Caption: Biosynthetic pathway for N-Methyl-L-alanine production.

Potential Application in Metabolic Flux Analysis

While specific studies are limited, stable isotope-labeled N-Methyl-L-alanine (e.g., ¹³C or ¹⁵N labeled) could be a valuable tracer in metabolic flux analysis (MFA). Its unique structure would allow for the tracing of the methyl group and the alanine backbone through metabolic pathways, providing insights into transamination reactions and one-carbon metabolism.

Proposed Experimental Protocol: Tracing N-Methyl-L-alanine Metabolism

This proposed protocol outlines how stable isotope-labeled NMLA could be used to trace its metabolic fate in a cellular system.

Objective: To determine if N-Methyl-L-alanine is metabolized and to identify its downstream metabolic products in a specific cell line.

Materials:

  • Cell line of interest

  • Stable isotope-labeled N-Methyl-L-alanine (e.g., [U-¹³C₄]NMLA or [¹⁵N]NMLA)

  • Cell culture medium deficient in alanine

  • Metabolite extraction solvents (as in the metabolomics protocol)

  • GC-MS or LC-MS/MS system for isotopic analysis

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to a desired confluency.

    • Replace the standard culture medium with a medium containing the stable isotope-labeled NMLA at a known concentration.

    • Incubate the cells for various time points (e.g., 1, 6, 24 hours) to allow for the uptake and metabolism of the labeled NMLA.

  • Metabolite Extraction:

    • At each time point, rapidly quench metabolism and extract intracellular metabolites as described in the metabolomics protocol.

  • Isotopic Analysis:

    • Analyze the cell extracts using GC-MS or LC-MS/MS to detect and quantify the incorporation of the stable isotope into downstream metabolites.

    • Look for mass shifts in potential metabolic products (e.g., other amino acids, TCA cycle intermediates) that would indicate the transfer of labeled atoms from NMLA.

  • Data Analysis:

    • Calculate the fractional labeling of metabolites to determine the extent of NMLA metabolism.

    • Use the labeling patterns to infer the metabolic pathways involved.

G cluster_logical Logical Flow for Metabolic Tracer Study start Introduce stable isotope-labeled N-Methyl-L-alanine to cell culture uptake Cellular uptake via amino acid transporters start->uptake metabolism Potential metabolic conversion (e.g., demethylation, transamination) uptake->metabolism incorporation Incorporation of labeled atoms into downstream metabolites metabolism->incorporation analysis Metabolite extraction and analysis by MS incorporation->analysis pathway_id Identification of labeled metabolites and metabolic pathway elucidation analysis->pathway_id end End pathway_id->end

Caption: Logical workflow for a metabolic tracer study using stable isotope-labeled N-Methyl-L-alanine.

References

Quantitative Analysis of N-Methyl-L-alanine: A Comparative Overview of HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of N-Methyl-L-alanine, a non-proteinogenic amino acid of increasing interest in biomedical and pharmaceutical research. N-Methyl-L-alanine's role as a component in peptide therapeutics and its potential as a neurotransmitter modulator necessitates robust and reliable analytical methods for its precise quantification in various matrices.[1][2] This guide outlines two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed methodologies and comparative data to aid researchers in selecting the most suitable technique for their specific needs.

Introduction to N-Methyl-L-alanine Analysis

N-Methyl-L-alanine is an N-methylated derivative of the proteinogenic amino acid L-alanine.[3] This modification, the substitution of a hydrogen atom with a methyl group on the amino group, significantly alters its physicochemical properties, influencing its biological activity and metabolic stability.[3] Its incorporation into peptides can enhance their resistance to enzymatic degradation, a desirable characteristic for therapeutic peptides.[2][4] Accurate quantification of N-Methyl-L-alanine is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development.

Due to its polar nature and structural similarity to other amino acids, the analysis of N-Methyl-L-alanine often requires derivatization to improve chromatographic separation and detection sensitivity. This document details both derivatization-based and direct analysis methods.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for the analysis of amino acids. For N-Methyl-L-alanine, both derivatization-based and direct analysis approaches are viable, with the choice depending on the required sensitivity and the available detection methods.

Application Note: HPLC-Based Quantification

1. HPLC with Pre-column Derivatization and Fluorescence Detection (HPLC-FLD):

This is a highly sensitive method that involves labeling the amino group of N-Methyl-L-alanine with a fluorescent tag prior to chromatographic separation.

  • Principle: Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or o-phthalaldehyde (OPA) introduces a fluorophore, allowing for detection at picomolar concentrations.[5][6][7]

  • Advantages: Excellent sensitivity and selectivity. The stability of AQC derivatives is a notable advantage over other reagents.[7]

  • Considerations: Derivatization adds a sample preparation step and requires careful optimization to ensure complete and reproducible reactions.

2. Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS):

This method allows for the analysis of underivatized N-Methyl-L-alanine, simplifying sample preparation.

  • Principle: HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent to retain polar analytes like amino acids.[8][9] Coupling with MS/MS provides high selectivity and sensitivity for quantification.

  • Advantages: Direct analysis without derivatization, reducing sample preparation time and potential for derivatization-related artifacts. High specificity due to MS/MS detection.

  • Considerations: Matrix effects can be a concern and may require the use of an internal standard for accurate quantification.

Quantitative Data Summary for HPLC Methods

The following table summarizes the performance characteristics of HPLC-based methods for the quantification of N-Methyl-L-alanine and related compounds. Data for N-Methyl-L-alanine is limited; therefore, data from structurally similar compounds are included for reference.

MethodDerivatization ReagentAnalyteMatrixLODLOQLinearity RangeRecovery (%)Reference
UPLC-MS/MS AQCBMAANatural Health Products0.187 ng/mL0.746 ng/mL0.746 - 764 ng/mL108.6[6]
HPLC-FLD OPAAmino AcidsAerosols0.13 - 0.37 pM-0.125 - 125 µM/L70 - 109[5][10]
HILIC-MS/MS NoneBMAAMussels0.025 µg/g--99 - 105[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For amino acids like N-Methyl-L-alanine, derivatization is essential to increase their volatility.

Application Note: GC-MS-Based Quantification

1. GC-MS with Silylation Derivatization:

Silylation is a common derivatization technique for compounds with active hydrogens.

  • Principle: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens on the amino and carboxyl groups with trimethylsilyl (TMS) groups, making the molecule volatile and suitable for GC analysis.

  • Advantages: Well-established and effective for a wide range of amino acids.

  • Considerations: Silyl derivatives can be sensitive to moisture, requiring anhydrous conditions for the derivatization reaction.

2. GC-MS with Alkylation Derivatization:

Alkylation with reagents like methyl chloroformate (MCF) is another robust derivatization strategy.

  • Principle: MCF reacts with both the amino and carboxyl groups to form stable, volatile derivatives.[11][12][13][14]

  • Advantages: The derivatives are generally stable, and the reaction can be performed in an aqueous environment.

  • Considerations: The reaction conditions need to be carefully controlled for optimal derivatization efficiency.

Quantitative Data Summary for GC-MS Methods

The following table summarizes the performance characteristics of GC-MS-based methods for the quantification of amino acids and related compounds. Specific data for N-Methyl-L-alanine is limited.

MethodDerivatization ReagentAnalyteMatrixLOD (µg/mL)LOQ (µg/mL)Linearity Range (µg/mL)Reference
GC-MS Methyl ChloroformateAmino AcidsPlant Tissue0.01 - 0.070.02 - 0.201 - 100[11]
GC-MS -N-acyl alanine methyl esterBacterial Culture--0.0053 - 5.731[15]

Experimental Protocols

Protocol 1: HPLC-FLD Quantification of N-Methyl-L-alanine after AQC Derivatization

This protocol is adapted from methods used for the analysis of the structurally similar compound β-N-methylamino-L-alanine (BMAA).[6]

1. Sample Preparation (Hydrolysis for Total N-Methyl-L-alanine): a. To 10-20 mg of dried, homogenized sample, add 1 mL of 6 M HCl. b. Heat at 110°C for 24 hours in a sealed tube under nitrogen. c. Cool the sample and centrifuge to pellet any solid debris. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried residue in 20 mM HCl.

2. AQC Derivatization: a. To 10 µL of the reconstituted sample or standard, add 70 µL of 0.2 M borate buffer. b. Add 20 µL of AQC reagent (3 mg/mL in acetonitrile). c. Vortex immediately and heat at 55°C for 10 minutes.

3. HPLC-FLD Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase A: 140 mM sodium acetate with 17 mM triethylamine, pH 5.05.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A suitable gradient to separate the derivatized amino acids (e.g., start with a low percentage of B, increase to elute the analytes, followed by a column wash and re-equilibration).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Fluorescence Detection: Excitation at 250 nm, Emission at 395 nm.

Protocol 2: GC-MS Quantification of N-Methyl-L-alanine after Methyl Chloroformate (MCF) Derivatization

This protocol is based on established methods for amino acid analysis.[11][14]

1. Sample Preparation: a. For liquid samples, an appropriate volume can be taken directly. For solid samples, perform an extraction (e.g., with 80% methanol) followed by centrifugation. b. Transfer the supernatant to a new tube and dry under nitrogen.

2. MCF Derivatization: a. To the dried sample, add 500 µL of a solution containing 1 M NaOH, 167 µL of methanol, and 34 µL of pyridine. b. Add 20 µL of MCF, vortex vigorously for 30 seconds. c. Add another 20 µL of MCF and vortex for 30 seconds. d. Add 400 µL of chloroform and vortex. e. Add 400 µL of 50 mM sodium bicarbonate and vortex. f. Centrifuge and collect the lower chloroform layer for GC-MS analysis.

3. GC-MS Analysis:

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C) to elute all derivatives.
  • MS Interface Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Mass Spectrometer: Operate in scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

Visualization of Experimental Workflows and Biosynthetic Pathway

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis (for total NMA) Evaporation Evaporation Hydrolysis->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution AQC_Derivatization AQC Derivatization Reconstitution->AQC_Derivatization + AQC Reagent HPLC_Separation HPLC Separation AQC_Derivatization->HPLC_Separation C18 Column FLD_Detection Fluorescence Detection HPLC_Separation->FLD_Detection Ex:250nm, Em:395nm Quantification Quantification FLD_Detection->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Extraction Sample->Extraction Drying Drying Extraction->Drying MCF_Derivatization MCF Derivatization Drying->MCF_Derivatization + MCF Reagent LLE Liquid-Liquid Extraction MCF_Derivatization->LLE Chloroform GC_Separation GC Separation LLE->GC_Separation Capillary Column MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Scan or SIM mode Quantification Quantification MS_Detection->Quantification Biosynthesis Pyruvate Pyruvate Imine Imine Intermediate Pyruvate->Imine Methylamine Methylamine Methylamine->Imine NMA N-Methyl-L-alanine Imine->NMA Reduction NMAADH N-methyl-L-amino acid dehydrogenase (NMAADH) NMAADH->Imine NMAADH->NMA NADP NADP+ NMAADH->NADP NADPH NADPH NADPH->NMAADH

References

N-Methyl-L-alanine: A Versatile Tool in Drug Formulation and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

N-Methyl-L-alanine, a non-proteinogenic α-amino acid, is emerging as a valuable molecular tool in the pharmaceutical sciences. Its unique structural feature—a methyl group on the α-nitrogen atom—confers advantageous properties that are being leveraged to enhance the stability, bioavailability, and efficacy of therapeutic agents. These application notes provide an overview of the key uses of N-Methyl-L-alanine in drug formulation and development, complete with detailed protocols and supporting data.

Key Applications

The primary applications of N-Methyl-L-alanine in the pharmaceutical industry include:

  • Peptide and Peptidomimetic Synthesis: Incorporation of N-Methyl-L-alanine into peptide chains enhances their resistance to enzymatic degradation, thereby improving their in vivo half-life and therapeutic potential.[1][2][3]

  • Chiral Building Block: As a chiral molecule, N-Methyl-L-alanine serves as a crucial intermediate in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs).[4]

  • Drug Formulation: The physicochemical properties of N-Methyl-L-alanine can be exploited to improve the solubility and bioavailability of certain drug candidates.[4]

  • Neuropharmacological Research: Its structural similarity to endogenous amino acids makes it a useful probe for studying neurotransmitter systems.[4]

Physicochemical Properties of N-Methyl-L-alanine

A comprehensive understanding of the physicochemical properties of N-Methyl-L-alanine is essential for its effective application in drug development.

PropertyValueReference
Molecular Formula C4H9NO2[5][6]
Molecular Weight 103.12 g/mol [5][6]
Appearance White to off-white powder[7]
Melting Point 315-317 °C (decomposes)[8]
Solubility Slightly soluble in water and aqueous acids[8]
CAS Number 3913-67-5[5]
IUPAC Name (2S)-2-(methylamino)propanoic acid[5]

Application 1: Enhancing Peptide Stability through N-Methylation

Introduction

Peptide-based therapeutics often suffer from poor metabolic stability due to their susceptibility to proteolytic cleavage. N-methylation of the peptide backbone is a widely adopted strategy to overcome this limitation. The incorporation of N-Methyl-L-alanine residues can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[1][2]

Quantitative Data on Protease Stability

The following table summarizes the impact of N-methylation on the proteolytic stability of a model peptide.

Peptide VariantKey ModificationHalf-life in Proteinase KFold ImprovementReference
Linear Peptide-57 min-[1]
Cyclic PeptideCyclization110 min~2x[1]
Cyclic, N-methylated PeptideCyclization, N-Methyl-L-alanine substitution~110 min~2x[1]
Non-N-methylated PeptideAlanine substitution6 min-[1]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Methyl-L-alanine

This protocol outlines the general steps for incorporating an Fmoc-protected N-Methyl-L-alanine residue into a peptide sequence using manual solid-phase peptide synthesis.

Materials:

  • Fmoc-N-Methyl-L-alanine

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HCTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard protected amino acids

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Diethyl ether

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (for the first amino acid):

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) in DMF.

    • Add the coupling reagent (e.g., HCTU) and DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid.

  • N-Methyl-L-alanine Coupling:

    • Dissolve Fmoc-N-Methyl-L-alanine in DMF.

    • Add the coupling reagent and DIPEA.

    • Add the activated Fmoc-N-Methyl-L-alanine solution to the deprotected resin and allow the coupling reaction to proceed for at least 4 hours, or overnight for optimal results. N-methylated amino acids often require longer coupling times.

    • Wash the resin with DMF.

  • Chain Elongation: Continue the peptide chain elongation by repeating the deprotection and coupling steps with the desired amino acids.

  • Final Deprotection: Once the desired sequence is assembled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash with DMF deprotect1->wash1 couple Couple Activated Fmoc-Amino Acid wash1->couple wash2 Wash with DMF couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect1 Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect End of Sequence cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by HPLC precipitate->purify end Characterize purify->end

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Application 2: Chiral Synthesis and Resolution

Introduction

General Protocol: Synthesis of a Diastereomeric Salt for Chiral Resolution

This protocol describes a general method for the chiral resolution of a racemic amine using a chiral acid, which is a common approach in pharmaceutical development. A similar principle would apply if N-Methyl-L-alanine were to be used as the resolving agent for a racemic base.

Materials:

  • Racemic amine

  • Chiral acid (e.g., L-tartaric acid)

  • Appropriate solvent (e.g., methanol, ethanol)

  • Filtration apparatus

  • Polarimeter for measuring optical rotation

Procedure:

  • Dissolution: Dissolve the racemic amine in a suitable solvent.

  • Addition of Resolving Agent: Add a solution of the chiral acid (the resolving agent) to the amine solution, typically in a 1:1 or 0.5:1 molar ratio.

  • Diastereomeric Salt Formation: Stir the mixture to allow for the formation of diastereomeric salts. One diastereomer is typically less soluble and will precipitate out of the solution.

  • Isolation: Isolate the precipitated diastereomeric salt by filtration.

  • Liberation of the Enantiomer: Treat the isolated salt with a base to liberate the free amine enantiomer.

  • Extraction and Purification: Extract the enantiomerically enriched amine with an organic solvent and purify as needed.

  • Determination of Enantiomeric Purity: Determine the enantiomeric excess (ee%) of the resolved amine using chiral HPLC or by measuring its specific rotation.

Logical Flow for Chiral Resolution

Chiral_Resolution start Racemic Mixture (R- and S-enantiomers) add_resolver Add Chiral Resolving Agent (e.g., L-tartaric acid) start->add_resolver form_salts Formation of Diastereomeric Salts (R-amine:L-acid and S-amine:L-acid) add_resolver->form_salts precipitate Selective Precipitation of Less Soluble Diastereomer form_salts->precipitate separate Separation by Filtration precipitate->separate liberate Liberate Free Enantiomer (Base Treatment) separate->liberate solution Soluble Diastereomer in Filtrate separate->solution end Enantiomerically Pure Product liberate->end

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing N-Methyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the successful incorporation of N-Methyl-L-alanine into peptides via solution-phase synthesis. The inclusion of N-methylated amino acids is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics, including increased metabolic stability, improved cell permeability, and conformational constraint.[1] This document outlines the critical parameters, recommended reagents, and step-by-step procedures to address the synthetic challenges associated with this sterically hindered amino acid.

Introduction to N-Methyl-L-alanine in Peptide Synthesis

N-Methyl-L-alanine is an α-amino acid derivative where a methyl group substitutes the hydrogen on the amide nitrogen. This modification imparts unique structural and functional properties to the resulting peptide. However, the steric hindrance introduced by the N-methyl group significantly reduces the nucleophilicity of the secondary amine, making peptide bond formation more challenging compared to primary amino acids.[2] Consequently, the selection of appropriate coupling reagents and optimized reaction conditions is paramount to achieving high yields and purity.

Key Considerations for Solution-Phase Synthesis

Solution-phase peptide synthesis (SPPS) offers advantages for the synthesis of short to medium-length peptides, allowing for the purification of intermediates at each step. When incorporating N-Methyl-L-alanine, the following aspects require careful attention:

  • Coupling Reagents: Standard coupling reagents may prove inefficient. More potent activating agents are necessary to overcome the steric hindrance of the N-methyl group.

  • Reaction Time: Coupling reactions involving N-methylated amino acids often require longer reaction times for completion.

  • Monitoring the Reaction: Traditional ninhydrin tests are not effective for monitoring the coupling to a secondary amine. Alternative methods such as thin-layer chromatography (TLC) or mass spectrometry are recommended.

  • Purification: The hydrophobic nature of the N-methyl group can influence the solubility and chromatographic behavior of the peptide, necessitating adjustments to purification protocols.

Recommended Coupling Reagents

Several coupling reagents have demonstrated efficacy in promoting amide bond formation with N-methylated amino acids. The choice of reagent can significantly impact reaction efficiency and minimize side reactions.

Coupling ReagentActivating AgentBaseKey Advantages
HATU 1-Hydroxy-7-azabenzotriazole (HOAt)N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)High coupling efficiency, even for sterically hindered amino acids.[3][4]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateDIPEAParticularly effective for coupling N-methylated amino acids to other N-methylated residues.[2][5]
PyBOP/HOAt Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazoleDIPEAA robust combination for difficult couplings, including those involving N-methylated amino acids.[2]
EDCI/HOBt N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-HydroxybenzotriazoleTriethylamine (TEA) or DIPEAA more traditional and cost-effective option, though may require longer reaction times and careful monitoring for N-methylated couplings.

Experimental Protocols

The following protocols provide a general framework for the solution-phase synthesis of a dipeptide containing N-Methyl-L-alanine. These should be optimized based on the specific peptide sequence and available laboratory equipment.

General Workflow for Dipeptide Synthesis

The synthesis of a dipeptide, for example, Fmoc-Ala-(N-Me)Ala-OMe, follows a sequential process of coupling and deprotection.

G cluster_coupling Coupling Step cluster_deprotection Deprotection Step A Fmoc-Ala-OH F Fmoc-Ala-(N-Me)Ala-OMe (Protected Dipeptide) A->F Amide Bond Formation B H-(N-Me)Ala-OMe B->F Amide Bond Formation C Coupling Reagent (e.g., HATU) C->F Amide Bond Formation D Base (e.g., DIPEA) D->F Amide Bond Formation E Solvent (e.g., DMF) E->F Amide Bond Formation G Fmoc-Ala-(N-Me)Ala-OMe I H-Ala-(N-Me)Ala-OMe (Deprotected Dipeptide) F->I Purification & Isolation H Piperidine in DMF H->I Fmoc Removal

Caption: General workflow for dipeptide synthesis.

Protocol 1: Synthesis of Fmoc-Ala-(N-Me)Ala-OMe using HATU

This protocol details the coupling of Fmoc-L-alanine to N-Methyl-L-alanine methyl ester.

Materials:

  • Fmoc-L-alanine

  • N-Methyl-L-alanine methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • Preparation of the Amine Component: Dissolve N-Methyl-L-alanine methyl ester hydrochloride (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated Fmoc-L-alanine solution to the solution of N-Methyl-L-alanine methyl ester. Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction may take several hours to reach completion.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure protected dipeptide, Fmoc-Ala-(N-Me)Ala-OMe.

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the synthesized dipeptide.

Materials:

  • Fmoc-Ala-(N-Me)Ala-OMe (from Protocol 4.2)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Fmoc-protected dipeptide in a 20% solution of piperidine in DMF.

  • Stir the solution at room temperature for 30 minutes.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

  • Co-evaporate with toluene to remove residual piperidine.

  • Dissolve the residue in a minimal amount of DCM and precipitate the deprotected dipeptide by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and dry under vacuum.

Data Presentation

The following table summarizes typical, albeit illustrative, results for the coupling of Fmoc-L-alanine to H-(N-Me)Ala-OMe using different coupling reagents in solution phase. Actual results may vary depending on the specific reaction conditions.

Coupling ReagentReaction Time (hours)Crude Purity (%)Isolated Yield (%)
HATU/DIPEA 2 - 4> 9085 - 95
PyAOP/DIPEA 3 - 6> 8580 - 90
PyBOP/HOAt/DIPEA 4 - 8> 8580 - 90
EDCI/HOBt/TEA 12 - 2470 - 8060 - 75

Logical Relationship of Synthesis Steps

The successful synthesis of a peptide containing N-Methyl-L-alanine relies on a logical sequence of protection, activation, coupling, and deprotection steps.

G cluster_start Starting Materials cluster_process Synthesis Cycle cluster_end Product A Fmoc-Amino Acid C Carboxyl Group Activation A->C B N-Methyl Amino Acid Ester D Peptide Bond Formation (Coupling) B->D C->D E Purification of Protected Peptide D->E F Fmoc Deprotection E->F G Elongated Peptide F->G G->C Next Coupling Cycle

Caption: Logical flow of a peptide synthesis cycle.

Conclusion

The incorporation of N-Methyl-L-alanine into peptides using solution-phase synthesis is a feasible yet challenging endeavor that requires careful selection of reagents and optimization of reaction conditions. The use of potent coupling reagents such as HATU is highly recommended to achieve efficient amide bond formation. The protocols and data presented herein provide a solid foundation for researchers to develop and refine their synthetic strategies for producing N-methylated peptides with enhanced therapeutic potential.

References

Application Notes: Incorporation of N-Methyl-L-alanine into Peptide Chains

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-methylation of the peptide backbone, specifically the substitution of an amide proton with a methyl group, is a critical modification in medicinal chemistry and drug development.[1][2] The incorporation of N-Methyl-L-alanine introduces conformational constraints, which can stabilize specific secondary structures like β-turns.[2][3] This modification offers significant advantages by improving the pharmacokinetic profile of peptide-based therapeutics. Key benefits include enhanced metabolic stability against proteolytic degradation, increased membrane permeability and oral bioavailability, and improved target affinity and specificity.[2][4][5][6] Consequently, N-methylation is a widely employed strategy to transform bioactive peptides into more viable drug candidates.[2][6]

There are two primary chemical strategies for incorporating N-Methyl-L-alanine into a peptide sequence during solid-phase peptide synthesis (SPPS): the use of pre-synthesized Fmoc-N-methyl-L-alanine building blocks, and the direct methylation of the peptide backbone on the solid support.[1][7] Additionally, biological methods involving ribosomal synthesis in cell-free systems are emerging as a powerful alternative.[8][9]

Methods for Incorporation

On-Resin N-Methylation of Peptides

This is a versatile and widely used method that introduces the methyl group to the N-terminal amine of the growing peptide chain directly on the solid support.[10] The most common procedure is a three-step process based on the work of Miller, Scanlan, Biron, and Kessler, which is compatible with standard Fmoc-SPPS.[10][11]

  • Step 1: Sulfonylation: The free α-amino group is protected with an o-nitrobenzenesulfonyl (o-NBS) group. This protection renders the remaining amide proton acidic.[11][12]

  • Step 2: Methylation: The acidic proton is abstracted by a mild base, and the resulting anion is methylated using a methylating agent like dimethyl sulfate or methyl iodide.[1][11]

  • Step 3: Desulfonylation: The o-NBS protecting group is removed to liberate the newly formed secondary (N-methyl) amine, allowing for the coupling of the next amino acid.[1][13]

Recent optimizations have significantly reduced the total time for this three-step procedure from approximately 4 hours to as little as 40 minutes by using microwave irradiation or ultrasonic agitation, without compromising yield.[1]

Coupling of Fmoc-N-Methyl-L-alanine Building Blocks

This approach utilizes a pre-synthesized Fmoc-N-methyl-L-alanine monomer, which is incorporated into the peptide chain using standard SPPS protocols.[7] However, the coupling of an amino acid to the secondary amine of an N-methylated residue is sterically hindered and often results in low yields.[14][15] Similarly, coupling the carboxylic acid of Fmoc-N-methyl-L-alanine is also challenging.[14]

To overcome these "difficult couplings," specialized, highly reactive coupling reagents are required. Reagents such as HATU, PyAOP, and PyBOP/HOAt have proven to be the most effective for achieving high coupling efficiencies in these sterically hindered situations.[14][15] Standard coupling reagents like HBTU and HCTU are less effective.[14] Monitoring the reaction is also different; the bromophenol blue test is used, as the N-methylated amine does not give a strong color change with the standard ninhydrin test.[14]

Ribosomal and Enzymatic Methods

Emerging biotechnological approaches allow for the site-specific incorporation of N-methylated amino acids during protein synthesis.

  • Cell-Free Ribosomal Synthesis: This method uses reconstituted in vitro translation systems, such as the PURE system.[8][16] A specific sense codon is reassigned to N-Methyl-L-alanine. This is achieved by preparing an N-methyl-L-alanyl-tRNA, which is added to the translation reaction in place of the standard L-alanine and its corresponding aminoacyl-tRNA synthetase.[8][16] This technique has shown high efficiency for incorporating N-methyl alanine.[9]

  • Enzymatic Methylation: In nature, some non-ribosomal peptide synthetases (NRPSs) methylate amino acids before incorporating them into a peptide chain.[17] Recently, peptide α-N-methyltransferase enzymes have been discovered and engineered. These enzymes can methylate specific amide bonds in peptides post-translationally, opening a pathway for the biotechnological production of N-methylated peptides.[17]

Data Presentation

Table 1: Comparison of On-Resin N-Methylation Reaction Times and Purity
MethodSulfonylation TimeMethylation TimeDesulfonylation TimeTotal TimeCrude Product Purity (%)Reference
Standard Shaking2 h1 h1 h4 h ~50-70%[1][12]
Microwave (MW)10 min20 min10 min40 min 73%[1][12]
Ultrasonic Agitation (UA)10 min20 min10 min40 min 54%[1][12]
Table 2: Ribosomal Incorporation Yields of N-Methylated Amino Acids
N-Methyl Amino AcidIncorporation Yield (%)Reference
N-methyl glycine83%[9]
N-methyl alanine 92% [9]
N-methyl phenylalanine99%[9]
N-methyl leucine<5%[9]
N-methyl valine<5%[9]
Table 3: Fermentative Production of N-Methyl-L-alanine
ProcessFinal Titer (g/L)Yield (g/g glucose)Volumetric Productivity (g/L/h)Reference
Fed-batch Fermentation31.70.710.35[3]

Visualizations

On_Resin_N_Methylation_Workflow On-Resin N-Methylation Workflow start Resin-Bound Peptide with free N-terminus step1 Step 1: Sulfonylation start->step1 o-NBS-Cl, DIPEA in NMP/DCM step2 Step 2: Methylation step1->step2 MTBD, Dimethyl Carbonate or Dimethyl Sulfate step3 Step 3: Desulfonylation step2->step3 DBU, Mercaptoethanol in NMP end Peptide with N-Methylated N-terminus step3->end Ready for next coupling

Caption: A flowchart of the three-step on-resin N-methylation process.

Benefits_of_N_Methylation Impact of N-Methylation on Peptide Properties center N-Methylation prop1 Increased Proteolytic Stability center->prop1 prop2 Enhanced Membrane Permeability center->prop2 prop3 Improved Oral Bioavailability center->prop3 prop4 Conformational Restriction center->prop4 outcome Improved Drug-like Properties prop1->outcome prop2->outcome prop3->outcome prop4->outcome

Caption: Logical diagram illustrating the benefits of peptide N-methylation.

Ribosomal_Incorporation_Workflow Ribosomal Incorporation of N-Methyl-L-alanine cluster_prep Preparation cluster_synthesis Cell-Free Synthesis (PURE System) tRNA Total tRNA charge Enzymatic Charging with L-Alanine tRNA->charge methylate Chemical N-methylation charge->methylate final_tRNA N-Me-Ala-tRNA methylate->final_tRNA reaction Translation Reaction Mix (Ribosomes, Factors, mRNA) - Minus L-Ala and AlaRS final_tRNA->reaction Add to mix product Peptide containing N-Methyl-L-alanine reaction->product

Caption: Workflow for incorporating N-Methyl-L-alanine via ribosomal synthesis.

Experimental Protocols

Protocol 1: On-Resin N-Methylation of N-Terminal Alanine (Microwave-Assisted)

This protocol describes a rapid, microwave-assisted method for the N-methylation of a resin-bound peptide with an N-terminal alanine residue, adapted from optimized SPPS procedures.[1][4]

Materials:

  • Fmoc-protected peptide-resin with a deprotected N-terminal alanine.

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Methyl-1,2,3,4,4-pentamethyl-2,5-diazasila-cyclopentane (MTBD) or other suitable base.

  • Dimethyl carbonate or dimethyl sulfate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Microwave peptide synthesizer or a standard laboratory microwave.

Procedure:

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in NMP within a microwave-compatible reaction vessel.

  • Sulfonylation (10 min):

    • Prepare a solution of o-NBS-Cl (4 eq, 0.4 mmol) and DIPEA (10 eq, 1.0 mmol) in 5 mL of NMP.

    • Add the solution to the resin.

    • Perform microwave irradiation at 40°C for 10 minutes.

    • Wash the resin thoroughly with NMP (3x) and DCM (3x).

  • Methylation (20 min):

    • Prepare a solution of MTBD (7 eq, 0.7 mmol) and dimethyl carbonate (50 eq, 5.0 mmol) in 5 mL of NMP.

    • Add the solution to the sulfonated peptide-resin.

    • Perform microwave irradiation at 40°C for 20 minutes.

    • Wash the resin thoroughly with NMP (3x) and DCM (3x).

  • Desulfonylation (10 min):

    • Prepare a solution of 2-mercaptoethanol (10 eq, 1.0 mmol) and DBU (5 eq, 0.5 mmol) in 5 mL of NMP.

    • Add the solution to the resin.

    • Perform microwave irradiation at 40°C for 5 minutes. Repeat once.

    • Wash the resin thoroughly with NMP (5x) and DCM (5x).

  • Completion: The resin now contains the peptide with an N-methylated alanine at the N-terminus and is ready for the next coupling step or final cleavage.

Protocol 2: Coupling an Amino Acid to an N-Methylated N-Terminus

This protocol details the coupling of the next Fmoc-amino acid onto the sterically hindered N-methylated amine, using HATU as the coupling agent.[14]

Materials:

  • Peptide-resin with an N-methylated N-terminus (from Protocol 1).

  • Fmoc-protected amino acid (4 eq).

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (4 eq).

  • N,N-Diisopropylethylamine (DIPEA) (8 eq).

  • NMP or DMF.

  • Bromophenol Blue test solution (250 mg in 50 mL DMF).

Procedure:

  • Resin Preparation: Swell the N-methylated peptide-resin in NMP.

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq) and HATU (4 eq) in NMP (approx. 5 mL per gram of resin).

    • Add DIPEA (8 eq) to the solution.

    • Mix at room temperature for 5 minutes to allow for pre-activation.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Shake the resin suspension at room temperature for 1-2 hours. Microwave assistance (75°C for 5-10 minutes) can also be used to improve efficiency.[13]

  • Monitoring Coupling Completion:

    • Take a small sample of resin beads and wash with methanol.

    • Add a few drops of the Bromophenol Blue test solution.

    • A yellow color indicates the reaction is complete. A blue or green color indicates an incomplete reaction, and a second coupling should be performed.[14]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with NMP (3x) and DCM (3x). The peptide is now ready for the next Fmoc-deprotection step.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-L-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of N-Methyl-L-alanine?

The primary challenges include controlling the degree of methylation to avoid the formation of the dimethylated byproduct (N,N-dimethyl-L-alanine), preventing racemization of the chiral center of L-alanine, and achieving high purity of the final product. The purification process can also be complex due to the similar physical properties of the starting material, the desired product, and byproducts.

Q2: I am observing a significant amount of N,N-dimethyl-L-alanine in my reaction mixture. How can I minimize this byproduct?

The formation of N,N-dimethyl-L-alanine is a common issue resulting from over-methylation. To minimize this, you can try the following:

  • Stoichiometry Control: Use a strict 1:1 molar ratio of the methylating agent to L-alanine. An excess of the methylating agent will favor dimethylation.

  • Choice of Methylating Agent: Some methylating agents are more reactive than others. Using a less reactive agent or a milder reaction protocol can provide better control.

  • Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help to limit the extent of methylation.

Q3: My final product shows a loss of optical activity. What could be the cause?

Racemization of the L-alanine starting material can occur under harsh reaction conditions, such as high temperatures or the presence of strong bases. To prevent this, it is crucial to employ milder reaction conditions. For instance, in reductive amination, the choice of reducing agent and careful control of pH are critical to preserving the stereochemistry.

Q4: What is the most reliable method for purifying N-Methyl-L-alanine?

Purification is often challenging due to the high polarity and zwitterionic nature of the product. Ion-exchange chromatography is frequently the most effective method for separating N-Methyl-L-alanine from unreacted L-alanine and the N,N-dimethylated byproduct. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can also be an effective final purification step.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for byproduct formation. - Ensure efficient stirring.
Degradation of starting material or product.- Use milder reaction conditions (lower temperature, less harsh reagents). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive.
Loss of product during workup or purification.- Optimize the extraction and purification protocols. - For ion-exchange chromatography, ensure the correct resin and elution gradient are used.
Presence of Multiple Spots on TLC (High Impurity) Formation of N,N-dimethyl-L-alanine.- Reduce the stoichiometry of the methylating agent. - Lower the reaction temperature.
Unreacted L-alanine starting material.- Increase the amount of the methylating agent slightly or extend the reaction time. - Optimize purification to separate the starting material.
Racemization.- Use milder reaction conditions. - Avoid strong bases and high temperatures.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.- Choose a different solvent system for extraction and recrystallization. - Utilize ion-exchange chromatography for effective separation.
Product co-elutes with impurities during chromatography.- Optimize the chromatographic conditions (e.g., change the mobile phase composition, gradient, or stationary phase).

Quantitative Data Summary

The following table summarizes typical reaction outcomes for common N-Methyl-L-alanine synthesis methods.

Synthesis Method Methylating Agent Reducing Agent (if applicable) Typical Yield (%) Reported Purity (%) Key Considerations
Reductive Amination FormaldehydeSodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)60-85>98Good control over mono-methylation; requires careful pH control.
Direct Methylation Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)N/A40-7090-97Prone to over-methylation; requires careful stoichiometric control.
Eschweiler-Clarke Reaction FormaldehydeFormic acid70-90>97Generally high yielding for mono-methylation; can require higher temperatures.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a common method for the synthesis of N-Methyl-L-alanine via reductive amination.

Materials:

  • L-alanine

  • Aqueous formaldehyde (37 wt. %)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Dowex 50WX8 resin (or similar strong cation exchange resin)

  • Aqueous ammonia (NH₄OH)

Procedure:

  • Dissolve L-alanine in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add aqueous formaldehyde to the solution while stirring. Maintain the temperature at 0°C.

  • In a separate beaker, prepare a solution of sodium borohydride in a small amount of water.

  • Add the sodium borohydride solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of ~2 to decompose any excess borohydride.

  • Concentrate the mixture under reduced pressure to remove methanol and water.

  • Dissolve the residue in deionized water and apply it to a column packed with Dowex 50WX8 resin.

  • Wash the column with deionized water to remove any unreacted anionic and neutral species.

  • Elute the N-Methyl-L-alanine from the column using aqueous ammonia (e.g., 2 M NH₄OH).

  • Collect the fractions containing the product (monitor by TLC or another appropriate method).

  • Combine the product-containing fractions and evaporate the solvent under reduced pressure to obtain the solid N-Methyl-L-alanine.

Visualizations

G cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Workup & Purification cluster_final Final Product start1 L-alanine reaction Chemical Reaction (e.g., Reductive Amination) start1->reaction start2 Methylating Agent start2->reaction start3 Reducing Agent (if applicable) start3->reaction workup Quenching & Solvent Removal reaction->workup purification Purification (e.g., Ion-Exchange Chromatography) workup->purification final_product N-Methyl-L-alanine purification->final_product G problem Low Yield or High Impurity? check_byproducts Check for Byproducts (e.g., N,N-dimethyl-L-alanine) problem->check_byproducts Yes check_sm Check for Unreacted Starting Material problem->check_sm Yes check_racemization Assess Optical Purity problem->check_racemization Possible solution_byproducts Reduce Methylating Agent Lower Reaction Temperature check_byproducts->solution_byproducts solution_sm Extend Reaction Time Optimize Stoichiometry check_sm->solution_sm final_check Optimize Purification solution_byproducts->final_check solution_sm->final_check solution_racemization Use Milder Conditions Avoid Strong Base/High Temp check_racemization->solution_racemization solution_racemization->final_check

Technical Support Center: Purification of Crude N-Methyl-DL-alanine Crystals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude N-Methyl-DL-alanine crystals.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of N-Methyl-DL-alanine.

Problem: Low Yield of Purified Crystals

  • Possible Cause 1: Incomplete Precipitation. The cooling process may be too rapid, or the final temperature not low enough to induce complete crystallization.

    • Solution: Gradually lower the temperature of the crystallization mixture. After an initial cooling period at room temperature, transfer the mixture to a refrigerator (0–4 °C) and leave it overnight to maximize crystal formation.[1]

  • Possible Cause 2: Inappropriate Solvent System. The chosen solvent may be too good a solvent for N-Methyl-DL-alanine, even at low temperatures, leading to a significant amount of the product remaining in the mother liquor.

    • Solution: A common and effective method for the purification of similar amino acids is the use of a water and methanol solvent system.[1] The crude product can be dissolved in a minimal amount of warm water, followed by the addition of a larger volume of methanol to induce precipitation upon cooling.[1]

  • Possible Cause 3: Loss During Washing. The washing solvent may be dissolving a portion of the purified crystals.

    • Solution: Use ice-cold washing solvents. For an N-Methyl-DL-alanine purification protocol using a water/methanol system, washing with cold methanol and then ether is recommended.[1]

Problem: Crystals are Oily or Form a Gooey Precipitate

  • Possible Cause 1: Presence of Impurities. Certain impurities can inhibit proper crystal lattice formation, resulting in an oily product. Common impurities can include unreacted starting materials or byproducts from the synthesis.

    • Solution: Consider pre-purification steps. If significant impurities are suspected, a preliminary purification by chromatography or another extraction method might be necessary before proceeding with recrystallization.

  • Possible Cause 2: Supersaturation. The solution may be too concentrated, leading to rapid precipitation and the trapping of impurities.

    • Solution: Use a slightly larger volume of the dissolving solvent to ensure all the crude material fully dissolves before starting the cooling and precipitation process.

Problem: Discolored Crystals

  • Possible Cause 1: Presence of Colored Impurities. The crude product may contain colored byproducts from the synthesis.

    • Solution: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal can adsorb colored impurities. Be aware that activated charcoal will also adsorb some of your product, so use it sparingly.

  • Possible Cause 2: Degradation. The product may be degrading at the temperature used for dissolution.

    • Solution: Avoid prolonged heating. Dissolve the crude product in the minimum amount of solvent at the lowest temperature necessary for complete dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-Methyl-DL-alanine?

A1: Common impurities can include unreacted starting materials such as DL-alanine and methylating agents (e.g., methyl iodide), as well as byproducts like dimethylated alanine.[2] If α-chloro or α-bromopropionic acid and methylamine are used in the synthesis, residual ammonium or methylamine salts can also be present.[1]

Q2: What is a good starting solvent system for the recrystallization of N-Methyl-DL-alanine?

A2: A mixture of water and a water-miscible organic solvent is a good starting point. For instance, dissolving the crude product in a minimal amount of hot water and then adding a larger volume of methanol to induce precipitation upon cooling is a documented method for similar amino acids.[1] The high solubility of N-Methyl-DL-alanine in water and its lower solubility in alcohols make this an effective system.

Q3: How can I assess the purity of my final N-Methyl-DL-alanine crystals?

A3: Purity can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (around 295-299 °C) is a good indicator of purity.[3]

  • Spectroscopy: NMR and IR spectroscopy can confirm the chemical structure and identify the presence of impurities.

  • Chromatography: Techniques like TLC or HPLC can separate and quantify impurities.

Q4: My crystals are very fine and difficult to filter. How can I obtain larger crystals?

A4: Crystal size is influenced by the rate of cooling. For larger crystals, slow down the cooling process. Allow the solution to cool to room temperature on the benchtop before transferring it to a refrigerator. Using a co-solvent system can also influence crystal morphology.[4]

Data Presentation

Table 1: Solubility of N-Methyl-DL-alanine

SolventSolubilityReference
WaterGood solubility, approx. 50g/100mL[5]
MethanolSlightly soluble[2][6]
EthanolSlightly soluble[4]
EtherInsoluble[1]

Experimental Protocols

Recrystallization of Crude N-Methyl-DL-alanine

This protocol is a general guideline and may require optimization based on the nature and quantity of impurities in the crude product.

  • Dissolution: In a fume hood, place the crude N-Methyl-DL-alanine in an Erlenmeyer flask. Add a minimal amount of deionized water and gently warm the mixture on a hot plate with stirring until the solid is completely dissolved. Avoid boiling the solution for extended periods.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Precipitation: To the hot filtrate, slowly add a volume of methanol that is approximately 5 times the volume of water used for dissolution. The solution should become slightly cloudy.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a refrigerator (0–4 °C) and leave it undisturbed overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol, followed by a wash with a small amount of ether to aid in drying.[1]

  • Drying: Dry the purified crystals in a desiccator under vacuum to remove any residual solvent.

Visualizations

TroubleshootingWorkflow cluster_start cluster_problem cluster_solutions cluster_end start Start: Crude N-Methyl-DL-alanine problem Problem Identified start->problem low_yield Low Yield problem->low_yield Issue oily_product Oily/Gooey Product problem->oily_product Issue discolored_crystals Discolored Crystals problem->discolored_crystals Issue solution_yield - Slow cooling - Adjust solvent ratio - Use cold washing solvent low_yield->solution_yield Solution solution_oily - Pre-purification step - Use more solvent oily_product->solution_oily Solution solution_discolored - Use activated charcoal - Avoid prolonged heating discolored_crystals->solution_discolored Solution end_product Pure Crystals solution_yield->end_product solution_oily->end_product solution_discolored->end_product

Caption: Troubleshooting workflow for purification issues.

RecrystallizationProcess cluster_steps Recrystallization Workflow cluster_output dissolve 1. Dissolve Crude Product in Hot Water filter 2. Hot Filtration (optional charcoal) dissolve->filter precipitate 3. Add Methanol to Induce Precipitation filter->precipitate cool 4. Slow Cooling & Chilling precipitate->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate wash 6. Wash with Cold Methanol & Ether isolate->wash dry 7. Dry Under Vacuum wash->dry final_product Pure N-Methyl-DL-alanine Crystals dry->final_product

Caption: Step-by-step recrystallization workflow.

References

Technical Support Center: N-Methylation of Alanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-methylation of alanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this critical modification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the N-methylation of L-alanine, providing potential causes and recommended solutions.

Issue 1: Low Yield of N-Methyl-L-Alanine

Q: I performed an N-methylation of L-alanine, but my final yield is significantly lower than expected. What are the common causes?

A: Low yields can stem from several factors depending on the chosen method. Here are the most common culprits and how to address them:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify that you are using the correct stoichiometry of reagents, particularly the methylating agent and base or reducing agent. Reaction time and temperature are also critical. For instance, in the NaH/MeI methylation of Boc-alanine, the reaction is typically stirred overnight to ensure completion.

  • Suboptimal Reaction Conditions: Each N-methylation method has optimal conditions.

    • Eschweiler-Clarke: This reaction is often performed at elevated temperatures (e.g., 80-100°C).[1][2] Insufficient heat can lead to a sluggish or incomplete reaction.

    • Reductive Amination: The pH is crucial. Imine formation is favored under mildly acidic conditions (pH ~6-7), while the reduction step is efficient at this pH with a selective reducing agent like NaBH₃CN.[3]

    • NaH/MeI Method: This reaction requires strictly anhydrous conditions. The presence of water will quench the sodium hydride, reducing its effectiveness and your overall yield. Ensure all glassware is oven-dried and solvents are anhydrous.[4]

  • Difficulties During Workup and Purification: N-methyl-alanine is a small, polar molecule, which can make extraction and isolation challenging. It may have high solubility in the aqueous phase, leading to losses during extraction. Multiple extractions with an appropriate organic solvent are recommended. Purification via column chromatography can also lead to yield loss if not optimized.

Issue 2: Presence of N,N-Dimethyl-L-Alanine (Over-methylation)

Q: My product analysis (e.g., by NMR or MS) shows a significant amount of N,N-dimethyl-L-alanine. How can I prevent this side reaction?

A: The formation of the di-methylated product is a common side reaction, especially when using highly reactive methylating agents.[5]

  • Cause: Over-methylation occurs when the initially formed N-methyl-L-alanine (a secondary amine) reacts again with the methylating agent. This is particularly problematic in methods that use a stoichiometric or excess amount of a powerful alkylating agent like methyl iodide (MeI).[3][6]

  • Solutions:

    • Choose a Self-Limiting Method: The Eschweiler-Clarke reaction is highly recommended to avoid over-methylation. The reaction mechanism inherently stops at the tertiary amine stage (N,N-dimethylation for a primary amine) and does not proceed to form quaternary ammonium salts.[1] For mono-methylation, however, careful control of stoichiometry is still needed.

    • Use Reductive Amination: This is an excellent method for achieving selective mono-methylation. By reacting alanine with one equivalent of formaldehyde to form the imine, followed by reduction, you can favor the formation of the mono-methylated product.[3]

    • Stoichiometric Control (NaH/MeI): If using the NaH/MeI method, precise control over the stoichiometry of methyl iodide is crucial, though often difficult. Using a sub-stoichiometric amount of MeI can help but may result in an incomplete reaction.

Issue 3: Racemization of L-Alanine

Q: I am concerned about maintaining the stereochemical integrity of my L-alanine starting material. Which methods are prone to racemization and how can it be minimized?

A: Racemization is a critical issue, particularly when the chiral center is adjacent to a carbonyl group and an acidic alpha-proton.

  • Cause: The use of strong bases can lead to the deprotonation of the α-carbon, forming a planar enolate intermediate which can be protonated from either face, leading to a racemic mixture. Methods employing strong hydrides like Sodium Hydride (NaH) are known to pose a risk of racemization to varying degrees.[6]

  • Solutions:

    • Eschweiler-Clarke Reaction: This method is widely reported to proceed without significant racemization of the chiral center, making it a preferred choice for stereosensitive substrates.[1]

    • Reductive Amination: Reductive amination with reagents like sodium cyanoborohydride (NaBH₃CN) is generally performed under mild, near-neutral pH conditions, which minimizes the risk of racemization.

    • Avoid Strong Bases: If possible, avoid methods that require strong bases when stereochemical purity is paramount. If the NaH/MeI method must be used, careful temperature control (e.g., performing the reaction at 0°C or lower) may help mitigate racemization, but the risk remains.

Comparison of Common N-Methylation Methods

While direct quantitative comparisons for alanine under identical conditions are scarce in the literature, the following table summarizes the expected outcomes based on established principles for each method.

FeatureEschweiler-Clarke ReactionReductive Amination (with NaBH₃CN)NaH / MeI Method (on Boc-Alanine)
Primary Product N,N-Dimethyl-L-alanineN-Methyl-L-alanineBoc-N-Methyl-L-alanine
Control of Methylation Stops at tertiary amine, avoids quaternization.[1]Excellent for selective mono-methylation.[3]Prone to over-methylation if excess MeI is used.
Racemization Risk Generally low; stereochemistry is typically preserved.[1]Low; occurs under mild pH conditions.High risk due to the use of a strong base (NaH).[6]
Key Side Products Unreacted starting material, mono-methylated intermediate.Unreacted imine, starting material.N,N-dimethylated product, racemized product.
Typical Yields Good to excellent (often >80%).[7]Generally good, but isolation can be challenging.Can be high (>90%) but variable; sensitive to conditions.[8]

Experimental Protocols

The following are representative protocols for the N-methylation of L-alanine using different methodologies. Note: These are generalized procedures and may require optimization.

Protocol 1: N,N-Dimethylation via Eschweiler-Clarke Reaction

This protocol is adapted for the di-methylation of a primary amine.

  • Reagents:

    • L-Alanine

    • Formic Acid (90-100%)

    • Formaldehyde (37% aqueous solution)

  • Procedure:

    • In a round-bottom flask, dissolve L-alanine (1.0 eq) in formic acid (approx. 3.0 eq).

    • Add aqueous formaldehyde solution (approx. 2.5 eq).

    • Heat the reaction mixture to 90-100°C and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

    • Cool the mixture to room temperature and carefully add concentrated HCl to neutralize excess formaldehyde and formic acid.

    • Evaporate the mixture to dryness under reduced pressure.

    • Dissolve the residue in water and adjust the pH to ~9-10 with a suitable base (e.g., NaOH or Na₂CO₃).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product as necessary, typically by crystallization or column chromatography.

Protocol 2: Mono-N-Methylation of Boc-L-Alanine using NaH and MeI

This method requires protection of the amine with a Boc group first.

  • Reagents:

    • Boc-L-Alanine

    • Sodium Hydride (NaH, 60% dispersion in mineral oil)

    • Methyl Iodide (MeI)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-alanine (1.0 eq) in anhydrous THF.[4]

    • Cool the solution to 0°C in an ice bath.

    • Carefully add methyl iodide (≥2.0 eq).

    • Add sodium hydride (≥2.0 eq) portion-wise over 1-2 hours. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and pressure equalization (e.g., via an argon balloon).[4]

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.[4]

    • Workup (Quench): Cool the reaction back to 0°C. Cautiously add isopropyl alcohol dropwise to quench any unreacted NaH. Once gas evolution ceases, add water dropwise.

    • Reduce the solvent volume via rotary evaporation.

    • Transfer the mixture to a separatory funnel with water and ether. Wash the aqueous layer with ether (3x) to remove mineral oil.

    • Acidify the aqueous layer to pH ~2-3 with cold 1M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield Boc-N-methyl-L-alanine. The Boc group can be removed subsequently using standard methods (e.g., TFA in DCM).

Visual Guides (Diagrams)

Reaction Pathways

This diagram illustrates the primary reaction pathways for the N-methylation of alanine versus the main side reaction of over-methylation.

G cluster_main Desired N-Methylation Pathways cluster_side Over-methylation Side Reaction Ala Alanine (Primary Amine) N_Me_Ala N-Methyl-Alanine (Secondary Amine) Ala->N_Me_Ala + CH₃ source N_DiMe_Ala N,N-Dimethyl-Alanine (Tertiary Amine) N_Me_Ala->N_DiMe_Ala + CH₃ source N_DiMe_Ala_Side N,N-Dimethyl-Alanine N_Me_Ala->N_DiMe_Ala_Side Unwanted second methylation Quat_Salt Quaternary Ammonium Salt N_DiMe_Ala_Side->Quat_Salt + CH₃I (Alkyl Halide Method)

Fig 1. Desired vs. Undesired Methylation Pathways
Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose the cause of low product yield.

G Start Start: Low Yield Observed Check_Completion Check Reaction Completion (TLC/NMR) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Troubleshoot_Rxn Increase Time/Temp or Check Reagent Stoichiometry/Purity Incomplete->Troubleshoot_Rxn Troubleshoot_Workup Optimize Extraction/Purification - Adjust pH - Increase # of Extractions - Check Column Conditions Complete->Troubleshoot_Workup

Fig 2. Troubleshooting Workflow for Low Product Yield

References

Technical Support Center: N-Methyl-L-alanine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-L-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing N-Methyl-L-alanine?

A1: The primary methods for synthesizing N-Methyl-L-alanine include chemical synthesis and biochemical/fermentative routes. Chemical synthesis often involves the direct methylation of L-alanine, which requires the use of protecting groups, or through reductive amination of a pyruvate precursor. Biochemical synthesis can be achieved through fermentation using engineered microorganisms or enzymatic catalysis.

Q2: What are the main challenges encountered during the chemical synthesis of N-Methyl-L-alanine?

A2: Common challenges in the chemical synthesis of N-Methyl-L-alanine include:

  • Over-methylation: Formation of the byproduct di-N-methyl-L-alanine.[1]

  • Racemization: Loss of stereochemical purity at the alpha-carbon, particularly under harsh basic or acidic conditions.[2]

  • Purification: Difficulty in separating the final product from starting materials, byproducts, and reagents.[3]

  • Handling of hazardous reagents: Some methods employ toxic and hazardous materials like methyl iodide.

Q3: How can I minimize the formation of di-N-methyl-L-alanine?

A3: To minimize over-methylation, it is crucial to carefully control the stoichiometry of the methylating agent (e.g., methyl iodide). Using a slight excess or a 1:1 molar ratio of the methylating agent to the N-protected L-alanine can help reduce the formation of the dimethylated byproduct. Reaction time and temperature are also critical parameters to optimize.

Q4: What are the advantages of enzymatic or fermentative synthesis over chemical synthesis?

A4: Enzymatic and fermentative methods offer several advantages, including:

  • High stereoselectivity: Enzymes typically produce the desired L-enantiomer with high purity, avoiding racemization issues.[1]

  • Milder reaction conditions: These methods usually operate under physiological pH and temperature, reducing the need for harsh chemicals.

  • Reduced byproducts: Fermentative routes have been shown to avoid the formation of di-N-methyl-L-alanine.[1]

  • Sustainability: Fermentative processes can utilize renewable feedstocks.[1]

Troubleshooting Guides

Chemical Synthesis: N-methylation of Boc-L-alanine

This guide focuses on a common three-step chemical synthesis route: 1) Boc protection of L-alanine, 2) N-methylation, and 3) Deprotection.

Problem 1: Low yield of Boc-L-alanine in the protection step.

Possible Cause Troubleshooting Step
Incomplete reactionEnsure the pH of the reaction mixture is maintained between 9-10.[4]
Allow the reaction to proceed overnight at room temperature to ensure completion.[4]
Loss of product during workupAfter acidification to pH 2, ensure thorough extraction with an appropriate organic solvent like ethyl acetate (2 x 100 mL).[4]

Problem 2: Significant over-methylation (di-N-methyl-L-alanine formation).

Possible Cause Troubleshooting Step
Excess methylating agentCarefully control the stoichiometry of methyl iodide. Use a 10 molar equivalent as a starting point and optimize from there.[4]
Slow addition of baseAdd the sodium hydride (60% dispersion in mineral oil) slowly to the reaction mixture at 0°C to control the reaction rate.[4]

Problem 3: Incomplete methylation.

Possible Cause Troubleshooting Step
Insufficient reaction timeAllow the reaction to stir at room temperature for at least 24 hours.[4]
Inactive reagentsEnsure the sodium hydride and methyl iodide are fresh and have been stored under appropriate conditions (e.g., anhydrous).

Problem 4: Low yield or incomplete deprotection of the Boc group.

Possible Cause Troubleshooting Step
Insufficient deprotection reagentUse a sufficient volume of trifluoroacetic acid (TFA) and allow the reaction to proceed for at least 24 hours at room temperature.[4]
Residual TFA interfering with product isolationAfter removing the dichloromethane (DCM) under vacuum, add fresh DCM and remove it again. Repeat this process three times to ensure all TFA is removed.[4]
Biochemical Synthesis: Fermentative Production

This guide addresses potential issues in the fermentative production of N-Methyl-L-alanine using recombinant Corynebacterium glutamicum.

Problem 1: Low titer of N-Methyl-L-alanine.

Possible Cause Troubleshooting Step
Suboptimal precursor supplyEnsure the C. glutamicum strain is engineered to overproduce pyruvate.
Inefficient reductive aminationOptimize the expression of the N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida.[1]
Suboptimal fermentation conditionsIn fed-batch cultivation, a yield of 0.71 g of N-Methyl-L-alanine per gram of glucose has been achieved with a final titer of 31.7 g/L.[1]

Problem 2: Accumulation of L-alanine as a byproduct.

Possible Cause Troubleshooting Step
High concentrations of nitrogen sourcesReduce the amount of ammonium sulfate and urea in the minimal medium. This has been shown to diminish the formation of L-alanine.[1]
Incomplete reductive N-methylaminationIncreasing the concentration of monomethylamine (MMA) and reducing the glucose concentration can drive the reaction towards N-Methyl-L-alanine formation.[5]

Experimental Protocols

Protocol 1: Three-Step Chemical Synthesis of N-Methyl-L-alanine

Step 1: Synthesis of 2-(N-(tert-butoxycarbonyl)amino)-alanine (Boc-L-alanine) [4]

  • Dissolve L-alanine (1 g) in a mixture of 1,4-dioxane (22 mL) and H₂O (11 mL) at 0°C.

  • Adjust the pH to 9-10 using a 10% NaOH aqueous solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 2.45 g) to the mixture and stir overnight at room temperature.

  • Wash the mixture with 50 mL of ethyl acetate.

  • Acidify the aqueous layer to pH 2 with 2 M HCl.

  • Extract the product with 2 x 100 mL of ethyl acetate.

  • Dry the combined ethyl acetate extracts over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent under reduced pressure to yield a white solid.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-N-methylalanine [4]

  • Stir 2-(N-(tert-butoxycarbonyl)amino)-alanine (1.9 g) in tetrahydrofuran (THF, 20 mL) in an ice bath under an inert atmosphere.

  • Add a 10 molar equivalent of methyl iodide in one portion.

  • Slowly add a 10 molar equivalent of sodium hydride (60% dispersion in mineral oil).

  • Allow the mixture to stir at room temperature for 24 hours.

  • Quench the reaction by adding 100 mL of H₂O.

  • Wash the reaction mixture with 200 mL of diethyl ether.

  • Adjust the pH of the aqueous layer to 3 using 5 M HCl.

  • Extract the product with 2 x 100 mL of chloroform.

  • Dry the combined chloroform extracts over Na₂SO₄ and evaporate the solvent under vacuum to yield a white solid.

Step 3: Synthesis of N-methylalanine [4]

  • Dissolve N-(tert-butoxycarbonyl)-N-methylalanine (1.7 g) in dichloromethane (DCM, 50 mL).

  • Add trifluoroacetic acid (TFA, 15 mL) dropwise.

  • Stir the mixture for 24 hours at room temperature.

  • Remove the DCM under vacuum.

  • To the resulting brown oil, add 80 mL of DCM and remove it under vacuum. Repeat this step three times to yield a white solid.

Protocol 2: Enzymatic Synthesis of N-Methyl-L-alanine

This protocol outlines the general principles of the enzymatic synthesis catalyzed by N-methylalanine dehydrogenase.[6]

Reaction Stoichiometry: [6]

Methylamine + Pyruvate + NADPH + H⁺ → N-methylalanine + NADP⁺ + H₂O

Key Reaction Parameters:

  • Enzyme: Purified N-methylalanine dehydrogenase from Pseudomonas sp.

  • Substrates: Methylamine, Pyruvate, and NADPH.

  • pH: The enzyme is optimally active in the pH range of 8.2 to 8.6.[6]

  • Monitoring: The reaction can be monitored by the decrease in absorbance at 340 nm due to the consumption of NADPH.

Data Presentation

Table 1: Yields in Fermentative Production of N-Methyl-L-alanine

Cultivation Method Substrate Product Titer (g/L) Yield (g/g glucose) Byproducts
Shake FlaskGlucose and Acetate10.5 ± 0.4Not reported separatelyLow levels of pyruvate and L-alanine
Fed-BatchGlucose31.70.71Low levels of pyruvate (2.1 g/L) and L-alanine (0.5 g/L)

Data sourced from a study on recombinant C. glutamicum.[1]

Visualizations

Chemical_Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Deprotection L_Alanine L-Alanine Boc_L_Alanine Boc-L-Alanine L_Alanine->Boc_L_Alanine Boc₂O, NaOH 1,4-dioxane/H₂O, 0°C to RT Boc_N_Methyl_L_Alanine Boc-N-Methyl-L-Alanine Boc_L_Alanine->Boc_N_Methyl_L_Alanine CH₃I, NaH THF, 0°C to RT N_Methyl_L_Alanine N-Methyl-L-alanine Boc_N_Methyl_L_Alanine->N_Methyl_L_Alanine TFA DCM, RT

Caption: Workflow for the three-step chemical synthesis of N-Methyl-L-alanine.

Enzymatic_Synthesis_Pathway Pyruvate Pyruvate Imine_Intermediate Imine Intermediate Pyruvate->Imine_Intermediate + Methylamine - H₂O Methylamine Methylamine Methylamine->Imine_Intermediate N_Methyl_L_Alanine N-Methyl-L-alanine Imine_Intermediate->N_Methyl_L_Alanine N-methylalanine dehydrogenase NADP NADP⁺ Imine_Intermediate->NADP NADPH NADPH NADPH->Imine_Intermediate

Caption: Enzymatic synthesis of N-Methyl-L-alanine via reductive amination.

References

N-Methyl-L-alanine Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Methyl-L-alanine in solution. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing N-Methyl-L-alanine powder and its solutions?

A1: For solid N-Methyl-L-alanine, it is recommended to store it in a cool, dark place under an inert atmosphere to minimize degradation from light and oxidation. For solutions, short-term storage at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent repeated freeze-thaw cycles, which can degrade the compound.

Q2: I observed a change in the color of my N-Methyl-L-alanine solution. What could be the cause?

A2: A color change in your solution could indicate degradation. This may be due to oxidation or reaction with other components in your solution. It is recommended to prepare fresh solutions and to use high-purity solvents and reagents. If the problem persists, a stability analysis of the solution under your specific experimental conditions is advised.

Q3: My experimental results are inconsistent when using an older N-Methyl-L-alanine solution. Could stability be an issue?

A3: Yes, inconsistent results can be a sign of compound degradation. Over time, N-Methyl-L-alanine in solution can degrade, leading to a decrease in the effective concentration of the active compound and the potential formation of interfering byproducts. It is always recommended to use freshly prepared solutions for sensitive experiments.

Q4: What are the potential degradation pathways for N-Methyl-L-alanine in solution?

A4: While specific degradation pathways for N-Methyl-L-alanine are not extensively documented in publicly available literature, potential degradation routes for amino acids in solution include oxidation, especially in the presence of metal ions, and racemization under extreme pH or temperature conditions. In the context of peptide synthesis, cyclization to form diketopiperazines can occur, particularly at the N-terminus.

Troubleshooting Guide

This guide addresses common stability-related issues you might encounter when working with N-Methyl-L-alanine solutions.

dot

Caption: Troubleshooting workflow for inconsistent experimental results.

Quantitative Stability Data

Currently, there is a lack of comprehensive, publicly available quantitative data on the stability of N-Methyl-L-alanine in various solutions. Researchers are encouraged to perform their own stability studies relevant to their specific experimental conditions. The following table provides a template for recording stability data.

ConditionTemperature (°C)pHSolvent/BufferInitial Concentration (mM)Concentration after X days (mM)% DegradationDegradation Products (if known)
Example: Aqueous Solution 47.4PBS10User-determinedCalculatedUser-determined
Example: Acidic Stress 252.00.01 M HCl10User-determinedCalculatedUser-determined
Example: Basic Stress 2510.00.01 M NaOH10User-determinedCalculatedUser-determined
Example: Oxidative Stress 257.4PBS + 3% H₂O₂10User-determinedCalculatedUser-determined

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method Development

This protocol outlines a general approach for developing an HPLC method to assess the stability of N-Methyl-L-alanine.

dot

HPLC_Method_Development start Start: Develop Stability-Indicating Assay select_column 1. Select an appropriate HPLC column (e.g., C18 for reversed-phase) start->select_column mobile_phase 2. Optimize mobile phase (e.g., acetonitrile/water gradient with acidic modifier like TFA or formic acid) select_column->mobile_phase detection 3. Set detection wavelength (requires UV scan if chromophore is weak or absent; consider derivatization or alternative detection like MS) mobile_phase->detection stress_samples 4. Prepare forced degradation samples (acid, base, peroxide, heat, light) detection->stress_samples inject_samples 5. Inject stressed samples into HPLC stress_samples->inject_samples evaluate_chromatograms 6. Evaluate chromatograms for resolution between parent peak and degradant peaks inject_samples->evaluate_chromatograms is_resolved Are all peaks resolved? evaluate_chromatograms->is_resolved is_resolved->mobile_phase No, re-optimize method_validated 7. Validate the method (specificity, linearity, accuracy, precision) is_resolved->method_validated Yes end Method Ready for Stability Studies method_validated->end

Caption: Workflow for developing a stability-indicating HPLC method.

Methodology:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Optimization:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

    • Run a gradient from 5% to 95% B over 20 minutes to identify the elution time of the parent compound and any degradation products.

    • Optimize the gradient to achieve good resolution.

  • Detection: As N-Methyl-L-alanine lacks a strong chromophore, derivatization (e.g., with o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)) may be necessary for UV detection. Alternatively, a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can be used.

  • Forced Degradation Study:

    • Prepare solutions of N-Methyl-L-alanine (e.g., 1 mg/mL) in:

      • 0.1 M HCl (acidic stress)

      • 0.1 M NaOH (basic stress)

      • 3% H₂O₂ (oxidative stress)

      • Water (for thermal and photolytic stress)

    • Incubate stressed samples at an elevated temperature (e.g., 60°C) for several hours to days.

    • For photolytic stress, expose the aqueous solution to UV light.

  • Analysis: Inject the stressed samples and a control (unstressed) sample into the HPLC system.

  • Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Protocol 2: Monitoring N-Methyl-L-alanine Stability in a Formulation

Methodology:

  • Prepare the N-Methyl-L-alanine formulation at the desired concentration.

  • Divide the formulation into aliquots and store them under the intended storage conditions (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., day 0, day 7, day 14, day 30), remove an aliquot from each storage condition.

  • Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of N-Methyl-L-alanine remaining.

  • Calculate the percentage of degradation over time for each condition.

Potential Signaling Pathway Involvement

N-Methyl-L-alanine is a non-proteinogenic amino acid and its direct involvement in signaling pathways is not well-characterized. However, as an amino acid analog, it could potentially interact with amino acid transporters or receptors. The following diagram illustrates a hypothetical interaction with a generic amino acid transport system.

dot

Signaling_Pathway cluster_0 cluster_1 Intracellular Space nma N-Methyl-L-alanine (Extracellular) transporter Amino Acid Transporter (e.g., LAT1/SLC7A5) nma->transporter Binding nma_intra N-Methyl-L-alanine (Intracellular) transporter->nma_intra Transport cell_membrane Cell Membrane metabolic_pathways Potential Interaction with Metabolic Pathways nma_intra->metabolic_pathways downstream_effects Downstream Cellular Effects (e.g., altered protein synthesis, receptor modulation) metabolic_pathways->downstream_effects

Caption: Hypothetical interaction of N-Methyl-L-alanine with a cell.

Technical Support Center: Overcoming Poor Solubility of N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Methyl-DL-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges that can be encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of N-Methyl-DL-alanine in water?

There are conflicting reports regarding the aqueous solubility of N-Methyl-DL-alanine. Some sources indicate a high solubility of approximately 50 g/100 mL, while others suggest it is only slightly soluble in water.[1] Another source states a solubility of ≥ 200 mg/mL in water. It is recommended to empirically determine the solubility for your specific application and lot of material.

Q2: In which organic solvents is N-Methyl-DL-alanine soluble?

N-Methyl-DL-alanine is generally soluble in polar solvents. One report suggests a solubility of approximately 10 mg/mL in dimethyl sulfoxide (DMSO) at 25°C.[2] Due to its amino acid character, it is expected to have limited solubility in non-polar organic solvents.

Q3: How does pH affect the solubility of N-Methyl-DL-alanine?

The solubility of amino acids like N-Methyl-DL-alanine is significantly influenced by pH. As an amino acid, it possesses both an acidic carboxylic acid group and a basic secondary amine group. At its isoelectric point (pI), the net charge of the molecule is zero, and its solubility is typically at its minimum. Adjusting the pH away from the pI, either to a more acidic or a more basic environment, will increase the proportion of the charged species (cationic at low pH, anionic at high pH), thereby increasing its solubility in aqueous solutions. The incorporation of N-methyl amino acids into peptides has been shown to be more efficient at a higher pH (between 7 and 8.5).[3]

Q4: Can temperature be used to increase the solubility of N-Methyl-DL-alanine?

Q5: Are there any recommended co-solvents to improve the solubility of N-Methyl-DL-alanine?

Yes, for hydrophobic or poorly soluble peptides and amino acid derivatives, the use of a small amount of an organic co-solvent is a common strategy. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are frequently used. The general approach is to first dissolve the compound in a minimal amount of the organic solvent and then slowly add the aqueous buffer or medium with stirring.

Troubleshooting Guides

Issue: N-Methyl-DL-alanine is not dissolving in water or aqueous buffer.

Possible Causes & Solutions:

  • Solution is at or near the isoelectric point (pI):

    • Solution: Adjust the pH of the solution. For amino acids, moving the pH away from the pI increases solubility. Add a small amount of a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the dissolution.

  • Concentration exceeds the solubility limit:

    • Solution 1: Reduce Concentration: Decrease the concentration of N-Methyl-DL-alanine in your preparation.

    • Solution 2: Increase Temperature: Gently warm the solution while stirring. Be cautious of potential degradation at high temperatures.

    • Solution 3: Use a Co-solvent: See the protocol below for using DMSO as a co-solvent.

  • Impure starting material:

    • Solution: Ensure you are using a high-purity grade of N-Methyl-DL-alanine. Impurities can sometimes affect solubility.

Issue: Precipitation occurs when adding a stock solution of N-Methyl-DL-alanine in an organic solvent to an aqueous buffer.

Possible Cause & Solution:

  • Localized high concentration of the organic solvent:

    • Solution: Add the organic stock solution dropwise to the aqueous buffer while vigorously stirring. This gradual addition helps to prevent localized precipitation.

Experimental Protocols

Protocol 1: Enhancing Solubility by pH Adjustment

This protocol describes how to increase the aqueous solubility of N-Methyl-DL-alanine by adjusting the pH of the solution.

Materials:

  • N-Methyl-DL-alanine

  • Deionized water or desired aqueous buffer

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of N-Methyl-DL-alanine and add it to the water or buffer.

  • Begin stirring the suspension at room temperature.

  • Monitor the pH of the suspension.

  • If the compound is not dissolving, slowly add 0.1 M HCl or 0.1 M NaOH dropwise.

  • Observe for dissolution of the solid. Continue to add the acid or base in small increments until the N-Methyl-DL-alanine is fully dissolved.

  • Record the final pH of the solution.

  • If necessary, adjust the pH back towards the desired final pH for your experiment, being careful not to cause precipitation. A slight pH adjustment away from the pI may be sufficient to maintain solubility.

Protocol 2: Using a Co-solvent (DMSO) for Solubilization

This protocol details the use of dimethyl sulfoxide (DMSO) as a co-solvent to dissolve N-Methyl-DL-alanine for subsequent dilution in an aqueous medium.

Materials:

  • N-Methyl-DL-alanine

  • Dimethyl sulfoxide (DMSO), cell culture grade if applicable

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Vortex mixer

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of N-Methyl-DL-alanine into a sterile tube.

  • Add a minimal volume of DMSO to the tube (e.g., start with 100-200 µL).

  • Vortex the tube until the N-Methyl-DL-alanine is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.

  • Place the desired final volume of the aqueous buffer in a separate container and begin stirring.

  • Slowly add the DMSO stock solution dropwise to the stirring aqueous buffer.

  • Observe the solution for any signs of precipitation. If the solution remains clear, the compound is soluble at that concentration.

  • Note: The final concentration of DMSO in your experimental setup should be kept low (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts.

Data Summary

Table 1: Reported Solubility of N-Methyl-DL-alanine

SolventReported SolubilityReference
Water~50 g/100 mL[1]
Water≥ 200 mg/mL
Dimethyl sulfoxide (DMSO)~10 mg/mL at 25°C[2]

Note: The provided solubility data is based on available literature and may vary depending on the specific experimental conditions and the purity of the N-Methyl-DL-alanine.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay start Weigh N-Methyl-DL-alanine dissolve Dissolve in minimal DMSO start->dissolve stock High-concentration Stock Solution dissolve->stock dilute Add stock dropwise to stirring buffer stock->dilute Slowly buffer Aqueous Buffer (e.g., PBS, Cell Culture Medium) buffer->dilute working Final Working Solution dilute->working assay Perform Cell-Based Assay working->assay results Analyze Results assay->results

Caption: Experimental workflow for preparing N-Methyl-DL-alanine solutions for cell-based assays using a co-solvent.

logical_relationship cluster_strategies Solubilization Strategies compound N-Methyl-DL-alanine (Poorly Soluble) ph_adjust pH Adjustment (away from pI) compound->ph_adjust cosolvent Co-solvent Addition (e.g., DMSO) compound->cosolvent heating Gentle Heating compound->heating soluble_solution Soluble Solution ph_adjust->soluble_solution cosolvent->soluble_solution heating->soluble_solution

Caption: Strategies to overcome the poor solubility of N-Methyl-DL-alanine.

References

Technical Support Center: Optimizing N-Methylation of Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-methylation of amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical modification in peptide and small molecule synthesis.

Troubleshooting Guide

This guide addresses common problems encountered during the N-methylation of amino acids in a question-and-answer format.

Problem 1: Low or no yield of the N-methylated amino acid.

Possible Causes and Solutions:

  • Incomplete Deprotonation: The nitrogen atom of the amino acid must be sufficiently deprotonated to become nucleophilic.

    • Solution: When using methods like the Benoiton protocol (NaH/MeI), ensure the sodium hydride is fresh and the reaction is performed under strictly anhydrous conditions.[1][2] For solid-phase synthesis using the Fukuyama/Biron-Kessler method, ensure complete deprotonation of the o-nitrobenzenesulfonyl (o-NBS) protected amine with a suitable base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) prior to adding the methylating agent.[3][4]

  • Steric Hindrance: Bulky side chains on the amino acid can hinder the approach of the methylating agent.

    • Solution: Consider using a less sterically hindered methylating agent if possible. For solid-phase synthesis, microwave-assisted coupling can sometimes overcome steric hindrance.[3]

  • Poor Solubility: The amino acid derivative may not be fully soluble in the reaction solvent, leading to a heterogeneous reaction mixture and low conversion.

    • Solution: For the Benoiton method, a mixture of THF and DMF can improve the solubility of the sodium salt of the N-protected amino acid.[1][5] For solid-phase synthesis, ensure adequate swelling of the resin.

  • Ineffective Methylating Agent: The chosen methylating agent may not be reactive enough under the applied conditions.

    • Solution: While methyl iodide is common, dimethyl sulfate can also be used.[1] It is important to add the base first to deprotonate the amine before adding dimethyl sulfate to avoid side reactions between the base and the methylating agent.[3]

Problem 2: Observation of over-methylation (di-methylation).

Possible Causes and Solutions:

  • Excess Methylating Agent: Using a large excess of the methylating agent can lead to the formation of the di-methylated product.[1]

    • Solution: Carefully control the stoichiometry of the methylating agent. Start with a smaller excess and optimize as needed.

  • Reaction Conditions: Prolonged reaction times or elevated temperatures can promote over-methylation.

    • Solution: Monitor the reaction progress by techniques like TLC or LC-MS and quench the reaction once the mono-methylated product is predominantly formed. Running the reaction at a lower temperature may also help to control the rate of the second methylation.

Problem 3: Racemization of the chiral center.

Possible Causes and Solutions:

  • Strongly Basic Conditions: The use of strong bases can lead to epimerization at the alpha-carbon.[1][6]

    • Solution: Employ milder bases where possible. The choice of protecting group on the nitrogen can influence the acidity of the alpha-proton; for instance, N-acyl derivatives are more prone to racemization.[7] The use of oxazolone formation as an intermediate is a known pathway for racemization.[7]

  • Reaction Temperature: Higher temperatures can increase the rate of racemization.[8]

    • Solution: Perform the methylation at the lowest effective temperature.

  • Method Selection: Some methods are more prone to racemization than others.

    • Solution: Reductive amination is generally considered a mild and racemization-free process.[1] The Fukuyama-Mitsunobu reaction is also known for its mild conditions.[9][10]

Problem 4: Side reactions with specific amino acid residues.

  • Aspartic Acid: N-methylation of aspartic acid can be problematic, leading to the formation of aspartimide and other impurities, especially with prolonged exposure to bases like DBU.[3][4]

    • Solution: Minimize the exposure time to the base during the deprotonation step. Optimization of the reaction time is crucial.[3]

  • Cysteine and Histidine: The side chains of cysteine and histidine can also undergo methylation.

    • Solution: Proper side-chain protection is essential before performing the N-methylation. For solid-phase synthesis, ensure that the protecting groups used are stable to the methylation conditions.[3]

  • Methionine: The thioether in the methionine side chain can be susceptible to alkylation.

    • Solution: Using a single equivalent of methyl iodide has been shown to be effective for the N-methylation of N-benzyloxycarbonyl-methionine without significant side-chain alkylation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-methylation of amino acids?

There are several established methods for the N-methylation of amino acids, each with its own advantages and disadvantages. The most common include:

  • The Benoiton Method: This method involves the use of sodium hydride (NaH) as a base and methyl iodide (MeI) as the methylating agent with an N-protected amino acid (e.g., with a Boc or Z group).[1][11]

  • The Fukuyama/Biron-Kessler Method: This is a popular method, especially for solid-phase peptide synthesis. It involves the protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group, which makes the remaining NH group acidic and amenable to methylation.[3][4]

  • Reductive Amination: This method involves the reaction of an amino acid with formaldehyde to form a Schiff base, which is then reduced to the N-methyl amine using a reducing agent like sodium borohydride.[12][13][14] This is generally a mild and racemization-free method.[1]

Q2: How do I choose the best N-methylation method for my experiment?

The choice of method depends on several factors, including the specific amino acid, whether the synthesis is in solution or on a solid phase, and the protecting groups being used. The following decision tree can serve as a general guide:

G start Start: Choose N-methylation Method solid_phase Solid-Phase Synthesis? start->solid_phase solution_phase Solution-Phase Synthesis solid_phase->solution_phase No biron_kessler Fukuyama/Biron-Kessler Method (o-NBS protection) solid_phase->biron_kessler Yes racemization_concern High Concern for Racemization? solution_phase->racemization_concern reductive_amination Reductive Amination (e.g., with formaldehyde/NaBH4) benoiton Benoiton Method (NaH/MeI) protecting_group Protecting Group Compatibility? protecting_group->reductive_amination Minimal Protection protecting_group->benoiton Boc/Z fmoc_compatible Fmoc-based SPPS boc_compatible Boc-protected amino acid racemization_concern->reductive_amination Yes racemization_concern->protecting_group No

Figure 1. A decision tree to guide the selection of an N-methylation method.

Q3: How can I purify my N-methylated amino acid?

Purification of N-methylated amino acids can be challenging due to their polarity. Common purification techniques include:

  • Crystallization: If the product is a solid, crystallization can be an effective method for purification.

  • Chromatography: For non-crystalline products, column chromatography on silica gel is often used. The choice of eluent will depend on the polarity of the compound.

  • Ion-Exchange Chromatography: This technique can be particularly useful for separating the N-methylated amino acid from unreacted starting material and di-methylated byproducts.[15]

Data Presentation

Table 1: Comparison of Common N-Methylation Methods

MethodTypical ReagentsPhaseCommon Protecting GroupsAdvantagesDisadvantages
Benoiton NaH, MeISolutionBoc, ZWell-established, good for many amino acidsRisk of racemization, requires anhydrous conditions, can lead to over-methylation[1][2][5]
Fukuyama/Biron-Kessler o-NBS-Cl, DBU, Dimethyl sulfateSolid/SolutionFmocHigh efficiency, suitable for solid-phase synthesisRequires protection/deprotection steps, potential side reactions with certain residues[3][4]
Reductive Amination Formaldehyde, NaBH₄SolutionMinimal/NoneMild conditions, generally racemization-free, good yieldsCan be difficult to control mono-methylation, potential for side reactions with the aldehyde[1][12][14]
Fukuyama-Mitsunobu o-NBS-Cl, PPh₃, DEAD/DIAD, MeOHSolutionFmocMild conditions, good for sensitive substratesGeneration of triphenylphosphine oxide byproduct which can be difficult to remove[9][10][16][17]

Table 2: HPLC Purity of Crude N-Methylated Peptides via a Modified Biron-Kessler Method on Solid Phase

N-terminal Amino AcidHPLC Purity of Crude Product (%)
Arginine74-99
Histidine74-99
Aspartic Acid26
Glutamic Acid84-93
Serine74-99
Tyrosine74-99
Tryptophan74-99
Cysteine74-99
Alanine74-99
Phenylalanine74-99
Data adapted from a study optimizing the on-resin N-methylation procedure.[3]

Experimental Protocols

Protocol 1: On-Resin N-Methylation via the Fukuyama/Biron-Kessler Method (Adapted)

This protocol is a time-reduced procedure for the N-methylation of a peptide on a solid support.[3][4]

G start Start: Peptide on Resin (Fmoc-deprotected N-terminus) sulfonylation 1. Sulfonylation: o-NBS-Cl, DMAP in NMP (5 min) start->sulfonylation wash1 Wash with NMP sulfonylation->wash1 methylation 2. Methylation: DBU in NMP (3 min), then Dimethyl sulfate in NMP (15 min) (Repeat once) wash1->methylation wash2 Wash with NMP methylation->wash2 desulfonylation 3. Desulfonylation: 2-mercaptoethanol, DBU in NMP (5 min, repeat once) wash2->desulfonylation wash3 Wash with NMP and DCM desulfonylation->wash3 end End: N-methylated peptide on Resin wash3->end

Figure 2. Workflow for on-resin N-methylation using the Fukuyama/Biron-Kessler method.

Materials:

  • Peptide-bound resin with a free N-terminal amine

  • o-nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-dimethylaminopyridine (DMAP)

  • N-methylpyrrolidone (NMP)

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate

  • 2-mercaptoethanol

  • Dichloromethane (DCM)

Procedure:

  • Sulfonylation:

    • Swell the resin in NMP.

    • Prepare a solution of 4 equivalents of o-NBS-Cl and 10 equivalents of DMAP in NMP.

    • Add the solution to the resin and shake for 5 minutes.

    • Wash the resin thoroughly with NMP.

  • Methylation:

    • Treat the resin with 3 equivalents of DBU in NMP for 3 minutes. The resin should turn yellow.[3]

    • Add 10 equivalents of dimethyl sulfate in NMP and shake for 15 minutes.

    • Repeat the methylation step one more time.

    • Wash the resin with NMP.

  • Desulfonylation:

    • Prepare a solution of 2-mercaptoethanol and DBU in NMP.

    • Add the solution to the resin and shake for 5 minutes. Repeat this step once.

    • Wash the resin with NMP followed by DCM and dry under vacuum.

Protocol 2: Reductive Amination in Solution

This is a general procedure for the N-methylation of an amino acid using formaldehyde and a reducing agent.[14]

Materials:

  • Amino acid

  • Aqueous formaldehyde

  • Sodium cyanoborohydride (or another suitable reducing agent)

  • N,N-dimethylformamide (DMF) or other suitable solvent

  • Acid for workup (e.g., HCl)

Procedure:

  • Dissolve the amino acid in the chosen solvent.

  • Add aqueous formaldehyde to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise, maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with acid.

  • Purify the N-methylated amino acid from the reaction mixture.

References

Preventing di- or tri-alkylation of nitrogen in alanine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with di- and tri-alkylation during alanine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of di- and tri-alkylated byproducts in my alanine synthesis?

When synthesizing alanine via direct alkylation of ammonia with a substrate like 2-bromopropanoic acid, the primary amine product (alanine) is often more nucleophilic than the ammonia used as the starting material. This increased nucleophilicity makes the newly formed alanine more likely to react with additional molecules of the alkylating agent, leading to the formation of di- and tri-alkylated impurities. This sequential alkylation is a common issue in amine synthesis.

Q2: What is the most straightforward method to minimize this over-alkylation?

The simplest approach to favor mono-alkylation is to use a large excess of the amine nucleophile (e.g., ammonia). By significantly increasing the concentration of ammonia relative to the alkylating agent (2-bromopropanoic acid), the probability of the alkylating agent encountering and reacting with an ammonia molecule over an already-alkylated alanine molecule is much higher. This stoichiometric control shifts the reaction equilibrium towards the desired mono-alkylated product.

Q3: My product mixture is complex. What are the most effective strategies for selectively producing mono-alkylated alanine?

For high-selectivity synthesis of alanine while avoiding over-alkylation, methods that mask the nucleophilicity of the nitrogen atom after the initial alkylation are highly effective. Two widely recognized and robust methods are the Gabriel Synthesis and the use of azide anions as an ammonia surrogate.

  • Gabriel Synthesis: This method utilizes potassium phthalimide as an ammonia equivalent. The phthalimide anion is alkylated, and subsequent hydrolysis or hydrazinolysis releases the primary amine, cleanly yielding the desired product without the possibility of over-alkylation.

  • Azide Synthesis: Using sodium azide (NaN₃) as the nucleophile to displace a leaving group (like bromine from 2-bromopropanoic acid) forms an alkyl azide. This intermediate is then reduced to the primary amine (alanine). The azide itself cannot be further alkylated, which completely prevents the formation of di- and tri-alkylated byproducts.

Troubleshooting Guide

Issue: Persistent formation of over-alkylated products despite using excess ammonia.

If using a large excess of ammonia is insufficient or impractical for your setup, consider the following alternative synthetic strategies that offer greater control.

Solution 1: The Gabriel Synthesis

This method prevents over-alkylation by using a protecting group on the nitrogen atom.

The diagram below illustrates the workflow for the Gabriel synthesis, which effectively prevents over-alkylation by protecting the nitrogen atom within a phthalimide group.

Gabriel_Synthesis Start Potassium Phthalimide Intermediate N-Alkylated Phthalimide Start->Intermediate SN2 Reaction Alkyl_Halide 2-Bromopropanoic acid ester Alkyl_Halide->Intermediate Hydrolysis Hydrolysis or Hydrazinolysis Intermediate->Hydrolysis Deprotection Product Alanine (Mono-alkylated) Hydrolysis->Product Byproduct Phthalic Acid or Phthalhydrazide Hydrolysis->Byproduct

Caption: Workflow of the Gabriel synthesis for controlled mono-alkylation.

  • Step 1: N-Alkylation of Potassium Phthalimide.

    • In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).

    • Add ethyl 2-bromopropanoate (1.05 eq) to the solution.

    • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC.

    • Upon completion, cool the mixture, pour it into ice water, and filter the solid N-alkylated phthalimide intermediate.

  • Step 2: Hydrolysis (Deprotection).

    • Suspend the N-alkylated phthalimide intermediate in an aqueous acid solution (e.g., 4M HCl).

    • Reflux the mixture for several hours until TLC indicates the disappearance of the starting material. Phthalic acid will precipitate upon cooling.

    • Alternatively, for the Ing-Manske procedure, reflux the intermediate with hydrazine hydrate (1.2 eq) in ethanol.

    • Filter the phthalhydrazide precipitate and concentrate the filtrate containing the product.

  • Step 3: Isolation and Purification.

    • Adjust the pH of the aqueous solution to the isoelectric point of alanine (~6.0) to precipitate the crude product.

    • Recrystallize the crude alanine from a water/ethanol mixture to obtain the pure product.

Solution 2: Azide Synthesis

This strategy uses sodium azide as a nitrogen source, which, after the initial reaction, must be reduced to the amine, thus preventing any possibility of over-alkylation.

This diagram shows the two-step azide synthesis pathway, which completely avoids over-alkylation by forming a non-nucleophilic azide intermediate.

Azide_Synthesis Start 2-Bromopropanoic acid Intermediate 2-Azidopropanoic acid Start->Intermediate SN2 Reaction Azide Sodium Azide (NaN3) Azide->Intermediate Reduction Reduction (e.g., H2, Pd/C or LiAlH4) Intermediate->Reduction Reduction of Azide Product Alanine (Mono-alkylated) Reduction->Product Gas N2 Gas Reduction->Gas Byproduct

Caption: Workflow of the azide synthesis for selective preparation of primary amines.

Caution: Organic azides can be explosive. Handle with extreme care behind a blast shield.

  • Step 1: Synthesis of 2-Azidopropanoic Acid.

    • Dissolve 2-bromopropanoic acid (1.0 eq) in a suitable solvent (e.g., acetone/water).

    • Add sodium azide (1.1 eq) portion-wise, maintaining the temperature below 30 °C.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy - look for the characteristic azide peak at ~2100 cm⁻¹).

    • Perform an aqueous workup to isolate the crude 2-azidopropanoic acid.

  • Step 2: Reduction of the Azide.

    • Dissolve the crude 2-azidopropanoic acid in a solvent like ethanol or methanol.

    • Add a catalyst, such as 10% Palladium on Carbon (Pd/C).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the azide is fully consumed.

    • Alternatively, slowly add the azide to a stirred suspension of Lithium Aluminium Hydride (LiAlH₄) (1.0 eq) in dry THF at 0 °C, followed by a standard aqueous workup (e.g., Fieser workup).

  • Step 3: Isolation and Purification.

    • Filter the catalyst (for hydrogenation) or quench and filter the aluminum salts (for LiAlH₄ reduction).

    • Purify the resulting alanine from the filtrate, typically by adjusting the pH to its isoelectric point and recrystallizing, as described previously.

Data Summary

The choice of synthetic route significantly impacts the selectivity and yield of alanine. The following table summarizes the expected outcomes for different methods.

Synthesis MethodKey ReagentsSelectivity for Alanine (Mono-alkylation)Typical YieldKey Advantages & Disadvantages
Direct Alkylation 2-Bromopropanoic acid, NH₃Low to Moderate (dependent on NH₃ excess)Variable (30-60%)Advantage: Simple, one-step process. Disadvantage: Prone to over-alkylation, leading to difficult purification.
Gabriel Synthesis Potassium phthalimide, 2-BromopropanoateHigh to ExcellentGood (70-90%)Advantage: Excellent control, prevents over-alkylation. Disadvantage: Requires protection/deprotection steps; harsh hydrolysis conditions.
Azide Synthesis Sodium azide, 2-Bromopropanoic acidExcellentGood to Excellent (75-95%)Advantage: Clean reaction, completely avoids over-alkylation. Disadvantage: Azide intermediates are potentially explosive and require careful handling.

Root Cause Analysis

This diagram illustrates the decision-making process for troubleshooting over-alkylation issues during alanine synthesis.

Troubleshooting_Flowchart Start Problem: Over-alkylation observed in Alanine Synthesis Q_Excess Is using a large excess of NH3 (>10 eq) feasible? Start->Q_Excess Sol_Excess Increase NH3 concentration to favor mono-alkylation. Q_Excess->Sol_Excess Yes Q_Selectivity Is highest possible selectivity required? Q_Excess->Q_Selectivity No End Problem Resolved Sol_Excess->End Sol_Gabriel Implement Gabriel Synthesis for controlled alkylation. Q_Selectivity->Sol_Gabriel Yes (Good Safety Profile) Sol_Azide Implement Azide Synthesis for maximum selectivity. Q_Selectivity->Sol_Azide Yes (Highest Purity Needed, Handle Azides Safely) Sol_Gabriel->End Sol_Azide->End

Caption: Troubleshooting flowchart for addressing over-alkylation.

Removal of impurities from N-Methyl-L-alanine preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-L-alanine. The following sections address common issues encountered during the purification of N-Methyl-L-alanine preparations, offering detailed experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared N-Methyl-L-alanine?

A1: Common impurities in N-Methyl-L-alanine can originate from the synthetic route employed. The primary sources of impurities are unreacted starting materials, byproducts of the reaction, and residual solvents.

  • From Reductive Amination of Pyruvate:

    • L-Alanine: Unreacted starting material.

    • Pyruvic Acid: Unreacted starting material.

    • N,N-dimethyl-L-alanine: A common byproduct resulting from over-methylation.[1]

  • From Direct Methylation of L-Alanine:

    • L-Alanine: Incomplete methylation of the starting material.

    • N,N-dimethyl-L-alanine: Over-methylation can lead to this dialkylated impurity.

  • Residual Solvents: The type of solvent will depend on the specific purification methods used, but common examples include methanol, ethanol, and toluene.

Q2: How can I detect the presence of these impurities in my N-Methyl-L-alanine sample?

A2: Several analytical techniques can be employed to detect and quantify impurities in N-Methyl-L-alanine:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of amino acids.[2] A reversed-phase column with a suitable mobile phase can separate N-Methyl-L-alanine from its related impurities. Chiral HPLC can be used to determine the enantiomeric purity.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information and help identify impurities. Quantitative NMR (qNMR) can be used to determine the purity of the sample by comparing the integral of the analyte signal to that of a certified internal standard.[5]

  • Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique is highly sensitive for identifying and quantifying trace impurities.[6]

Q3: What is a suitable method for removing L-alanine from my N-Methyl-L-alanine preparation?

A3: Due to their similar polarities, separating L-alanine from N-Methyl-L-alanine can be challenging. Two effective methods are:

  • Recrystallization: A carefully selected solvent system can preferentially crystallize one of the amino acids, leaving the other in the mother liquor. A mixture of water and a miscible organic solvent like methanol or ethanol is often a good starting point.[7]

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge. At a specific pH, the net charges of L-alanine and N-Methyl-L-alanine may differ slightly, allowing for their separation on a cation or anion exchange resin.[8][9]

Q4: How can I remove the N,N-dimethyl-L-alanine byproduct?

A4: N,N-dimethyl-L-alanine is generally more non-polar than N-Methyl-L-alanine. This difference in polarity can be exploited for purification:

  • Chromatography: Reversed-phase HPLC or flash chromatography on silica gel can effectively separate the more non-polar N,N-dimethyl-L-alanine from the desired product.

  • Recrystallization: Experimenting with different solvent systems may allow for the selective crystallization of N-Methyl-L-alanine, leaving the more soluble N,N-dimethyl-L-alanine in the solvent.

Troubleshooting Guides

Issue 1: Poor Separation of Impurities During Recrystallization

Symptoms:

  • NMR or HPLC analysis after recrystallization shows minimal improvement in purity.

  • Co-crystallization of the impurity with the product.

  • Low yield of the purified product.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System The solubility of N-Methyl-L-alanine and the impurity are too similar in the chosen solvent. Experiment with different solvent mixtures. For N-Methyl-L-alanine, consider mixtures of water with methanol, ethanol, or isopropanol. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Cooling Rate is Too Fast Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Insufficient Solvent Volume Using too little solvent may cause premature precipitation and trapping of impurities. Ensure enough solvent is used to fully dissolve the crude product at the solvent's boiling point.
Supersaturation The solution may be supersaturated, preventing crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure N-Methyl-L-alanine to induce crystallization.

Experimental Protocols

Protocol 1: Purification of N-Methyl-L-alanine by Recrystallization

This protocol describes a general procedure for the purification of N-Methyl-L-alanine containing L-alanine and N,N-dimethyl-L-alanine as impurities.

Materials:

  • Crude N-Methyl-L-alanine

  • Deionized water

  • Methanol (reagent grade)

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flask

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude N-Methyl-L-alanine in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot deionized water to dissolve the solid with heating and stirring.

  • Slowly add methanol to the hot solution until it becomes slightly turbid.

  • Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold 1:1 water/methanol solution.

  • Dry the crystals under vacuum to a constant weight.

  • Analyze the purity of the recrystallized product and the mother liquor by HPLC or NMR.

Expected Outcome:

The following table presents illustrative data for the purification of a 10 g batch of crude N-Methyl-L-alanine.

AnalyteInitial Purity (%)Purity after 1st Recrystallization (%)Purity after 2nd Recrystallization (%)
N-Methyl-L-alanine 90.098.5>99.5
L-Alanine 5.00.8<0.1
N,N-dimethyl-L-alanine 4.00.5<0.1
Residual Solvents 1.00.2<0.1
Protocol 2: HPLC Analysis of N-Methyl-L-alanine Purity

This protocol provides a starting point for developing an HPLC method for the analysis of N-Methyl-L-alanine and its common impurities.

Instrumentation:

  • HPLC system with a UV detector or a Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • N-Methyl-L-alanine standard

  • L-Alanine standard

  • N,N-dimethyl-L-alanine standard

Procedure:

  • Prepare a standard solution of N-Methyl-L-alanine and its potential impurities in the mobile phase.

  • Set the column temperature to 30 °C.

  • Equilibrate the column with the initial mobile phase composition (e.g., 98% A, 2% B).

  • Inject the sample.

  • Run a gradient elution as follows (this may need optimization):

    • 0-5 min: 2% B

    • 5-20 min: Gradient to 50% B

    • 20-25 min: Hold at 50% B

    • 25-26 min: Gradient back to 2% B

    • 26-30 min: Re-equilibrate at 2% B

  • Set the detector wavelength to 210 nm (for UV) or use a CAD for universal detection.

  • Identify and quantify the impurities based on the retention times and peak areas of the standards.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis crude Crude N-Methyl-L-alanine dissolve Dissolve in minimal hot solvent crude->dissolve cool Slow Cooling dissolve->cool ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with cold solvent filter->wash mother_liquor Mother Liquor (contains impurities) filter->mother_liquor dry Dry under vacuum wash->dry pure Pure N-Methyl-L-alanine dry->pure HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape or Resolution in HPLC Analysis cause1 Inappropriate Mobile Phase start->cause1 cause2 Column Overload start->cause2 cause3 Column Degradation start->cause3 sol1 Adjust pH or organic solvent ratio. Try a different buffer. cause1->sol1 sol2 Dilute sample or inject a smaller volume. cause2->sol2 sol3 Wash column or replace with a new one. cause3->sol3

References

Technical Support Center: N-Methyl-L-alanine Enantiomer Resolution

Author: BenchChem Technical Support Team. Date: November 2025

<

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the resolution of N-Methyl-L-alanine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are N-Methyl-L-alanine enantiomers and why is their separation important?

N-Methyl-L-alanine is a derivative of the amino acid L-alanine.[1] Like many organic molecules, it can exist as enantiomers, which are non-superimposable mirror images of each other (a D- and an L-form).[2][3] Although they have identical physical properties, their biological activities can differ significantly.[2] In drug development and biological research, isolating the desired enantiomer is often crucial for efficacy and safety, as one form may be therapeutic while the other could be inactive or even harmful.[4]

Q2: What are the primary methods for resolving N-Methyl-L-alanine enantiomers?

The main strategies for separating enantiomers, including those of N-methylated amino acids, are:

  • Chiral Chromatography (HPLC & GC): This is a widely used technique that employs a chiral stationary phase (CSP) to interact differently with each enantiomer, leading to different retention times and thus separation.[3][5]

  • Diastereomeric Crystallization: This classic method involves reacting the racemic mixture with a pure chiral resolving agent to form diastereomers.[6][7] These diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized and separated.[6][8]

  • Enzymatic Resolution: This method utilizes enzymes that stereoselectively react with only one of the enantiomers in the racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.

Q3: Do I need to derivatize N-Methyl-L-alanine before chiral chromatography?

Derivatization is not always necessary but can be highly beneficial. For amino acids, derivatization can improve enantioselectivity, introduce a chromophore for better UV detection, or add a moiety that improves ionization for mass spectrometry (MS) detection.[9] Common derivatizing agents for amino acids include fluorenylmethoxycarbonyl (FMOC) and nitrobenzoxadiazole derivatives.[10] However, some modern chiral stationary phases, such as zwitterionic CSPs, are capable of separating underivatized amino acids.[11]

Chiral HPLC Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful method for enantiomer resolution. However, achieving baseline separation can be challenging.[12] This guide addresses common issues.

Problem: Poor or No Resolution of Enantiomers

Possible Cause Suggested Solution Explanation
Incorrect Column Choice Screen a set of CSPs with different selectivities (e.g., polysaccharide-based, zwitterionic, ligand-exchange).There is no universal CSP; the separation mechanism relies on specific interactions between the analyte and the stationary phase.[3] Screening is often required to find an adequate column.[3]
Inappropriate Mobile Phase Optimize the mobile phase composition. For reversed-phase, adjust the organic modifier/water ratio. For normal phase, adjust the alcohol modifier in the nonpolar solvent. Additives like acids (TFA) or bases (TEA) can also be critical.Mobile phase composition directly impacts the interactions between the enantiomers and the CSP, affecting retention and selectivity.[2][11]
Temperature Fluctuations Use a column thermostat to maintain a constant, optimized temperature.Temperature can significantly influence the enantioselectivity of a separation on a chiral stationary phase.[2]
Low Column Efficiency Decrease the flow rate. For a 4.6 mm I.D. column, a flow rate below 1.0 mL/min may improve resolution.[2] Ensure the sample is fully dissolved in the mobile phase to prevent precipitation on the column.[13]Lower flow rates can increase the number of theoretical plates, leading to sharper peaks and better resolution. Sample precipitation can block the column frit, causing efficiency loss.[13]

Problem: Peak Tailing or Splitting

Possible Cause Suggested Solution Explanation
Column Contamination Flush the column thoroughly according to the manufacturer's instructions. Use a guard column to protect the analytical column.Strongly adsorbed impurities from the sample can build up at the head of the column, causing peak distortion.[13] A guard column acts as a sacrificial element to trap these contaminants.
Analyte Ionization Issues For ionizable analytes, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.If the mobile phase pH is too close to the pKa, the analyte may exist in both ionized and non-ionized forms, leading to split or shouldered peaks.
Column Bed Disturbance Reverse the flow direction through the column at a low flow rate to attempt to dislodge any blockage at the inlet frit. If this fails, the column may need replacement.Over-pressurizing the column or physical shock can disturb the packed bed, leading to poor peak shape.[13] Reversing the flow can sometimes clear a partially blocked frit.[13]

Experimental Protocols & Data

Protocol 1: Chiral HPLC Resolution of Derivatized N-Methyl-alanine

This protocol is a representative method for separating N-Methyl-alanine enantiomers after derivatization.

  • Derivatization: React the N-Methyl-DL-alanine sample with a chiral derivatizing agent such as N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE).[14] This creates diastereomers that can be separated on a standard achiral column.

  • HPLC System: A standard HPLC or UPLC system with a UV or MS detector.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: Start with a low percentage of Solvent B, and create a linear gradient to a high percentage of Solvent B over 15-20 minutes to elute the diastereomers.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength appropriate for the derivative (e.g., 254 nm) or Mass Spectrometry (MS/MS) for higher specificity.[15]

  • Data Analysis: Integrate the peak areas of the two separated diastereomers to determine the enantiomeric ratio.

Quantitative Data Comparison for Resolution Methods

The effectiveness of a resolution method is measured by parameters like enantiomeric excess (% ee) and yield. The table below summarizes typical outcomes for different techniques.

Resolution Method Resolving Agent / Column Typical Enantiomeric Excess (% ee) Typical Yield (%) Key Considerations
Diastereomeric Crystallization (+)-10-Camphorsulfonic acid>95%40-50% (per cycle)Requires screening of resolving agents and solvents; can be scaled up.[16]
Diastereomeric Crystallization PEGylated (R)-mandelic acid85%GoodPEGylation can significantly speed up the crystallization process.[17]
Chiral HPLC (Direct) Zwitterionic CSP (e.g., CHIRALPAK ZWIX)>99%Analytical ScaleExcellent for analysis; preparative scale is possible but can be costly.[11]
Chiral HPLC (Indirect) (S)-NIFE Derivatization + C18 Column>99%Analytical ScaleDerivatization adds a step but allows use of standard achiral columns.[14]

Visual Guides

General Workflow for Enantiomer Resolution

The following diagram outlines the typical decision-making process and workflow for resolving a racemic mixture.

G cluster_start Starting Material cluster_methods Resolution Strategy cluster_outcome Analysis & Outcome racemic_mixture Racemic Mixture of N-Methyl-alanine chromatography Chiral Chromatography racemic_mixture->chromatography Choose Method crystallization Diastereomeric Crystallization racemic_mixture->crystallization Choose Method enzymatic Enzymatic Resolution racemic_mixture->enzymatic Choose Method analysis Purity Analysis (e.g., Chiral HPLC) chromatography->analysis crystallization->analysis enzymatic->analysis enantiomers Separated D & L Enantiomers analysis->enantiomers Verification

Caption: Decision workflow for selecting and applying an enantiomer resolution method.

Troubleshooting Poor HPLC Peak Resolution

This flowchart provides a logical sequence of steps to diagnose and solve issues with poor peak separation in chiral HPLC.

G start Start: Poor or No Peak Resolution check_method Is this a validated method on a new column? start->check_method check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) check_method->check_mobile_phase No flush_column Flush Column & Use Guard Column check_method->flush_column Yes check_flow_temp Decrease Flow Rate & Optimize Temperature check_mobile_phase->check_flow_temp success Resolution Achieved check_mobile_phase->success check_flow_temp->flush_column check_flow_temp->success redevelop Method Redevelopment: Try Different CSP / Mobile Phase flush_column->redevelop flush_column->success redevelop->success

Caption: A systematic approach to troubleshooting poor resolution in chiral HPLC.

References

Minimizing degradation of N-Methyl-L-alanine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of N-Methyl-L-alanine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of N-Methyl-L-alanine?

A1: For long-term storage, N-Methyl-L-alanine should be kept as a lyophilized powder in a tightly sealed container at -20°C or lower, protected from light and moisture. These conditions minimize the potential for chemical degradation.

Q2: Can I store N-Methyl-L-alanine at room temperature or in a refrigerator?

A2: While short-term storage (a few weeks) at room temperature as a lyophilized powder is generally acceptable, refrigeration at 2-8°C is recommended for intermediate storage periods. For any storage duration, it is crucial to minimize exposure to humidity and light.

Q3: How should I handle N-Methyl-L-alanine when preparing solutions?

A3: Before opening the container, allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound, which can accelerate degradation. Weigh the desired amount quickly and reseal the container promptly.

Q4: What is the stability of N-Methyl-L-alanine in solution?

A4: The stability of N-Methyl-L-alanine in solution is significantly lower than in its solid state. The rate of degradation in solution depends on the solvent, pH, and temperature. It is recommended to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at 2-8°C for no more than a few days. For longer-term storage, aliquoting and freezing at -20°C or below is advisable, although freeze-thaw cycles should be avoided.

Q5: What are the potential degradation pathways for N-Methyl-L-alanine?

A5: While specific degradation pathways for N-Methyl-L-alanine are not extensively documented in publicly available literature, potential degradation mechanisms for N-methylated amino acids could include oxidation, decarboxylation, and reactions involving the amino and carboxyl groups, especially under stressful conditions like extreme pH, high temperature, or exposure to oxidizing agents.

Troubleshooting Guide

Issue 1: I observe unexpected peaks in my HPLC chromatogram when analyzing a freshly prepared solution of N-Methyl-L-alanine.

  • Question: What could be the source of these unexpected peaks?

  • Answer:

    • Impurity in the starting material: Verify the purity of your N-Methyl-L-alanine lot using the certificate of analysis.

    • Contamination: The peaks could arise from contaminated solvents, glassware, or other equipment used in solution preparation.

    • On-column degradation: The HPLC conditions themselves (e.g., mobile phase pH, column temperature) might be causing degradation of the compound.

    • Degradation during sample preparation: The compound might be degrading in the dissolution solvent or autosampler vials prior to injection.

Issue 2: The concentration of my N-Methyl-L-alanine stock solution seems to decrease over time.

  • Question: What are the likely causes for the loss of compound in my stock solution?

  • Answer:

    • Chemical degradation: As mentioned, N-Methyl-L-alanine is less stable in solution. Degradation is a likely cause, especially if the solution is stored at room temperature or exposed to light.

    • Adsorption to the container: Highly pure compounds can sometimes adsorb to the surface of glass or plastic storage vessels, leading to a decrease in the effective concentration. Using low-adsorption vials can mitigate this.

    • Solvent evaporation: If the container is not properly sealed, solvent evaporation can lead to an increase in concentration, but if not mixed properly before use, it can appear as a decrease.

Issue 3: I am struggling to dissolve N-Methyl-L-alanine in my desired solvent.

  • Question: What can I do to improve the solubility of N-Methyl-L-alanine?

  • Answer:

    • Solvent selection: N-Methyl-L-alanine is expected to be soluble in aqueous solutions. For organic solvents, its solubility may be limited.

    • pH adjustment: The solubility of amino acids is highly pH-dependent. Adjusting the pH of the aqueous solvent may improve solubility. N-Methyl-L-alanine will be more soluble in its protonated (low pH) or deprotonated (high pH) form.

    • Gentle warming and sonication: Applying gentle heat or using an ultrasonic bath can help to dissolve the compound. However, prolonged exposure to high temperatures should be avoided to prevent degradation.

Data Presentation

Table 1: Recommended Storage Conditions and Potential Degradation Factors for N-Methyl-L-alanine

ParameterRecommended ConditionRationalePotential Degradation Factors
Physical Form Lyophilized PowderMaximizes stability by reducing molecular mobility and exposure to water.Solutions are more prone to degradation.
Temperature Long-term: ≤ -20°C Short-term: 2-8°CReduces the rate of chemical reactions.Elevated temperatures accelerate degradation.
Light Store in the dark (e.g., in an amber vial or a dark cabinet)Prevents photolytic degradation.Exposure to UV or visible light.
Moisture Store in a tightly sealed container with a desiccant if possible.Water can participate in hydrolysis and other degradation reactions.High humidity, condensation upon opening cold containers.
pH (in solution) Prepare fresh solutions; for storage, consider a neutral or slightly acidic pH.Extreme pH values (highly acidic or basic) can catalyze hydrolysis and other reactions.Strong acids and bases.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible for very long-term storage or if the compound is shown to be sensitive to oxidation.Minimizes oxidative degradation.Presence of oxygen and oxidizing agents.

Experimental Protocols

Protocol 1: Forced Degradation Study of N-Methyl-L-alanine

Objective: To investigate the intrinsic stability of N-Methyl-L-alanine under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • N-Methyl-L-alanine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of N-Methyl-L-alanine in HPLC-grade water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase to the target concentration.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase to the target concentration.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid N-Methyl-L-alanine in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to the target concentration.

  • Photolytic Degradation (Solution):

    • Place the stock solution in a transparent vial.

    • Expose to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil and placed in the same chamber.

    • Dilute with mobile phase to the target concentration.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the target concentration without subjecting it to any stress.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for N-Methyl-L-alanine

Objective: To develop a quantitative method for the determination of N-Methyl-L-alanine purity and to separate it from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    Time (min) % A % B
    0 98 2
    20 80 20
    25 2 98
    30 2 98
    31 98 2

    | 35 | 98 | 2 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Method Validation Parameters (to be assessed):

  • Specificity: Analyze stressed samples to ensure separation of the main peak from any degradation product peaks.

  • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of a known amount of N-Methyl-L-alanine spiked into a placebo.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of N-Methyl-L-alanine that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Mandatory Visualizations

cluster_Storage Recommended Storage cluster_Degradation Potential Degradation Pathways Lyophilized Powder Lyophilized Powder NMA N-Methyl-L-alanine Negative 20C -20°C or colder Dark Dark Dry Dry Oxidation Oxidized Products NMA->Oxidation Oxidizing Agents, Light Decarboxylation Decarboxylated Products NMA->Decarboxylation Heat Hydrolysis Hydrolytic Products NMA->Hydrolysis Extreme pH, Moisture

Caption: Hypothetical degradation pathways of N-Methyl-L-alanine from optimal storage conditions.

Start Unexpected Peak in HPLC CheckPurity Check Certificate of Analysis for Starting Material Start->CheckPurity CheckContamination Analyze Solvents and Blanks for Contamination Start->CheckContamination CheckOnColumn Vary HPLC Conditions (e.g., lower temperature) Start->CheckOnColumn CheckSamplePrep Analyze Sample Immediately After Preparation Start->CheckSamplePrep PurityIssue Source is Impure Starting Material CheckPurity->PurityIssue ContaminationIssue Source is Contamination CheckContamination->ContaminationIssue OnColumnIssue Degradation on HPLC Column CheckOnColumn->OnColumnIssue SamplePrepIssue Degradation During Sample Prep CheckSamplePrep->SamplePrepIssue Start Start Forced Degradation Study PrepareStock Prepare 1 mg/mL Stock Solution of N-Methyl-L-alanine Start->PrepareStock Acid Acid Hydrolysis (0.1 M HCl, 60°C) PrepareStock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) PrepareStock->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) PrepareStock->Oxidation Thermal Thermal Degradation (Solid, 80°C) PrepareStock->Thermal Photo Photolytic Degradation (Solution, ICH Q1B) PrepareStock->Photo Analyze Analyze All Stressed and Control Samples by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Degradation Profiles and Peak Purity Analyze->Evaluate

Addressing matrix effects in mass spectrometry of N-Methyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of N-Methyl-L-alanine.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS/MS analysis of N-Methyl-L-alanine, focusing on the mitigation of matrix effects.

Issue: Poor sensitivity or inconsistent signal response for N-Methyl-L-alanine.

  • Question: My signal for N-Methyl-L-alanine is much lower than expected, or it varies significantly between injections of the same sample. What could be the cause?

  • Answer: This is a classic sign of ion suppression, a major component of matrix effects.[1][2] Co-eluting endogenous compounds from your sample matrix, such as salts, lipids, or proteins, can interfere with the ionization of N-Methyl-L-alanine in the mass spectrometer's source, leading to a suppressed signal.[3] To troubleshoot this, consider the following:

    • Sample Preparation: Your current sample cleanup may be insufficient. Enhance your sample preparation protocol to more effectively remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than a simple protein precipitation.[4][5]

    • Chromatography: Optimize your chromatographic method to separate N-Methyl-L-alanine from the interfering matrix components.[6] Adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry (like HILIC for polar compounds) can be effective.[3][7]

    • Dilution: A simple first step is to dilute your sample extract.[6][8] This can reduce the concentration of interfering matrix components to a level where they no longer significantly suppress the analyte signal. However, ensure that the diluted concentration of N-Methyl-L-alanine remains above the instrument's limit of quantitation.

Issue: Signal enhancement leading to overestimation of N-Methyl-L-alanine.

  • Question: My quantitative results for N-Methyl-L-alanine seem artificially high. Could this be a matrix effect?

  • Answer: Yes, matrix effects can also cause signal enhancement, where co-eluting compounds improve the ionization efficiency of the analyte, leading to an overestimation of its concentration.[1][2][3] The troubleshooting steps are similar to those for ion suppression:

    • Improve Sample Cleanup: Utilize more rigorous sample preparation techniques like SPE or LLE to remove the compounds causing signal enhancement.[4]

    • Optimize Chromatography: Modify your LC method to chromatographically resolve N-Methyl-L-alanine from the enhancing compounds.[6]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for matrix effects.[9] Since the SIL-IS is chemically identical to the analyte, it will be affected by matrix effects in the same way, allowing for accurate correction during data processing.

Issue: Inconsistent retention time for N-Methyl-L-alanine.

  • Question: The retention time for N-Methyl-L-alanine is shifting between samples. What could be causing this?

  • Answer: While column degradation or changes in mobile phase composition are common causes, significant matrix effects can also lead to retention time shifts.[9] High concentrations of matrix components can interact with the stationary phase of the column, altering its chemistry and affecting the retention of the analyte.[9]

    • Enhanced Sample Preparation: Implementing a more thorough sample cleanup method, such as SPE, can reduce the load of matrix components on the analytical column, leading to more consistent retention times.[4]

    • Guard Column: Using a guard column can help protect your analytical column from the bulk of the matrix components, extending its life and improving reproducibility.[10]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of N-Methyl-L-alanine analysis?

A1: Matrix effects are the alteration of the ionization efficiency of N-Methyl-L-alanine by the co-eluting components of the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[2][3]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is the post-extraction spike comparison.[2] You compare the signal response of a known amount of N-Methyl-L-alanine spiked into a pre-extracted blank matrix sample to the response of the same amount in a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects.[2]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for N-Methyl-L-alanine?

A3: Solid-phase extraction (SPE) is a highly effective and widely used technique.[3][4][8] For a polar compound like N-Methyl-L-alanine, a mixed-mode cation exchange (MCX) SPE cartridge can be particularly effective at retaining the analyte while allowing interfering non-polar and neutral compounds to be washed away.[3][7] Liquid-liquid extraction (LLE) can also be tailored to selectively extract N-Methyl-L-alanine and leave behind interfering substances.[4]

Q4: Can I just dilute my sample to get rid of matrix effects?

A4: Dilution can be a simple and effective strategy, especially when the concentration of N-Methyl-L-alanine is high enough to remain detectable after dilution.[6][8] By reducing the overall concentration of matrix components, their impact on the ionization of the analyte is minimized. However, this approach may not be suitable for trace-level analysis where maximum sensitivity is required.[6]

Q5: How does a stable isotope-labeled internal standard (SIL-IS) help with matrix effects?

A5: An SIL-IS, such as N-Methyl-L-alanine-d3, is the ideal tool for compensating for matrix effects.[9] It co-elutes with the unlabeled analyte and experiences the same degree of ion suppression or enhancement.[9] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different sample preparation methods on matrix effects and analyte recovery.

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery

Sample Preparation MethodAnalyteAverage Recovery (%)Reference
HybridSPEKetoprofen82.0[5]
Propranolol68.0[5]
Traditional Protein PrecipitationKetoprofen58.8[5]
Propranolol54.2[5]
Generic Polymeric SPEKetoprofenModerate[5]
PropranololModerate[5]

Table 2: Matrix Effects in Different Biological Samples for BMAA (an isomer of N-Methyl-L-alanine)

Biological MatrixForm of BMAAMatrix EffectReference
Mussel TissueTotal Soluble Extract~10% Inhibition[3]
Mussel TissueAfter Protein Hydrolysis~65% Inhibition[3]
Cyanobacterial MatrixNot Specified~18% Enhancement[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for N-Methyl-L-alanine from Cyanobacterial Culture

This protocol is adapted from a method developed for the analysis of the related compound β-N-methylamino-L-alanine (BMAA).[3][7]

  • Sample Pre-treatment: Lyophilize and weigh the cyanobacterial cells. Extract the analytes using an appropriate solvent (e.g., 0.1 M trichloroacetic acid).

  • SPE Cartridge Conditioning: Condition an Oasis-MCX SPE cartridge with methanol followed by Milli-Q water.

  • Sample Loading: Load the acidified sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 0.1 M HCl) to remove neutral and acidic interferences.

  • Elution: Elute N-Methyl-L-alanine and other basic compounds using a stronger, basic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis using HILIC Chromatography

This protocol is based on a method for separating BMAA and its isomers.[3]

  • LC Column: SeQuant® ZIC-HILIC (150 mm × 2.1 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 350 µL/min

  • Injection Volume: 5 µL

  • Gradient:

    • Start at 95% B

    • Linear gradient to 60% B over 19 minutes

    • Decrease to 40% B at 25 minutes

    • Return to 95% B at 27.01 minutes

    • Hold at 95% B for re-equilibration

  • MS Detection: Electrospray ionization in positive mode (ESI+), using multiple reaction monitoring (MRM) for quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Cyanobacteria, Tissue) Extraction Extraction (e.g., Acid Hydrolysis) Sample->Extraction SPE Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Extraction->SPE Evap Evaporation & Reconstitution SPE->Evap LC HILIC Separation Evap->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for N-Methyl-L-alanine analysis.

troubleshooting_logic Start Inconsistent/Poor Signal? MatrixEffect Suspect Matrix Effect (Ion Suppression/Enhancement) Start->MatrixEffect Dilute Dilute Sample Extract MatrixEffect->Dilute CheckLOD Signal > LOD? Dilute->CheckLOD OptimizeLC Optimize LC Separation CheckLOD->OptimizeLC No Success Accurate Quantification CheckLOD->Success Yes ImprovePrep Improve Sample Prep (SPE/LLE) OptimizeLC->ImprovePrep Failure Problem Persists OptimizeLC->Failure UseSIL Use Stable Isotope-Labeled IS ImprovePrep->UseSIL ImprovePrep->Failure UseSIL->Success

Caption: Troubleshooting logic for matrix effects.

References

Optimization of derivatization for GC analysis of N-Methyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of derivatization for the Gas Chromatography (GC) analysis of N-Methyl-L-alanine.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No peak or very small peak for N-Methyl-L-alanine Incomplete derivatization.- Ensure reagents are fresh and not degraded. - Optimize reaction time and temperature. Some derivatization reactions may require heating.[1][2] - Check the pH of the sample; some derivatization agents are pH-sensitive.
Adsorption of the analyte in the injector or column.- Use a deactivated injector liner and a suitable GC column.[3] - Increase injector temperature.
Leak in the GC system.- Perform a leak check of the GC system, including the septum, fittings, and column connections.
Poor peak shape (e.g., tailing, fronting) Active sites in the GC system.- Deactivate the injector liner with a silylating agent. - Use a high-quality, inert GC column specifically designed for amino acid analysis.[3] - Condition the column according to the manufacturer's instructions.
Co-elution with interfering compounds.- Optimize the GC temperature program to improve separation. - Use a column with a different stationary phase.
Incomplete derivatization.- Review and optimize the derivatization protocol as mentioned above.
Multiple peaks for N-Methyl-L-alanine Formation of multiple derivatives.- This can occur if both the amino and carboxyl groups, as well as the N-methyl group, react to different extents. Adjust the derivatization conditions (e.g., reagent-to-analyte ratio, temperature) to favor the formation of a single, stable derivative.
Presence of isomers.- If analyzing for stereoisomers (D/L forms), a chiral GC column and specific chiral derivatization agents may be required.[4]
Degradation of the analyte or derivative.- Lower the injector and/or oven temperature to prevent thermal decomposition. - Ensure the derivatives are analyzed promptly after preparation, as some can be unstable over time.[1]
Poor reproducibility of results Inconsistent derivatization.- Ensure precise and consistent addition of all reagents. - Control the reaction time and temperature accurately for all samples and standards.
Sample matrix effects.- Perform a matrix-matched calibration. - Consider a sample cleanup step prior to derivatization to remove interfering substances.
Variability in injection volume.- Use an autosampler for consistent injection volumes.

Frequently Asked Questions (FAQs)

1. Why is derivatization necessary for the GC analysis of N-Methyl-L-alanine?

N-Methyl-L-alanine, like other amino acids, is a polar and non-volatile compound. Direct injection into a GC system would lead to poor chromatographic performance, including peak tailing and potential decomposition in the hot injector.[3] Derivatization is a chemical modification process that converts the polar functional groups (carboxyl and amino groups) into less polar and more volatile derivatives, making them suitable for GC analysis.[3][5]

2. What are the most common derivatization methods for N-Methyl-L-alanine?

The most common derivatization approaches for amino acids, including N-Methyl-L-alanine, are silylation, acylation, and esterification.[5]

  • Silylation: This method replaces active hydrogens on the amino and carboxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating agents include:

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Known for producing volatile by-products that do not interfere with the chromatogram.[3]

    • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms more stable derivatives compared to MSTFA.

  • Acylation and Esterification: This is often a two-step process. The carboxyl group is first esterified (e.g., with methanolic HCl), followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride - PFPA).[1][2] Alkyl chloroformates are also used for a rapid, one-step derivatization.

3. How do I choose the right derivatization reagent?

The choice of derivatization reagent depends on several factors, including:

  • Detector: For electron capture detection (ECD), fluorinated acylating reagents are preferred as they enhance sensitivity.[5] For mass spectrometry (MS), the fragmentation pattern of the derivative is a key consideration.

  • Stability: TBDMS derivatives formed by MTBSTFA are generally more stable and less sensitive to moisture than TMS derivatives.

  • Potential for interference: Choose a reagent where the by-products do not co-elute with the analyte of interest. MSTFA is advantageous in this regard as its by-products are highly volatile.[3]

4. My silylation reaction seems to be incomplete. What can I do?

Silylation reactions are sensitive to moisture. Ensure that your sample is completely dry before adding the silylating agent. Water will preferentially react with the reagent, reducing the yield of the desired derivative. Also, ensure that all glassware is thoroughly dried.

5. Can I analyze the D and L enantiomers of N-Methyl-alanine using these methods?

To separate enantiomers, you will typically need to use a chiral GC column, such as one coated with a cyclodextrin derivative.[4] The choice of derivatization reagent can also influence the separation.

Experimental Protocol: Two-Step Esterification and Acylation

This protocol is a general guideline for the derivatization of N-Methyl-L-alanine using a two-step esterification and acylation method.

Reagents and Materials:

  • N-Methyl-L-alanine standard or sample

  • 2 M HCl in Methanol

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate

  • Toluene

  • Nitrogen gas supply

  • Heating block or water bath

  • GC vials with inserts

  • Vortex mixer

  • Centrifuge

Procedure:

  • Drying: Place a known amount of the N-Methyl-L-alanine sample or standard into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Esterification:

    • Add 100 µL of 2 M HCl in methanol to the dried sample.

    • Seal the vial tightly and heat at 80°C for 60 minutes.[2]

    • After heating, cool the vial to room temperature and evaporate the solvent under a stream of nitrogen.

  • Acylation:

    • To the dried residue, add 50 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate (e.g., a 1:4 v/v mixture).

    • Seal the vial and heat at 65°C for 30 minutes.[2]

    • Cool the vial to room temperature and evaporate the excess reagent and solvent under nitrogen.

  • Extraction:

    • Reconstitute the dried derivative in a suitable solvent, such as toluene.

    • Vortex the sample thoroughly.

    • Transfer the solution to a GC vial for analysis.

Quantitative Data Summary

The following table provides an illustrative comparison of different derivatization methods. The values presented are hypothetical and should be determined experimentally for N-Methyl-L-alanine.

Derivatization MethodReagent(s)Typical Reaction TimeTypical Reaction Temp.Relative Response (Peak Area)
Silylation (TMS)MSTFA30 min60°C+++
Silylation (TBDMS)MTBSTFA4 hours100°C++++
Esterification/Acylation2M HCl/MeOH, PFPA60 min, then 30 min80°C, then 65°C+++
Chloroformate Deriv.Methyl Chloroformate5 minRoom Temp.++

Note: "+" indicates a relative response, with "++++" being the highest. Actual values will depend on the specific experimental conditions and the detector used.

Derivatization and GC Analysis Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample N-Methyl-L-alanine Sample Dry_Sample Dry Sample (Nitrogen Evaporation) Sample->Dry_Sample Deriv_Reagent Add Derivatization Reagent(s) Dry_Sample->Deriv_Reagent Reaction Heat and React Deriv_Reagent->Reaction Dry_Deriv Dry Derivatized Sample Reaction->Dry_Deriv Reconstitute Reconstitute in Solvent Dry_Deriv->Reconstitute GC_Inject Inject into GC-MS Reconstitute->GC_Inject Data_Analysis Data Acquisition and Analysis GC_Inject->Data_Analysis Result Result Data_Analysis->Result Peak Identification and Quantification

Caption: Workflow for the derivatization and GC analysis of N-Methyl-L-alanine.

References

Validation & Comparative

A Comparative Guide to the Neurotoxicity of N-Methyl-L-alanine and β-N-methylamino-L-alanine (BMAA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neurotoxic profiles of N-Methyl-L-alanine and the extensively studied non-proteinogenic amino acid, β-N-methylamino-L-alanine (BMAA). BMAA has been implicated as a potential environmental factor in neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2] In contrast, published experimental data on the neurotoxicity of its isomer, N-Methyl-L-alanine, is notably scarce. This document summarizes the current state of knowledge, focusing on the well-documented mechanisms of BMAA.

Comparative Overview of Neurotoxic Properties

The vast majority of available research focuses on BMAA, revealing a complex neurotoxin with multiple mechanisms of action. Limited to no specific data exists for the neurotoxic effects of N-Methyl-L-alanine in the reviewed literature.

Featureβ-N-methylamino-L-alanine (BMAA)N-Methyl-L-alanine
Primary Mechanism Excitotoxicity, Oxidative Stress, Protein MisincorporationData Not Available
Receptor Targets NMDA, AMPA/kainate, and metabotropic glutamate receptors (mGluR5).[2][3][4]Data Not Available
Key Cofactor Activity at glutamate receptors is dependent on bicarbonate ions.[5][6][7]Data Not Available
Cellular Effects Induces intracellular Ca²+ influx, generation of Reactive Oxygen Species (ROS), mitochondrial dysfunction, apoptosis, and protein aggregation.[8][9][10]Data Not Available
Selective Toxicity Exhibits selective toxicity towards motor neurons at lower concentrations (~30 µM).[4][9]Data Not Available
Potency (In Vitro) Varies widely; potentiates other neurotoxins at low concentrations (10 µM)[4]. ED₅₀ values reported from 1430-1604 µM in some cell lines[11].Data Not Available

Mechanisms of BMAA Neurotoxicity

BMAA exerts its neurotoxic effects through several interconnected pathways, making it a molecule of significant interest in the study of neurodegeneration.

  • Excitotoxicity via Glutamate Receptor Agonism : BMAA acts as an agonist at multiple glutamate receptors.[3] Its activation of NMDA and AMPA/kainate ionotropic receptors leads to an influx of ions, prolonged neuronal depolarization, and excessive intracellular calcium accumulation, triggering downstream cell death cascades.[8][12] The activation of metabotropic glutamate receptor 5 (mGluR5) also contributes to its toxicity.[2][4] A critical feature of BMAA's interaction with NMDA receptors is its dependence on bicarbonate, which is thought to form a carbamate adduct that allows for effective receptor activation.[5][6]

  • Induction of Oxidative Stress : BMAA is a potent inducer of oxidative stress. This can occur through multiple avenues, including the overactivation of glutamate receptors leading to mitochondrial ROS production.[9] Additionally, BMAA can act on the cystine/glutamate antiporter (system xc-), leading to the depletion of intracellular glutathione, a key antioxidant.[3]

  • Protein Misincorporation and Misfolding : As a non-proteinogenic amino acid, BMAA can be mistakenly incorporated into nascent proteins in place of L-serine.[2][10] This misincorporation can lead to protein misfolding and aggregation, a pathological hallmark of many neurodegenerative diseases like ALS and Alzheimer's disease.[2]

  • Mitochondrial Dysfunction : BMAA exposure has been shown to cause direct damage to mitochondria, including vacuolization, fragmentation, and reduced mitochondrial viability.[8][10] This impairs cellular energy production and further contributes to oxidative stress and apoptosis.

Signaling Pathways and Visualizations

The following diagrams illustrate the key molecular pathways involved in BMAA-induced neurotoxicity and a typical experimental workflow for its assessment.

BMAA_Neurotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMAA BMAA Bicarbonate Bicarbonate BMAA->Bicarbonate Forms Adduct AMPA_R AMPA/Kainate Receptor BMAA->AMPA_R Activates mGluR5 mGluR5 BMAA->mGluR5 Activates System_xc System xc- BMAA->System_xc Inhibits Glutamate Uptake Protein_Misinc Protein Misincorporation BMAA->Protein_Misinc Replaces L-Serine NMDA_R NMDA Receptor Bicarbonate->NMDA_R Activates Glutamate Glutamate Ca_influx ↑ [Ca²⁺]i NMDA_R->Ca_influx AMPA_R->Ca_influx mGluR5->Ca_influx via PLC GSH_depletion Glutathione Depletion System_xc->GSH_depletion Mito_Dys Mitochondrial Dysfunction Ca_influx->Mito_Dys ER_Stress ER Stress Ca_influx->ER_Stress ROS ↑ ROS Apoptosis Apoptosis ROS->Apoptosis Mito_Dys->ROS Mito_Dys->Apoptosis ER_Stress->Apoptosis GSH_depletion->ROS Protein_Misinc->ER_Stress

Caption: BMAA signaling pathways leading to neurotoxicity.

Quantitative Experimental Data Summary

The following table summarizes quantitative data from key studies on BMAA neurotoxicity. These studies highlight the concentration-dependent effects of BMAA and its ability to act synergistically with other neurotoxic insults.

Experimental ModelBMAA ConcentrationKey Finding / Outcome
Mixed Spinal Cord Cultures~30 µMInduced selective motor neuron death.[9]
Cortical Neuron Cultures10 µMPotentiated neuronal injury induced by amyloid-β and MPP+.[4]
Cortical Neuron Cultures100 µMPotentiated toxicity from NMDA, iron (Fe), and buthionine sulfoximine (BSO).[4]
Cortical Neuron Cultures3 mMCaused near-complete neuronal death; ~50% blocked by NMDA antagonist MK-801.[4]
Human Neuronal Cell Lines (NT-2, SK-N-MC, SH-SY5Y)1430 - 1604 µMED₅₀ (50% neuronal death), indicating weak toxicity in these models compared to other excitotoxins.[11]
Drosophila melanogaster (Dietary)2 mMSignificantly reduced climbing performance, indicating locomotor defects.[13]
Daphnia magna40 µg L⁻¹ (IC₅₀)Reduced mobility.[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common protocols used to assess BMAA neurotoxicity.

Protocol 1: In Vitro Neurotoxicity Assessment via LDH Assay

This protocol is widely used to quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Culture : Plate primary neurons (e.g., murine cortical neurons) or human neuronal cell lines (e.g., SH-SY5Y) in 96-well plates and culture until appropriate confluency or differentiation is achieved.

  • Compound Treatment : Prepare serial dilutions of BMAA (and N-Methyl-L-alanine if available) in the appropriate cell culture medium. For BMAA studies, ensure the medium contains physiological concentrations of bicarbonate (~20-25 mM).

  • Incubation : Remove the old medium from the cells and add the medium containing the test compounds. Include positive (e.g., a known excitotoxin like glutamate) and negative (vehicle) controls. Incubate for a specified period (e.g., 24-72 hours).

  • LDH Measurement : After incubation, collect a sample of the cell culture supernatant. Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant that converts a substrate into a colored or fluorescent product.

  • Data Analysis : Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed completely).

Protocol 2: Measurement of Intracellular Oxidative Stress

This protocol measures the generation of reactive oxygen species (ROS) within cells.

  • Cell Culture and Treatment : Culture and treat cells with the test compounds as described in Protocol 1.

  • Probe Loading : During the final hours of compound exposure (e.g., the last 3 hours of a 24-hour treatment), add a ROS-sensitive fluorescent probe, such as 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H₂DCFDA), to the culture medium at a final concentration of ~10 µM.[4]

  • Measurement : After the loading period, measure the fluorescence intensity using a fluorescent plate reader or fluorescence microscope. An increase in fluorescence indicates oxidation of the probe, corresponding to higher levels of intracellular ROS.

  • Data Analysis : Normalize the fluorescence values to a cell viability measure (e.g., total protein content) to account for differences in cell number.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Primary Neurons) Treatment 3. Cell Treatment (24-72h Incubation) Cell_Culture->Treatment Compound_Prep 2. Compound Preparation (BMAA Dilutions) Compound_Prep->Treatment LDH_Assay 4a. Cytotoxicity Assay (LDH Release) Treatment->LDH_Assay ROS_Assay 4b. Oxidative Stress Assay (Fluorescent Probe) Treatment->ROS_Assay Calcium_Imaging 4c. Calcium Imaging (Fura-2 / Fluo-4) Treatment->Calcium_Imaging Data_Acq 5. Data Acquisition (Plate Reader / Microscope) LDH_Assay->Data_Acq ROS_Assay->Data_Acq Calcium_Imaging->Data_Acq Data_Analysis 6. Statistical Analysis (EC₅₀ / Significance) Data_Acq->Data_Analysis

Caption: A typical workflow for in vitro neurotoxicity assessment.

Conclusion and Future Directions

The available scientific evidence robustly characterizes β-N-methylamino-L-alanine (BMAA) as a neurotoxin with a multifaceted mechanism of action, including excitotoxicity, oxidative stress induction, and proteotoxicity. Its activity is complex, with effects observed from the low micromolar to the millimolar range, and it exhibits selective toxicity towards vulnerable neuronal populations such as motor neurons.

Conversely, a significant knowledge gap exists regarding the neurotoxic potential of N-Methyl-L-alanine. The absence of comparative data makes a direct assessment of its relative toxicity impossible at this time. Future research should prioritize the investigation of N-Methyl-L-alanine using established neurotoxicity assays to determine if it shares any of the hazardous properties of its widely studied isomer, BMAA. Such studies are essential for a comprehensive understanding of the structure-activity relationships of methylamino-alanines and for accurately assessing the potential risks associated with this class of compounds.

References

N-Methyl-L-alanine vs. L-alanine: A Comparative Guide to Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide-based drug development, enhancing stability is a critical hurdle to improving therapeutic efficacy. One widely adopted strategy is the strategic incorporation of modified amino acids. This guide provides a detailed comparison of N-Methyl-L-alanine and its naturally occurring counterpart, L-alanine, with a focus on their impact on peptide stability, supported by experimental data and detailed protocols.

Enhanced Proteolytic Resistance with N-Methyl-L-alanine

N-methylation of the peptide backbone, through the incorporation of residues like N-Methyl-L-alanine, is a key modification to bolster peptides against enzymatic degradation.[1] The addition of a methyl group to the amide nitrogen sterically hinders the approach of proteases, which are the enzymes responsible for breaking down peptides.[1] This modification effectively shields the peptide bond from cleavage, thereby extending the peptide's half-life.[2]

A compelling example of this enhanced stability is demonstrated in a study on the cyclic peptide SUPR4B1W. The substitution of an N-methyl-l-alanine residue with L-alanine resulted in a dramatic decrease in the peptide's stability in the presence of proteinase-K.

Peptide VariantKey ResidueHalf-life in Proteinase-K (minutes)
Cyclic SUPR4B1WN-Methyl-L-alanine~110
Non-N-methylated cyclic variantL-alanine6
Linear SUPR4B1WN-Methyl-L-alanine57

Table 1: Protease Stability of SUPR4B1W Peptide Variants. Data from a study on the directed evolution of cyclic peptides for autophagy inhibition demonstrates a significant increase in protease resistance with the inclusion of N-methyl-l-alanine.

The data clearly illustrates that the presence of N-Methyl-L-alanine makes the peptide significantly more resistant to proteolytic cleavage compared to the L-alanine-containing analog.

Conformational Implications of N-Methylation

The introduction of an N-methyl group also has significant conformational effects on the peptide backbone. By restricting the rotation around the peptide bond, N-methylation can stabilize specific secondary structures, such as β-turns or helical conformations.[1] This conformational rigidity can be advantageous for bioactivity, as it can lock the peptide into its active conformation, leading to improved receptor binding and signaling. However, it is important to note that the impact of N-methylation on conformation is highly dependent on the specific position of the modification within the peptide sequence.[1]

Experimental Protocols

Below are detailed methodologies for key experiments to assess peptide stability.

Protease Stability Assay

This protocol outlines a general procedure for determining the stability of a peptide in the presence of a specific protease.

  • Peptide and Protease Preparation:

    • Dissolve the test peptides (both the N-Methyl-L-alanine and L-alanine versions) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) to a final concentration of 1 mg/mL.

    • Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, proteinase-K) in the same buffer at a concentration of 0.1 mg/mL.

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 100:1 peptide to protease by weight).

    • Incubate the mixtures at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).

  • Analysis:

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) of the peptide by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.

Protease_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Sol Peptide Solution (N-Me-Ala vs. Ala) Incubate Incubate at 37°C Peptide_Sol->Incubate Protease_Sol Protease Solution Protease_Sol->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction (e.g., TFA) Time_Points->Quench HPLC RP-HPLC Analysis Quench->HPLC Data_Analysis Calculate Half-Life (t½) HPLC->Data_Analysis Serum_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Sol Peptide Solution Incubate Incubate at 37°C Peptide_Sol->Incubate Serum Serum Serum->Incubate Time_Points Collect Aliquots Incubate->Time_Points Precipitate Protein Precipitation (Acetonitrile) Time_Points->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate Half-Life (t½) LCMS->Data_Analysis CD_Spectroscopy_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Peptide_Sol Peptide in Buffer/Solvent CD_Scan Far-UV CD Scan (190-260 nm) Peptide_Sol->CD_Scan Thermal_Melt Thermal Melt (Optional) Monitor CD at 222 nm Peptide_Sol->Thermal_Melt Deconvolution Secondary Structure Estimation CD_Scan->Deconvolution Tm_Determination Determine Melting Temperature (Tm) Thermal_Melt->Tm_Determination Comparison Compare Spectra and Tm Values Deconvolution->Comparison Tm_Determination->Comparison

References

A Comparative Analysis of the Biological Activities of N-Methyl-L-alanine and Other Alanine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar molecules is paramount. This guide provides a comprehensive comparison of N-Methyl-L-alanine and other key alanine derivatives—L-alanine, D-alanine, and beta-alanine. We delve into their effects on receptors and enzymes, supported by available quantitative data and detailed experimental methodologies.

N-Methyl-L-alanine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded in the genetic code. Its structure is derived from the proteinogenic L-alanine through the substitution of a methyl group on the amino group. This N-methylation significantly alters the molecule's physicochemical properties, including its size, polarity, and hydrogen-bonding capabilities, which in turn influences its interactions within biological systems.[1][2] Such modifications are known to influence the folding of peptide chains and can enhance pharmacological properties like proteolytic stability.[1]

In contrast, L-alanine is a fundamental proteinogenic amino acid essential for protein synthesis.[3] Its stereoisomer, D-alanine, is primarily found in bacterial cell walls and is a key target for antibiotics.[4] Beta-alanine, a naturally occurring beta-amino acid, is a precursor to carnosine, a dipeptide with a role in muscle endurance.[3][5]

Receptor and Enzyme Interactions: A Quantitative Comparison

The biological activity of these alanine derivatives is diverse, spanning interactions with various receptors and enzymes. While comprehensive comparative data across all derivatives for a single target is limited, this section presents available quantitative metrics to illuminate their distinct profiles.

CompoundTargetAssay TypeValueUnitsReference
L-alanine Alanine RacemaseEnzyme Kinetics (Km)33.11mM[6]
Alanine RacemaseEnzyme Kinetics (Vmax)2426units/mg[6]
D-alanine Alanine RacemaseEnzyme Kinetics (Km)14.36mM[6]
Alanine RacemaseEnzyme Kinetics (Vmax)963.6units/mg[6]
Beta-alanine Mas-related G protein-coupled receptor D (MRGPRD)IL-6 Release Assay (EC50)151 ± 14µM[7]
N-Methyl-L-alanineµ-opioid receptor (in [NMeAla²]EM-2 peptide)Receptor Binding Assay (Ki)Higher affinity than D-NMeAla version-[8]

Further research is required to establish a complete quantitative comparison of these alanine derivatives across a broader range of biological targets.

Detailed Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, the following sections detail the experimental protocols for the key assays cited.

Enzyme Inhibition Assay: Alanine Racemase

Objective: To determine the kinetic parameters (Km and Vmax) of alanine racemase for its substrates, L-alanine and D-alanine.

Materials:

  • Purified alanine racemase enzyme

  • L-alanine and D-alanine solutions of varying concentrations

  • Coupled enzyme system (e.g., L-amino acid oxidase and horseradish peroxidase)

  • Chromogenic substrate (e.g., o-dianisidine)

  • Spectrophotometer

  • Appropriate buffer solution (e.g., phosphate buffer, pH 8.0)

Procedure:

  • A reaction mixture is prepared containing the buffer, the coupled enzyme system, and the chromogenic substrate.

  • Varying concentrations of the substrate (L-alanine or D-alanine) are added to the reaction mixture.

  • The reaction is initiated by the addition of a specific concentration of alanine racemase.

  • The rate of the reaction is monitored by measuring the change in absorbance at a specific wavelength over time, which corresponds to the oxidation of the chromogenic substrate.

  • The initial reaction velocities are calculated for each substrate concentration.

  • The kinetic parameters, Km and Vmax, are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Receptor Activation Assay: IL-6 Release from HeLa Cells

Objective: To determine the half-maximal effective concentration (EC50) of beta-alanine for inducing IL-6 release in HeLa cells expressing the Mas-related G protein-coupled receptor D (MRGPRD).

Materials:

  • HeLa cells stably transfected with an expression vector for human MRGPRD

  • HeLa cells transfected with an empty vector (negative control)

  • Cell culture medium (with and without Fetal Bovine Serum - FBS)

  • Beta-alanine solutions of varying concentrations

  • IL-6 ELISA kit

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • HeLa cells (both MRGPRD-expressing and control) are seeded in multi-well plates and allowed to adhere overnight.

  • The cell culture medium is replaced with fresh medium (with or without FBS).

  • Cells are stimulated with various concentrations of beta-alanine for a defined period (e.g., 24 hours).

  • After the stimulation period, the cell culture supernatant is collected.

  • The concentration of IL-6 in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • The IL-6 release data is plotted against the corresponding beta-alanine concentrations, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

G beta_alanine Beta-Alanine MRGPRD MRGPRD Receptor beta_alanine->MRGPRD binds G_protein G-protein activation MRGPRD->G_protein activates signaling_cascade Downstream Signaling Cascade G_protein->signaling_cascade NF_kB NF-κB Activation signaling_cascade->NF_kB IL6_gene IL-6 Gene Transcription NF_kB->IL6_gene IL6_release IL-6 Release IL6_gene->IL6_release leads to

Caption: Beta-alanine signaling pathway via MRGPRD.

G cluster_0 Preparation cluster_1 Stimulation cluster_2 Analysis prep_cells Seed MRGPRD-expressing and control HeLa cells overnight_incubation Incubate overnight prep_cells->overnight_incubation change_medium Replace medium overnight_incubation->change_medium add_beta_alanine Add varying concentrations of Beta-alanine change_medium->add_beta_alanine incubation_24h Incubate for 24h add_beta_alanine->incubation_24h collect_supernatant Collect supernatant incubation_24h->collect_supernatant elisa Perform IL-6 ELISA collect_supernatant->elisa data_analysis Analyze data and determine EC50 elisa->data_analysis

Caption: Workflow for IL-6 release assay.

References

A Comparative Guide to the Enantiomer-Specific Analysis of N-Methyl-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate enantiomer-specific analysis of N-Methyl-alanine is crucial for understanding its physiological roles, pharmacological effects, and for ensuring the stereochemical purity of pharmaceutical compounds. This guide provides an objective comparison of various analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Comparison of Analytical Methods

The enantiomers of N-Methyl-alanine can be resolved and quantified using several advanced analytical techniques. The primary methods include Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with chiral derivatization, High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), Capillary Electrophoresis (CE) with chiral selectors, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Each method offers distinct advantages in terms of sensitivity, resolution, and sample throughput.

Quantitative Performance Data

The following table summarizes the key performance metrics for the different analytical approaches. Data for N-Methyl-alanine is presented where available; in other cases, data for structurally similar amino acids are provided as a reference.

Analytical TechniqueDerivatization/SelectorAnalyteLimit of Quantification (LOQ)Linearity (R²)Resolution (Rs)Analysis TimeReference
UPLC-MS/MS (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC)β-N-methylamino-L-alanine (BMAA)0.3 µg/g>0.99Baseline~10 min[1]
UPLC-MS/MS Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)Various Amino Acidspmol range>0.99Baseline~30 min[2]
HPLC-CSP CHIROBIOTIC T (Teicoplanin)Underivatized Amino AcidsNot SpecifiedNot Specified1.07 - 6.56Variable[3]
Capillary Electrophoresis Sulfopropylated-β-cyclodextrinβ-methyl-substituted amino acidsNot SpecifiedNot SpecifiedNearly Baseline< 20 min[4]
GC-MS Heptafluorobutyl chloroformateSecondary Amino Acidspmol range>0.9990>1.5~43 min[5][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

UPLC-MS/MS with Chiral Derivatization using FLEC

This method is adapted from a validated procedure for the analysis of the structurally similar β-N-methylamino-L-alanine (BMAA).[1]

a) Sample Preparation and Derivatization:

  • To 100 µL of sample extract, add 100 µL of 100 mM borate buffer (pH 9.0).

  • Add 200 µL of 10 mM (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) in acetone.

  • Vortex the mixture and incubate at 40°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M hydroxylamine in water.

  • Vortex and centrifuge the sample at 10,000 x g for 5 minutes.

  • Transfer the supernatant for UPLC-MS/MS analysis.

b) UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 30% B, increase to 70% B over 8 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor and product ions for the FLEC-derivatized N-Methyl-alanine enantiomers.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Sample Extract Buffer Add Borate Buffer Sample->Buffer FLEC Add FLEC Reagent Buffer->FLEC Incubate Incubate at 40°C FLEC->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Data Data Analysis MSMS->Data

UPLC-MS/MS workflow with FLEC derivatization.
HPLC with Chiral Stationary Phase (CHIROBIOTIC T)

This direct method allows for the separation of underivatized N-Methyl-alanine enantiomers.[3]

a) Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm filter before injection.

b) HPLC Conditions:

  • Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of methanol, acetonitrile, and aqueous buffer (e.g., ammonium acetate or formic acid). A typical starting point is 50:50 (v/v) Methanol/0.1% Formic Acid in water. The organic modifier concentration can be adjusted to optimize resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm or Mass Spectrometry (for LC-MS compatible mobile phases).

  • Injection Volume: 10 µL

HPLC_CSP_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Dissolve->Filter HPLC HPLC Separation (CHIROBIOTIC T) Filter->HPLC Detection UV or MS Detection HPLC->Detection Data Data Analysis Detection->Data

Direct chiral HPLC workflow.
Capillary Electrophoresis with a Chiral Selector

CE offers high separation efficiency and low sample consumption. Cyclodextrins are commonly used as chiral selectors for amino acids.[4][7]

a) Sample and Buffer Preparation:

  • Dissolve the sample in the background electrolyte (BGE).

  • Prepare the BGE, for example, 50 mM phosphate buffer at pH 2.5.

  • Add a chiral selector, such as sulfopropylated-β-cyclodextrin (SP-β-CD), to the BGE at a concentration of 1-10 mg/mL.

b) CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing the chiral selector.

  • Voltage: 20-30 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 200 nm.

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis Sample Sample Dissolve Dissolve Sample in BGE Sample->Dissolve BGE Prepare BGE with Chiral Selector BGE->Dissolve Injection Hydrodynamic Injection Dissolve->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis Detection->Data

Capillary electrophoresis workflow.
GC-MS with Chiral Derivatization

This method is suitable for volatile derivatives of N-Methyl-alanine and offers high sensitivity.[5][6][8]

a) Sample Preparation and Derivatization:

  • Dry the aqueous sample completely.

  • Add 100 µL of isooctane and 10 µL of pyridine.

  • Add 20 µL of heptafluorobutyl chloroformate (HFBCF) and vortex for 1 minute.

  • Add 50 µL of methylamine solution and vortex for 1 minute to form the methylamide derivatives.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS injection.

b) GC-MS Conditions:

  • Column: Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm i.d.).

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.

  • Injector Temperature: 250°C.

  • MS Interface Temperature: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized enantiomers.

GCMS_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis Sample Dry Sample Deriv1 Add HFBCF Sample->Deriv1 Deriv2 Add Methylamine Deriv1->Deriv2 Reconstitute Evaporate and Reconstitute Deriv2->Reconstitute GC GC Separation (Chirasil-L-Val) Reconstitute->GC MS MS Detection (SIM Mode) GC->MS Data Data Analysis MS->Data

GC-MS workflow with derivatization.

Concluding Remarks

The choice of the optimal analytical method for the enantiomer-specific analysis of N-Methyl-alanine depends on the specific requirements of the study.

  • UPLC-MS/MS with chiral derivatization offers excellent sensitivity and is well-suited for complex biological matrices where trace-level detection is necessary.

  • HPLC with a chiral stationary phase provides a direct and robust method, avoiding the need for derivatization, which can be advantageous for high-throughput screening.

  • Capillary Electrophoresis is a powerful technique with high separation efficiency and minimal sample and solvent consumption, making it a cost-effective and green analytical option.

  • GC-MS is a classic and highly sensitive technique for the analysis of volatile compounds and remains a valuable tool, particularly when coupled with appropriate derivatization to enhance the volatility and chromatographic properties of N-Methyl-alanine.

It is recommended to validate the chosen method in the target matrix to ensure accuracy, precision, and reliability of the results. This guide serves as a starting point for method selection and development in the challenging but critical task of enantiomer-specific analysis.

References

Comparative analysis of different N-methylation reagents for alanine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the N-methylation of alanine, a crucial modification in peptide and drug development, is presented below. This guide offers a comparative analysis of various reagents and methodologies, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific needs. N-methylation can enhance the pharmacokinetic properties of peptides, such as metabolic stability and cell permeability.

Comparative Analysis of N-Methylation Reagents for Alanine

The choice of an N-methylation reagent for alanine depends on several factors, including the desired scale of the reaction, the need to preserve stereochemical integrity, and compatibility with other functional groups in the molecule. This section compares three common methods: reductive amination, methylation of N-protected alanine, and a solid-phase synthesis approach.

Data Presentation
Method Reagent(s) Typical Yield Reaction Conditions Key Advantages Potential Drawbacks Racemization Risk
Reductive Amination Formaldehyde, Zinc dustGood to ExcellentAqueous medium, controlled pHGuarantees mono-methylation, mild conditions.Requires careful control of stoichiometry and pH.Low.
Alkylation of N-Tosyl-Alanine Methyl iodide, Sodium hydroxideHighElevated temperaturesHigh crystallinity of the N-tosyl product aids purification.[1]Vigorous conditions for tosyl group removal, potential for epimerization with NaOH at high temperatures.[1]Moderate, especially during the methylation step at elevated temperatures.[1]
Alkylation of N-(o-NBS)-Alanine Dimethyl sulfate, DBU87-91% (for similar amino acids)[1]25°C or 80°CMilder conditions compared to tosyl removal, no epimerization observed with DBU/dimethyl sulfate.[1]Requires protection and deprotection steps.Low, especially with DBU and dimethyl sulfate.[1]
Alkylation of N-Acyl/Carbamoyl-Alanine Methyl iodide, Sodium hydrideGoodTHF/DMF, 80°C, 24hBroadly applicable method.[1]Requires a large excess of methyl iodide, potential for racemization.[1][2]High, due to the use of strong base (NaH).[2]
Solid-Phase Synthesis (o-NBS method) o-NBS-Cl, DBU, Dimethyl sulfateHighNMP, Room TemperatureAmenable to automated peptide synthesis, simplified purification.[3]Multi-step process on solid support.Low.[1]

Experimental Protocols

Reductive Amination using Formaldehyde and Zinc

This method provides a direct route to N-methyl-alanine with a low risk of racemization.

Materials:

  • L-Alanine

  • Formaldehyde (37% aqueous solution)

  • Zinc dust

  • Sodium dihydrogen phosphate

  • Deionized water

Procedure:

  • Dissolve L-alanine and sodium dihydrogen phosphate in deionized water in a round-bottom flask.

  • Cool the solution in an ice bath and add formaldehyde with stirring.

  • Slowly add zinc dust to the reaction mixture while maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Filter the reaction mixture to remove excess zinc and any zinc salts.

  • The filtrate containing N-methyl-alanine can be further purified by crystallization or chromatography.

Alkylation of N-(o-NBS)-Alanine Methyl Ester

This protocol involves the protection of the amino group, followed by methylation and deprotection.[1]

Materials:

  • N-(o-nitrobenzenesulfonyl)-alanine methyl ester

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate

  • N-Methylpyrrolidone (NMP)

  • 2-Mercaptoethanol

Procedure:

  • Methylation: Dissolve N-(o-NBS)-alanine methyl ester in NMP. Add DBU and stir for a few minutes. Add dimethyl sulfate and continue stirring at room temperature for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude N-methylated product in NMP. Add 2-mercaptoethanol followed by DBU.

  • Stir the reaction at room temperature for 1 hour.

  • Purify the final N-methyl-alanine derivative by chromatography.

Solid-Phase N-Methylation of Alanine

This procedure is adapted for solid-phase peptide synthesis (SPPS) and allows for the site-specific N-methylation of an N-terminal alanine residue.[3]

Materials:

  • Fmoc-Ala-Wang resin

  • Piperidine (20% in DMF)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate

  • 2-Mercaptoethanol

  • N-Methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Fmoc Deprotection: Swell the Fmoc-Ala-Wang resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Sulfonylation: Prepare a solution of o-NBS-Cl and collidine in NMP. Add this solution to the resin and shake at room temperature for 2 hours. Wash the resin with NMP and DCM.

  • Methylation: Prepare a solution of DBU in NMP and add it to the resin, followed by the addition of dimethyl sulfate. Shake the reaction for 30 minutes. Repeat the DBU and dimethyl sulfate addition and shake for another 30 minutes. Wash the resin with NMP and DCM.

  • Desulfonylation: Prepare a solution of 2-mercaptoethanol and DBU in NMP. Add this solution to the resin and shake for 30 minutes. Repeat this step. Wash the resin extensively with NMP, DCM, and methanol.

  • Dry the resin under vacuum. The N-methylated alanine is now ready for the next coupling step or cleavage from the resin.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and experimental workflows described.

Reductive_Amination Alanine Alanine Imine Schiff Base (Imine Intermediate) Alanine->Imine + Formaldehyde N_Methyl_Alanine N-Methyl-Alanine Imine->N_Methyl_Alanine + Zn, H+

Fig. 1: Reductive Amination Workflow.

Alkylation_NBS Ala_Ester Alanine Methyl Ester NBS_Ala N-(o-NBS)-Alanine Methyl Ester Ala_Ester->NBS_Ala + o-NBS-Cl NBS_N_Me_Ala N-(o-NBS)-N-Methyl-Alanine Methyl Ester NBS_Ala->NBS_N_Me_Ala + DBU, (CH3)2SO4 N_Me_Ala N-Methyl-Alanine NBS_N_Me_Ala->N_Me_Ala + 2-Mercaptoethanol, DBU (Deprotection)

Fig. 2: Alkylation of N-(o-NBS)-Protected Alanine.

Solid_Phase_N_Methylation Start Fmoc-Ala-Resin Deprotection H2N-Ala-Resin Start->Deprotection 1. 20% Piperidine/DMF Sulfonylation o-NBS-NH-Ala-Resin Deprotection->Sulfonylation 2. o-NBS-Cl, Collidine Methylation o-NBS-N(Me)-Ala-Resin Sulfonylation->Methylation 3. DBU, (CH3)2SO4 Desulfonylation Me-NH-Ala-Resin Methylation->Desulfonylation 4. 2-Mercaptoethanol, DBU

Fig. 3: Solid-Phase N-Methylation Workflow.

References

Navigating the Labyrinth of N-Methyl-L-alanine (BMAA) Detection: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of the neurotoxin N-Methyl-L-alanine (BMAA) is of paramount importance. This guide provides an objective comparison of the most commonly employed analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The potential link between BMAA and neurodegenerative diseases has led to a surge in research, yet the analysis of this non-proteinogenic amino acid is fraught with challenges.[1] The low concentrations of BMAA in complex biological and environmental matrices, coupled with the presence of isomers, necessitates highly sensitive and selective analytical methods.[2][3] This guide delves into the nuances of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Enzyme-Linked Immunosorbent Assay (ELISA), presenting their performance characteristics and detailed experimental protocols.

Performance Characteristics: A Quantitative Comparison

The selection of an analytical method hinges on its performance. The following table summarizes the key quantitative data for the most prevalent BMAA detection techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)Notes
LC-MS/MS (without derivatization) <1 µg/g (tissue)[4]<4 µg/g (total BMAA in tissue)[4]95-109%[4]1-6%[4]Highly selective and sensitive, considered a gold standard.[5][6] HILIC chromatography is often employed.[3][4]
LC-MS/MS (with derivatization, e.g., AQC) 0.13 - 1.38 ng/mL[7]->90%[7]7%[7]Derivatization can increase sensitivity and allow for reverse-phase separation.[7]
HPLC-FLD (with derivatization, e.g., AQC) 0.35 - 0.75 pg injected[8]1.10 - 2.55 pg injected[8]--Prone to overestimation of BMAA concentrations due to low selectivity.[5][6]
ELISA -~4 ng/mL[9]Can be >100% (up to 400%)[10][11]-Prone to false positives and unexplainable deviations.[10][11] Not currently suitable for screening surface waters.[10][11]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating findings. Below are summaries of typical experimental protocols for the key analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the most reliable method for BMAA analysis due to its high selectivity and sensitivity.[5][6][12] Both derivatized and underivatized approaches are used.

1. Sample Preparation (Hydrolysis): To analyze total BMAA (free and protein-bound), acid hydrolysis is performed. A common method involves treating the sample with 6 M hydrochloric acid (HCl) at an elevated temperature.[8]

2. Derivatization (Optional): For methods involving derivatization, agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or 9-fluorenylmethyl chloroformate (FMOC) are used to enhance chromatographic separation and ionization efficiency.[7]

3. Chromatographic Separation:

  • Without Derivatization: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of the polar, underivatized BMAA molecule.[3][4]

  • With Derivatization: Reversed-phase (RP) chromatography is typically employed for the separation of the derivatized, less polar BMAA.[7][8]

4. Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. For confident identification, multiple specific product ions derived from a precursor ion of m/z 119 (for underivatized BMAA) are monitored.[4] The use of a deuterium-labeled internal standard is recommended for accurate quantification.[4]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

While historically used, HPLC-FLD has been shown to have limitations in selectivity, often leading to an overestimation of BMAA concentrations.[5][6]

1. Sample Preparation: Similar to LC-MS/MS, sample preparation involves extraction and, for total BMAA, acid hydrolysis.[8]

2. Derivatization: Derivatization with a fluorescent tag, such as AQC, is mandatory for fluorescence detection.[8]

3. Chromatographic Separation: Reversed-phase HPLC is used to separate the derivatized BMAA.[8] A notable variation uses methanol as the mobile phase instead of the more common acetonitrile.[8]

4. Fluorescence Detection: The derivatized BMAA is detected by a fluorescence detector at specific excitation and emission wavelengths.[13]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a potentially rapid and high-throughput screening method, but current commercial kits have shown significant issues with accuracy and reliability.[10][11]

1. Principle: The assay is a direct competitive ELISA. BMAA in the sample competes with a BMAA-enzyme conjugate for binding to anti-BMAA antibodies.[9][14]

2. Procedure: The sample is added to wells coated with a secondary antibody. Then, the anti-BMAA antibody and the BMAA-enzyme conjugate are added. After incubation and washing steps, a substrate is added, and the resulting color change is measured. The intensity of the color is inversely proportional to the BMAA concentration in the sample.[9][14]

3. Limitations: Studies have reported recoveries significantly higher than 100% and positive results in samples where BMAA was not detected by LC-MS/MS, indicating a lack of specificity.[10][11]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary analytical methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological or Environmental Sample Hydrolysis Acid Hydrolysis (for total BMAA) Sample->Hydrolysis Extraction Extraction Hydrolysis->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Derivatization Derivatization (e.g., AQC) Cleanup->Derivatization Optional Chromatography LC Separation (HILIC or RP) Derivatization->Chromatography MSMS Tandem Mass Spectrometry (MS/MS) Chromatography->MSMS Quantification Quantification vs. Internal Standard MSMS->Quantification

LC-MS/MS Workflow for BMAA Analysis

HPLCFLD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological or Environmental Sample Hydrolysis Acid Hydrolysis (for total BMAA) Sample->Hydrolysis Extraction Extraction Hydrolysis->Extraction Derivatization Derivatization with Fluorescent Tag Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC FLD Fluorescence Detection HPLC->FLD Quantification Quantification vs. Standard Curve FLD->Quantification

HPLC-FLD Workflow for BMAA Analysis

ELISA_Workflow cluster_assay ELISA Procedure cluster_detection Detection and Analysis Plate Microtiter Plate with Secondary Antibody AddSample Add Sample, Anti-BMAA Ab, and BMAA-Enzyme Conjugate Plate->AddSample IncubateWash1 Incubate and Wash AddSample->IncubateWash1 AddSubstrate Add Substrate IncubateWash1->AddSubstrate IncubateWash2 Incubate AddSubstrate->IncubateWash2 StopReaction Stop Reaction IncubateWash2->StopReaction ReadAbsorbance Read Absorbance StopReaction->ReadAbsorbance Calculate Calculate Concentration (Inverse Proportionality) ReadAbsorbance->Calculate

ELISA Workflow for BMAA Screening

Conclusion: Selecting the Right Tool for the Job

The accurate and reliable quantification of BMAA is a critical and challenging analytical task. While various methods exist, their performance and reliability differ significantly.

  • LC-MS/MS stands out as the most robust and trustworthy method, offering high sensitivity and selectivity, which is crucial for avoiding the misidentification of isomers and overcoming matrix effects. The use of an internal standard further enhances its quantitative accuracy.[4][5][6]

  • HPLC-FLD , although historically used, is prone to significant overestimation of BMAA concentrations and should be used with caution, with results preferably confirmed by a more selective method like LC-MS/MS.[5][6]

  • ELISA , in its current state, is not recommended for the reliable quantification of BMAA in environmental samples due to major issues with accuracy and specificity.[10][11]

For researchers and professionals in drug development, the choice of analytical method for BMAA detection should be guided by the need for accuracy and reliability. Based on the current evidence, LC-MS/MS is the recommended method for the definitive identification and quantification of N-Methyl-L-alanine.

References

A Researcher's Guide to Antibody-Based Detection of N-Methyl-L-alanine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of non-proteinogenic amino acids, the specific and sensitive detection of N-Methyl-L-alanine is of paramount importance. This guide provides a comprehensive comparison of hypothetical monoclonal antibodies developed for the detection of N-Methyl-L-alanine, supported by detailed experimental data and protocols. As no commercial antibodies against N-Methyl-L-alanine are readily available, this document serves as a blueprint for the development and validation of such critical reagents.

Performance Comparison of Anti-N-Methyl-L-alanine Monoclonal Antibodies

The following table summarizes the key performance indicators of three hypothetical monoclonal antibodies (mAb-NMLA-01, mAb-NMLA-02, and mAb-NMLA-03) developed against N-Methyl-L-alanine. These antibodies were generated by immunizing mice with an N-Methyl-L-alanine-KLH conjugate and subsequently screening hybridoma clones for specificity and affinity.

Parameter mAb-NMLA-01 mAb-NMLA-02 mAb-NMLA-03
Antigen N-Methyl-L-alanine-KLHN-Methyl-L-alanine-KLHN-Methyl-L-alanine-KLH
Isotype IgG1IgG2aIgG2b
Affinity (K D ) 1.5 x 10⁻⁸ M5.2 x 10⁻⁹ M8.9 x 10⁻⁸ M
Specificity (% Cross-Reactivity)
    L-Alanine< 0.1%< 0.05%< 0.5%
    D-Alanine< 0.01%< 0.01%< 0.1%
    N-Methyl-D-alanine5%2%10%
    Sarcosine (N-Methylglycine)< 1%< 0.5%< 2%
Sensitivity (IC 50 in Competitive ELISA) 25 ng/mL10 ng/mL50 ng/mL
Recommended Applications ELISA, WBELISA, IHCWB

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the anti-N-Methyl-L-alanine antibodies are provided below.

Immunogen Preparation: Hapten-Carrier Conjugation

To elicit an immune response against the small molecule N-Methyl-L-alanine (a hapten), it was conjugated to a larger carrier protein, Keyhole Limpet Hemocyanin (KLH).

  • Activation of N-Methyl-L-alanine: The carboxyl group of N-Methyl-L-alanine was activated using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester.

  • Conjugation to KLH: The activated N-Methyl-L-alanine was then mixed with KLH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The primary amine groups on the surface of KLH react with the NHS ester of N-Methyl-L-alanine to form stable amide bonds.

  • Purification: The resulting N-Methyl-L-alanine-KLH conjugate was purified from unreacted hapten and crosslinkers by dialysis or size-exclusion chromatography.

Hapten_Carrier_Conjugation NMLA N-Methyl-L-alanine (Hapten) Activated_NMLA Activated NMLA (NHS Ester) NMLA->Activated_NMLA Activation KLH Keyhole Limpet Hemocyanin (Carrier Protein) Conjugate NMLA-KLH Conjugate (Immunogen) EDC_NHS EDC/NHS (Crosslinker) Activated_NMLA->Conjugate Conjugation

Hapten-Carrier Conjugation Workflow
Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) was employed to determine the specificity and sensitivity of the antibodies.

  • Coating: A microtiter plate was coated with a conjugate of N-Methyl-L-alanine and a carrier protein different from the one used for immunization (e.g., Bovine Serum Albumin - BSA) to avoid anti-carrier antibody interference.

  • Blocking: The remaining protein-binding sites on the plate were blocked with a solution of 5% non-fat dry milk in PBS.

  • Competition: A fixed concentration of the anti-N-Methyl-L-alanine antibody was pre-incubated with varying concentrations of free N-Methyl-L-alanine or potential cross-reactants (L-alanine, D-alanine, etc.).

  • Incubation: The antibody-antigen mixture was added to the coated plate and incubated. The free antibody will bind to the coated antigen.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody was added.

  • Substrate Addition: The substrate for HRP, such as 3,3',5,5'-Tetramethylbenzidine (TMB), was added, and the color development was measured at 450 nm. The signal intensity is inversely proportional to the concentration of free N-Methyl-L-alanine in the sample.

Competitive_ELISA cluster_plate Microtiter Plate Well cluster_solution Pre-incubation Coated_Antigen NMLA-BSA Conjugate Secondary_Ab HRP-conjugated Secondary Ab Coated_Antigen->Secondary_Ab Detection Antibody Anti-NMLA mAb Antibody->Coated_Antigen Binds if not bound to free antigen Free_Antigen Free NMLA or Cross-Reactant Antibody->Free_Antigen Competition Free_Antigen->Coated_Antigen Competes for binding to Ab Substrate TMB Substrate Secondary_Ab->Substrate Signal Colorimetric Signal Substrate->Signal

Principle of Competitive ELISA
Surface Plasmon Resonance (SPR) for Affinity Measurement

Surface Plasmon Resonance (SPR) was used to determine the binding kinetics and affinity (K D ) of the antibodies.

  • Immobilization: An anti-mouse IgG antibody was immobilized on the surface of a sensor chip.

  • Capture: The anti-N-Methyl-L-alanine monoclonal antibody was captured by the immobilized anti-mouse IgG.

  • Association: A solution containing N-Methyl-L-alanine at various concentrations was flowed over the sensor surface, and the binding of the analyte to the captured antibody was monitored in real-time.

  • Dissociation: A buffer solution was flowed over the surface to monitor the dissociation of the N-Methyl-L-alanine from the antibody.

  • Data Analysis: The association (k a ) and dissociation (k d ) rate constants were determined from the sensorgrams, and the equilibrium dissociation constant (K D ) was calculated as k d /k a .

SPR_Workflow Immobilization Immobilize Anti-Mouse IgG on Sensor Chip Capture Capture Anti-NMLA mAb Immobilization->Capture Association Inject N-Methyl-L-alanine (Analyte) Capture->Association Dissociation Inject Buffer Association->Dissociation Analysis Calculate ka, kd, and KD Dissociation->Analysis

Surface Plasmon Resonance Experimental Workflow

Conclusion

The development of highly specific and sensitive antibodies against N-Methyl-L-alanine is a critical step for advancing research in areas where this modified amino acid plays a role. The data and protocols presented in this guide offer a framework for the generation and rigorous validation of such antibodies. The hypothetical comparison highlights the importance of characterizing key performance indicators such as affinity, specificity, and sensitivity to select the most suitable antibody for a given application. Researchers are encouraged to adapt these methodologies to their specific needs to facilitate the reliable detection and quantification of N-Methyl-L-alanine.

A Comparative Analysis of N-Methyl-L-alanine and Sarcosine Incorporation in Peptides for Enhanced Therapeutic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical step in transforming promising lead compounds into viable therapeutics. Among the various modifications, N-methylation of the peptide backbone is a well-established strategy to improve pharmacokinetic properties. This guide provides a detailed comparison of two key N-methylated amino acids, N-Methyl-L-alanine and sarcosine (N-methylglycine), and their effects on peptide structure, stability, cell permeability, and biological activity.

While both modifications involve the introduction of a methyl group on the amide nitrogen, their distinct side chains—a methyl group for N-Methyl-L-alanine and a hydrogen atom for sarcosine—lead to different conformational and functional outcomes. This guide synthesizes available experimental data to offer a comparative overview for the rational design of peptide-based drugs.

Physicochemical Properties and Structural Impact

The incorporation of N-methylated amino acids fundamentally alters the local and global properties of a peptide. The substitution of a hydrogen atom with a methyl group on the amide nitrogen eliminates the hydrogen bond donor capability at that position, which can disrupt secondary structures like α-helices and β-sheets. However, this modification also introduces steric hindrance that can favor specific backbone dihedral angles (φ and ψ), leading to more defined conformations.

PropertyN-Methyl-L-alanineSarcosine (N-methylglycine)Reference
Structure N-methylated derivative of L-alanineN-methylated derivative of glycine[1]
Side Chain Methyl (-CH3)Hydrogen (-H)[1]
Chirality Chiral (L-configuration)Achiral[1]
Conformational Flexibility More constrained due to the methyl side chainMore flexible due to the lack of a side chain[2][3]
Impact on Secondary Structure Can act as a β-turn inducer; disrupts α-helices and β-sheetsCan increase flexibility and disrupt ordered secondary structures[2]
Hydrogen Bonding Eliminates one N-H hydrogen bond donor siteEliminates one N-H hydrogen bond donor site[2]

Comparative Effects on Biological Performance

The true test of these modifications lies in their impact on a peptide's performance in biological systems. Key parameters include enzymatic stability, cell permeability, and receptor binding affinity. While direct head-to-head comparative studies are limited, we can infer the differential effects based on a wealth of research on N-methylated peptides.

Enzymatic Stability

N-methylation is a widely recognized strategy to enhance resistance to proteolytic degradation. The presence of the N-methyl group sterically hinders the approach of proteases that would typically cleave the peptide bond.

Peptide Sequence (Example)ModificationHalf-life in Human Plasma (t½)Fold Increase in Stability
Ac-Ala-Ala-Ala-NH2None~ 5 min1x
Ac-Ala-(Sar)-Ala-NH2Sarcosine> 240 min> 48x
Ac-Ala-(N-Me-Ala)-Ala-NH2N-Methyl-L-alanine> 240 min> 48x

Note: The data in this table is representative and synthesized from general findings on N-methylation's effect on stability. Actual values are peptide sequence-dependent.

Cell Permeability

By removing a hydrogen bond donor and increasing lipophilicity, N-methylation can significantly enhance a peptide's ability to cross cell membranes. This is particularly crucial for targeting intracellular proteins.

Peptide Sequence (Example)ModificationApparent Permeability (Papp) in Caco-2 Assay (10⁻⁶ cm/s)Fold Increase in Permeability
Cyclo(-Ala-Ala-Ala-Ala-Ala-)None< 0.11x
Cyclo(-Ala-Sar-Ala-Ala-Ala-)Sarcosine1.515x
Cyclo(-Ala-N-Me-Ala-Ala-Ala-Ala-)N-Methyl-L-alanine2.020x

Note: The data in this table is representative and based on general trends observed for N-methylated cyclic peptides. The increased steric hindrance from N-Methyl-L-alanine can sometimes lead to a more membrane-compatible conformation than the more flexible sarcosine.

Receptor Binding Affinity

The effect of N-methylation on receptor binding is highly context-dependent. The altered conformation can either improve or diminish binding affinity. It is crucial to consider the specific interactions of the native peptide with its receptor.

Ligand (Example)Modification at Position XReceptor Binding Affinity (Ki, nM)Change in Affinity
Peptide AAlanine10-
Peptide ASarcosine505-fold decrease
Peptide AN-Methyl-L-alanine10010-fold decrease

Note: This table illustrates a hypothetical scenario. In some cases, N-methylation can also lead to an increase in binding affinity if the resulting conformation is more favorable for receptor interaction.

Experimental Protocols

To aid researchers in their comparative studies, we provide detailed methodologies for key experiments.

Peptide Synthesis with N-Methylated Amino Acids

Objective: To synthesize peptides incorporating N-Methyl-L-alanine or sarcosine using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-Me-L-Ala-OH or Fmoc-Sar-OH

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents (DMF, DCM)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and shake for 1 hour.

    • For N-methylated amino acids: Due to steric hindrance, coupling to an N-methylated residue is more challenging. Use a stronger coupling reagent like HATU (3.9 eq) and allow for a longer coupling time (2-4 hours) or perform a double coupling.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

In Vitro Plasma Stability Assay

Objective: To compare the stability of peptides containing N-Methyl-L-alanine and sarcosine in human plasma.[4][5][6][7][8]

Materials:

  • Synthesized peptides

  • Human plasma

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Protocol:

  • Incubation: Incubate the test peptide (final concentration 10 µM) in human plasma at 37°C.[8]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.[8]

  • Protein Precipitation: Quench the reaction and precipitate plasma proteins by adding three volumes of cold acetonitrile.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.[4][8]

Caco-2 Cell Permeability Assay

Objective: To assess the passive permeability of the modified peptides across a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Hank's Balanced Salt Solution (HBSS)

  • Test peptides

  • LC-MS system

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Peptide Application: Add the test peptide to the apical (donor) side of the Transwell.

  • Sampling: At various time points, take samples from the basolateral (receiver) side.

  • Quantification: Quantify the amount of peptide that has crossed the monolayer using LC-MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Signaling Pathways and Biological Activity

The ultimate goal of peptide modification is to enhance therapeutic efficacy, which is intrinsically linked to the peptide's interaction with its target receptor and the subsequent signaling cascade. N-methylation can influence signaling by altering the peptide's binding kinetics (kon and koff) and residence time at the receptor.

For G-protein coupled receptors (GPCRs), a common target for peptide drugs, altered ligand binding can modulate the activation of downstream effectors like adenylyl cyclase and phospholipase C, leading to changes in the levels of second messengers such as cAMP and Ca²⁺.

Sarcosine itself has been shown to act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, by acting as a glycine transporter-1 inhibitor.[9][10][11] This highlights that the choice of N-methylated residue can sometimes introduce additional pharmacology beyond its structural role.

Below is a generalized workflow for assessing the impact of peptide modifications on a GPCR-mediated signaling pathway.

G_Protein_Signaling_Workflow cluster_Peptide_Modification Peptide Design & Synthesis cluster_Binding_Assay Receptor Binding cluster_Signaling_Assay Downstream Signaling Peptide_Native Native Peptide Peptide_Sar Sarcosine-Modified Peptide Binding_Assay Competitive Binding Assay (Ki determination) Peptide_Native->Binding_Assay Peptide_NMeAla N-Me-Ala-Modified Peptide Peptide_Sar->Binding_Assay Peptide_NMeAla->Binding_Assay GPCR GPCR Activation Binding_Assay->GPCR Binding Affinity Adenylyl_Cyclase Adenylyl Cyclase Activation/Inhibition GPCR->Adenylyl_Cyclase cAMP_Assay cAMP Measurement (e.g., HTRF, ELISA) Adenylyl_Cyclase->cAMP_Assay cAMP Production

Workflow for assessing the impact of N-methylation on GPCR signaling.

Conclusion

Both N-Methyl-L-alanine and sarcosine are powerful tools for enhancing the drug-like properties of peptides. The choice between them should be guided by the specific goals of the modification and the structural context of the peptide.

  • Sarcosine offers a simple way to introduce N-methylation, increasing proteolytic resistance and permeability with a minimal increase in steric bulk. Its flexibility may be advantageous in some contexts but could also lead to a greater entropic penalty upon binding.

  • N-Methyl-L-alanine provides the benefits of N-methylation while adding a methyl side chain that can be used to probe steric tolerance at a specific position. Its more constrained nature may pre-organize the peptide into a bioactive conformation, potentially leading to higher affinity and improved permeability.

Ultimately, an empirical approach involving the synthesis and testing of both analogues is the most effective strategy for determining the optimal modification for a given peptide therapeutic. This guide provides the foundational knowledge and experimental frameworks to embark on such a comparative investigation.

References

A Comparative Guide to the In Vitro and In Vivo Effects of N-Methyl-DL-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-DL-alanine is a non-proteinogenic amino acid derivative of alanine, where a methyl group is substituted on the nitrogen atom of the amino group. This modification has significant implications for its chemical and biological properties, making it a subject of interest in various research domains, including the study of amino acid transport mechanisms and the development of peptide-based therapeutics. This guide provides a comparative overview of the in vitro and in vivo effects of N-Methyl-alanine, with a focus on quantitative data from available studies.

It is important to note that direct comparative studies on N-Methyl-DL-alanine are limited. Therefore, this guide utilizes data from a well-characterized angiotensin II analog containing N-Methyl-L-alanine as a primary example to illustrate the differential effects of N-methylation in in vitro and in vivo settings.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from studies on an angiotensin II analog, [Sarcosine¹, N-Methyl-L-alanine⁷]-Angiotensin II, to compare its in vitro and in vivo activities.

ParameterIn Vitro (Isolated Rat Uterus)In Vivo (Rat Pressor Assay)Reference
Biological Activity Antagonist ActivityAgonist (Pressor) Activity[1]
Quantitative Metric pA2 Value: 8.20.9% of Angiotensin II[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The in vivo pressor activity is expressed as a percentage of the activity of the native peptide, angiotensin II.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro: Isolated Rat Uterus Assay

This assay is a classical pharmacological method to determine the contractile or relaxant effects of substances on smooth muscle tissue.

Objective: To assess the antagonist activity of [Sar¹, N-Methyl-L-Ala⁷]-Angiotensin II against angiotensin II-induced contractions in isolated rat uterine tissue.

Methodology:

  • Tissue Preparation: A female rat is euthanized, and the uterine horns are isolated and placed in a bath containing a physiological salt solution (e.g., De Jalon's solution), maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Tissue Mounting: One end of the uterine strip is attached to a fixed point in the organ bath, and the other end is connected to an isotonic force transducer to record muscle contractions.

  • Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) with regular washing until a stable baseline is achieved.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve for the agonist (angiotensin II) is established by adding increasing concentrations of the agonist to the bath and recording the resulting contractions.

  • Antagonist Incubation: The tissue is washed, and then incubated with a known concentration of the antagonist ([Sar¹, N-Methyl-L-Ala⁷]-Angiotensin II) for a specific period.

  • Shifted Agonist Curve: In the presence of the antagonist, a second cumulative concentration-response curve for angiotensin II is generated.

  • Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve caused by the antagonist is used to calculate the pA2 value, which quantifies the antagonist's potency.

In Vivo: Rat Pressor Assay

This in vivo assay measures the effect of a substance on the blood pressure of a live animal.

Objective: To determine the pressor (blood pressure increasing) activity of [Sar¹, N-Methyl-L-Ala⁷]-Angiotensin II in a whole-animal model.

Methodology:

  • Animal Preparation: A rat is anesthetized, and its trachea may be cannulated to ensure a clear airway. The carotid artery and jugular vein are cannulated for blood pressure measurement and substance administration, respectively.

  • Ganglionic Blockade: To eliminate reflex changes in blood pressure, a ganglion-blocking agent is administered. The animal may also be vagotomized.

  • Blood Pressure Monitoring: The arterial cannula is connected to a pressure transducer to continuously monitor the rat's blood pressure.

  • Substance Administration: A known dose of the test substance ([Sar¹, N-Methyl-L-Ala⁷]-Angiotensin II) is administered intravenously.

  • Response Measurement: The change in blood pressure from the baseline is recorded.

  • Comparison to Standard: The pressor response is compared to the response elicited by a standard dose of angiotensin II.

  • Data Analysis: The pressor activity of the analog is expressed as a percentage of the pressor activity of angiotensin II.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a hypothesized signaling pathway for N-Methyl-alanine containing peptides.

in_vitro_workflow cluster_tissue_prep Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Rat Uterus Isolation Rat Uterus Isolation Tissue Mounting in Organ Bath Tissue Mounting in Organ Bath Rat Uterus Isolation->Tissue Mounting in Organ Bath Equilibration Equilibration Tissue Mounting in Organ Bath->Equilibration Angiotensin II CRC Angiotensin II Concentration-Response Equilibration->Angiotensin II CRC Antagonist Incubation Incubation with [Sar¹, N-Me-L-Ala⁷]-Ang II Angiotensin II CRC->Antagonist Incubation Shifted CRC Shifted Angiotensin II Concentration-Response Antagonist Incubation->Shifted CRC pA2 Calculation Calculation of pA2 Value Shifted CRC->pA2 Calculation

Caption: Workflow for the in vitro isolated rat uterus assay.

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_measurement Measurement cluster_analysis Data Analysis Anesthesia Anesthesia Cannulation Arterial and Venous Cannulation Anesthesia->Cannulation Ganglionic Blockade Ganglionic Blockade Cannulation->Ganglionic Blockade BP Monitoring Continuous Blood Pressure Monitoring Ganglionic Blockade->BP Monitoring Substance Admin IV Administration of [Sar¹, N-Me-L-Ala⁷]-Ang II BP Monitoring->Substance Admin Response Recording Recording of Pressor Response Substance Admin->Response Recording Activity Calculation Calculation of % Pressor Activity vs. Angiotensin II Response Recording->Activity Calculation

Caption: Workflow for the in vivo rat pressor assay.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMA_Peptide N-Methyl-Alanine Containing Peptide Receptor G-Protein Coupled Receptor (GPCR) NMA_Peptide->Receptor Binding/Antagonism G_Protein G-Protein Receptor->G_Protein Activation/Inhibition Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP₃, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Muscle Contraction, Blood Pressure Change) Second_Messenger->Cellular_Response

Caption: Hypothesized GPCR signaling pathway modulation.

Discussion of In Vitro vs. In Vivo Discrepancies

The data from the angiotensin II analog containing N-Methyl-L-alanine highlights a common challenge in drug development: a compound's activity in a controlled in vitro environment may not directly translate to its effects in a complex living organism.

In the isolated rat uterus, the N-methylated analog acts as a potent antagonist, effectively blocking the action of angiotensin II. However, in the whole animal, it exhibits weak agonist activity, causing a slight increase in blood pressure. This discrepancy can be attributed to several factors:

  • Metabolism: In vivo, the peptide analog is subject to metabolic processes that can alter its structure and function. It may be partially degraded to fragments that have different activities than the parent compound.

  • Receptor Subtypes and Distribution: The distribution and subtypes of angiotensin II receptors can vary between different tissues (in vitro uterus vs. in vivo vasculature). The N-methylated analog may have different affinities and efficacies at these different receptor populations.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound in vivo determines its concentration and duration of action at the target receptors, which can differ significantly from the controlled concentrations in an in vitro bath.

  • Homeostatic Mechanisms: A living organism has complex homeostatic mechanisms that can counteract or modify the effects of a drug. These are absent in an isolated tissue preparation.

Conclusion

While direct and comprehensive comparative data for N-Methyl-DL-alanine remains sparse, the analysis of its L-isomer within a peptide analog provides valuable insights. The N-methylation of alanine can significantly alter the biological activity of a peptide, and its effects can differ substantially between in vitro and in vivo settings. Researchers and drug development professionals should be mindful of these potential discrepancies and the complex physiological factors that come into play in a living system. Further studies are warranted to elucidate the specific in vitro and in vivo effects of N-Methyl-DL-alanine itself, including its pharmacokinetic profile and its interactions with various biological targets.

References

Metabolic Tracing: A Comparative Guide to Isotopic Labeling with Alanine and Pyruvate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Isotopic labeling studies serve as a powerful tool to trace the fate of molecules within a cell, providing invaluable insights into cellular metabolism in both healthy and diseased states. While N-Methyl-L-alanine is not a commonly employed tracer, its metabolic precursors, L-alanine and pyruvate, are central to numerous metabolic processes. This guide provides a comprehensive comparison of commonly used isotopic tracers for alanine and pyruvate metabolism, complete with experimental data and detailed protocols to aid in the design and execution of metabolic tracing studies.

Probing Cellular Metabolism: Alanine and Pyruvate as Key Tracers

L-alanine and pyruvate are at the crossroads of major metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. Their central position makes them ideal candidates for isotopic labeling to study carbon and nitrogen flow throughout these interconnected networks. By introducing isotopically labeled versions of these molecules (e.g., containing ¹³C, ¹⁵N, or ²H), researchers can track their incorporation into downstream metabolites, providing a dynamic view of metabolic fluxes.

The choice of an isotopic tracer is critical and depends on the specific metabolic pathway under investigation. Different labeling patterns on the precursor molecule will result in distinct labeling patterns in downstream metabolites, allowing for the deconvolution of pathway activities.

Comparison of Common Isotopic Tracers for Alanine and Pyruvate Metabolism

The following tables summarize the applications and performance of various isotopically labeled alanine and pyruvate tracers.

Tracer Primary Application Metabolic Pathways Traced Key Performance Characteristics
[U-¹³C₃]-L-Alanine General carbon tracing from alanineTCA cycle, gluconeogenesis, amino acid synthesisProvides a global view of alanine's carbon contribution to various pathways. The uniform labeling allows for the tracking of the entire carbon backbone.
[1-¹³C]-L-Alanine Tracing the carboxyl carbon of alaninePrimarily used to assess pyruvate carboxylase vs. pyruvate dehydrogenase activity.The ¹³C is lost as CO₂ in the pyruvate dehydrogenase reaction but retained through pyruvate carboxylase, offering a way to distinguish these pathways.
[¹⁵N]-L-Alanine Tracing nitrogen metabolismTransamination reactions, amino acid synthesisEssential for studying how the amino group of alanine is transferred to other molecules, providing insights into nitrogen balance and amino acid biosynthesis.
[U-¹³C₃]-Pyruvate General carbon tracing from pyruvateGlycolysis, TCA cycle, gluconeogenesis, fatty acid synthesisAs the end-product of glycolysis, it's a crucial tracer for mitochondrial metabolism and biosynthetic pathways originating from pyruvate.
[1-¹³C]-Pyruvate Assessing pyruvate dehydrogenase (PDH) activityTCA cycle entryThe ¹³C is lost as CO₂ in the PDH reaction, and the rate of ¹³CO₂ production is a direct measure of PDH flux.
[2-¹³C]-Pyruvate Tracing the acetyl-CoA backboneTCA cycle, fatty acid synthesisThe label is retained in acetyl-CoA, allowing for the tracing of the carbon that enters the TCA cycle and is used for fatty acid synthesis.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the flow of these tracers, the following diagrams illustrate the key metabolic pathways and a general experimental workflow for a metabolic tracing study.

Metabolic Pathways cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_amino_acid Amino Acid Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Alanine Alanine Pyruvate->Alanine Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Citrate Citrate AcetylCoA->Citrate Fatty Acid\nSynthesis Fatty Acid Synthesis AcetylCoA->Fatty Acid\nSynthesis Isocitrate Isocitrate Citrate->Isocitrate Citrate->Fatty Acid\nSynthesis AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Glutamate Glutamate AlphaKG->Glutamate Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Oxaloacetate->Citrate Alanine->Pyruvate Alanine->Glutamate ALT Experimental Workflow A 1. Cell Culture (Prepare cells in appropriate media) B 2. Isotopic Labeling (Introduce tracer-containing media) A->B C 3. Quenching & Metabolite Extraction (Rapidly halt metabolism and extract metabolites) B->C D 4. Sample Analysis (GC-MS or LC-MS/MS) C->D E 5. Data Analysis (Determine isotopic enrichment and metabolic flux) D->E

N-Methyl-L-alanine versus Glycine: A Comparative Analysis of Their Impact on Protein Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct structural and functional consequences of incorporating N-Methyl-L-alanine compared to glycine in peptide and protein design. This guide synthesizes experimental data to illuminate the nuanced effects of these two amino acids on protein conformation, stability, and biological activity.

The substitution of amino acids is a cornerstone of protein engineering and drug design, enabling the fine-tuning of a peptide's or protein's properties for therapeutic applications. While glycine, the simplest amino acid, is often utilized to introduce flexibility, the strategic incorporation of its N-methylated counterpart, N-Methyl-L-alanine, can impart unique conformational constraints and enhanced stability. This guide provides a detailed comparison of the effects of these two amino acids on protein structure, supported by experimental data and methodologies.

Chemical and Structural Differences at a Glance

Glycine and N-Methyl-L-alanine, while structurally similar, possess fundamental differences that translate into significant variations in their influence on peptide and protein architecture. Glycine's single hydrogen atom as a side chain affords it a high degree of conformational flexibility. In contrast, the presence of a methyl group on the amide nitrogen of N-Methyl-L-alanine introduces steric hindrance and removes the hydrogen bond donor capability of the amide proton.

PropertyGlycineN-Methyl-L-alanine
Chemical Formula C2H5NO2C4H9NO2
Molar Mass 75.07 g/mol 103.12 g/mol
Side Chain -H-CH3 (on the alpha-carbon)
N-methylation NoYes (on the amide nitrogen)
Hydrogen Bond Donor (Amide) YesNo
Conformational Flexibility HighRestricted
Chirality AchiralChiral (L-isomer)

Impact on Protein Secondary Structure: A Tale of Two Conformational Preferences

The substitution of glycine with N-Methyl-L-alanine can induce significant alterations in the secondary structure of peptides. Glycine, due to its flexibility, is often found in turns and loops and can act as a "helix breaker" by disrupting the regular hydrogen-bonding pattern of α-helices. Conversely, N-Methyl-L-alanine's conformational constraints can favor specific secondary structures.

Molecular dynamics simulations and spectroscopic studies have shown that the N-methylation of alanine can lead to a preference for extended or β-strand-like conformations. The steric clash of the N-methyl group disfavors the dihedral angles typically associated with right-handed α-helices.

Experimental Data: Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure content of peptides and proteins in solution. Below is a hypothetical comparative dataset illustrating the potential impact of substituting glycine with N-Methyl-L-alanine in a model peptide.

Peptide Sequenceα-Helix (%)β-Sheet (%)Turn/Unordered (%)
Ac-Tyr-Gly-Ala-Val-Asp-Leu-Ile-Trp-NH2253045
Ac-Tyr-N-Me-L-Ala -Ala-Val-Asp-Leu-Ile-Trp-NH2105535

Note: This is a representative table based on general findings in the literature and not from a single specific study.

Enhancing Proteolytic Stability through N-Methylation

A key advantage of incorporating N-Methyl-L-alanine into therapeutic peptides is the significant increase in their resistance to proteolytic degradation. The N-methyl group sterically hinders the approach of proteases, which typically recognize and cleave the peptide bond. This enhanced stability translates to a longer in vivo half-life, a critical attribute for many drug candidates.

Experimental Data: Proteolytic Degradation Assay

A common method to assess proteolytic stability is to incubate the peptide with a protease, such as trypsin or chymotrypsin, and monitor the degradation over time using techniques like High-Performance Liquid Chromatography (HPLC).

PeptideHalf-life in presence of Trypsin (hours)
Peptide-Gly0.5
Peptide-N-Me-L-Ala> 24

Note: This is a representative table based on general findings in the literature and not from a single specific study.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content of peptides containing either glycine or N-Methyl-L-alanine.

Methodology:

  • Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. The buffer should be filtered and degassed.

  • Instrumentation: A CD spectrometer is used. The instrument is purged with nitrogen gas to minimize ozone formation.

  • Data Acquisition:

    • Spectra are recorded at a controlled temperature (e.g., 25°C) in a quartz cuvette with a path length of 1 mm.

    • Wavelength scans are typically performed from 190 to 260 nm.

    • Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

    • A baseline spectrum of the buffer is recorded and subtracted from the peptide spectra.

  • Data Analysis: The resulting CD spectra are analyzed using deconvolution software (e.g., CONTIN, SELCON3, or DichroWeb) to estimate the percentage of α-helix, β-sheet, turn, and unordered structures.

Proteolytic Stability Assay

Objective: To compare the resistance of peptides containing glycine versus N-Methyl-L-alanine to enzymatic degradation.

Methodology:

  • Peptide and Enzyme Preparation: Stock solutions of the peptides and the protease (e.g., trypsin) are prepared in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Reaction Setup: The peptide is incubated with the protease at a specific molar ratio (e.g., 50:1 peptide to protease) at 37°C.

  • Time-Course Analysis: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching the Reaction: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., 10% trifluoroacetic acid).

  • HPLC Analysis: The amount of intact peptide remaining at each time point is quantified by reverse-phase HPLC. A standard curve of the intact peptide is used for quantification.

  • Data Analysis: The percentage of intact peptide is plotted against time to determine the degradation rate and calculate the peptide's half-life.

Logical Workflow for Peptide Modification and Analysis

experimental_workflow cluster_design Peptide Design & Synthesis cluster_analysis Structural & Functional Analysis cluster_evaluation Biological Evaluation Peptide_Design Peptide Design with Glycine or N-Methyl-L-alanine Peptide_Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Peptide_Synthesis Peptide_Purification HPLC Purification & Characterization Peptide_Synthesis->Peptide_Purification CD Circular Dichroism Spectroscopy Peptide_Purification->CD Secondary Structure NMR NMR Spectroscopy Peptide_Purification->NMR 3D Structure & Dynamics Proteolysis Proteolytic Stability Assay Peptide_Purification->Proteolysis Stability MD_Sim Molecular Dynamics Simulation Peptide_Purification->MD_Sim Conformational Sampling Binding_Assay Receptor Binding Assay NMR->Binding_Assay Proteolysis->Binding_Assay Signaling_Assay Downstream Signaling Assay Binding_Assay->Signaling_Assay Functional Consequence

Caption: Workflow for comparing Glycine and N-Methyl-L-alanine containing peptides.

Impact on Signaling Pathways: A Case Study in GPCR Ligand Design

The conformational changes induced by substituting glycine with N-Methyl-L-alanine can have profound effects on the biological activity of peptides, particularly those that act as ligands for receptors like G-protein coupled receptors (GPCRs). The restricted conformation of an N-methylated peptide can lead to higher receptor affinity and selectivity, potentially altering downstream signaling cascades.

Consider a hypothetical peptide agonist for a GPCR that signals through the Gs pathway to activate adenylyl cyclase and produce cyclic AMP (cAMP).

GPCR_signaling cluster_gly Glycine-containing Peptide cluster_nme N-Methyl-L-alanine-containing Peptide cluster_downstream Downstream Signaling Gly_Peptide Flexible Gly-Peptide GPCR_Gly GPCR (Lower Affinity) Gly_Peptide->GPCR_Gly Binds transiently Gs Gs Protein GPCR_Gly->Gs Weak Activation NMe_Peptide Constrained N-Me-Ala-Peptide GPCR_NMe GPCR (Higher Affinity) NMe_Peptide->GPCR_NMe Binds with high affinity GPCR_NMe->Gs Strong Activation AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates targets

Caption: GPCR signaling modulation by peptide conformation.

In this model, the flexible glycine-containing peptide may adopt multiple conformations, only a subset of which are active for receptor binding, leading to lower affinity and weaker signal transduction. In contrast, the N-Methyl-L-alanine-containing peptide is pre-organized in a bioactive conformation, resulting in higher affinity, more potent receptor activation, and a stronger downstream cAMP signal.

Conclusion

The choice between incorporating glycine and N-Methyl-L-alanine in peptide and protein design has significant ramifications for the resulting molecule's structure, stability, and function. Glycine offers a means to introduce flexibility, which can be crucial for certain biological interactions. However, this flexibility often comes at the cost of reduced stability. N-Methyl-L-alanine, through its conformational constraints and resistance to proteolysis, provides a powerful tool for creating more stable and potent therapeutic peptides. A thorough understanding of their distinct effects, supported by rigorous experimental evaluation, is essential for the rational design of next-generation protein-based therapeutics.

N-Methylated Amino Acids in Neurodegenerative Diseases: A Critical Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the evolving landscape of N-methylated amino acids as biomarkers and therapeutic targets in Alzheimer's, Parkinson's, and Huntington's diseases.

For Immediate Release

In the intricate puzzle of neurodegenerative diseases, the role of subtle molecular modifications is gaining increasing attention. Among these, the N-methylation of amino acids is emerging as a critical area of research, offering potential insights into disease mechanisms and novel therapeutic avenues. This guide provides a comparative analysis of the current understanding of N-methylated amino acids in Alzheimer's disease, Parkinson's disease, and Huntington's disease, tailored for researchers, scientists, and drug development professionals.

Introduction to N-Methylated Amino Acids

N-methylation, the addition of a methyl group to a nitrogen atom, is a common post-translational modification that can significantly alter the properties of amino acids and the proteins they constitute. This modification can influence protein conformation, stability, and interaction with other molecules. In the context of the central nervous system, N-methylated amino acids, such as N-methyl-D-aspartate (NMDA), play crucial roles in neurotransmission. However, dysregulation of their metabolism and signaling is increasingly implicated in the pathology of various neurodegenerative disorders.

Comparative Analysis of N-Methylated Amino Acid Involvement

While a direct, comprehensive quantitative comparison of a wide range of N-methylated amino acids across Alzheimer's, Parkinson's, and Huntington's diseases in a single study is not yet available in the literature, we can synthesize findings from various studies to build a comparative picture. The following tables summarize the observed alterations of key N-methylated compounds and related molecules in the cerebrospinal fluid (CSF) of patients compared to healthy controls.

Alzheimer's Disease
N-Methylated Compound/Related MoleculeChange in CSF LevelsReferences
N-Methyl-D-aspartate (NMDA) Receptor Activity Dysregulated (Hyperactivation)[1](2--INVALID-LINK--
Asymmetric Dimethylarginine (ADMA) Increased[3](--INVALID-LINK--)
Homocysteine (related to methylation pathways) Increased[3](--INVALID-LINK--)
Parkinson's Disease
N-Methylated Compound/Related MoleculeChange in CSF LevelsReferences
N-Methyl-D-aspartate (NMDA) Receptor Activity Implicated in excitotoxicity[1](2--INVALID-LINK--
N-methyl-(R)-salsolinol Increased[4](--INVALID-LINK--)
Homocysteine (related to methylation pathways) Increased (in serum/plasma)[5](--INVALID-LINK--)
1-Methylhistidine Altered[6](--INVALID-LINK--)
3-Methylhistidine Altered[6](--INVALID-LINK--)
Huntington's Disease
N-Methylated Compound/Related MoleculeChange in CSF LevelsReferences
N-Methyl-D-aspartate (NMDA) Receptor Activity Enhanced, contributing to excitotoxicity[1](7--INVALID-LINK--

Key Signaling Pathways and Experimental Workflows

To visualize the complex interplay of N-methylated amino acids in neurodegeneration, the following diagrams illustrate key signaling pathways and a general experimental workflow for their analysis.

NMDA_Receptor_Signaling_in_Neurodegeneration cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Glutamate_cleft Glutamate Glutamate->Glutamate_cleft Release NMDAR NMDA Receptor Glutamate_cleft->NMDAR Binds Ca_influx Ca²+ Influx NMDAR->Ca_influx Opens Channel Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive Influx Leads to Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Induces

NMDA Receptor-Mediated Excitotoxicity Pathway.

ADMA_Signaling_Pathway cluster_metabolism Arginine Metabolism cluster_signaling Endothelial Cell L_Arginine L-Arginine PRMTs PRMTs L_Arginine->PRMTs Methylation NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate ADMA ADMA PRMTs->ADMA Produces ADMA->NOS Inhibits Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide Produces Endothelial_Dysfunction Endothelial Dysfunction Nitric_Oxide->Endothelial_Dysfunction Reduced Levels Lead to

Asymmetric Dimethylarginine (ADMA) Signaling Pathway.

Experimental_Workflow Sample_Collection CSF Sample Collection (AD, PD, HD, Control) Sample_Preparation Sample Preparation (Deproteinization, Derivatization) Sample_Collection->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition Data_Analysis Quantitative Data Analysis Data_Acquisition->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Experimental Workflow for N-Methylated Amino Acid Analysis.

Experimental Protocols

Accurate quantification of N-methylated amino acids in biological fluids is crucial for their validation as biomarkers. The following provides a detailed methodology for the simultaneous quantification of multiple amino metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a commonly employed and highly sensitive technique.

Protocol: Simultaneous Quantification of Amino Metabolites by Derivatization-Assisted LC-MS/MS

This protocol is adapted from methodologies designed for the comprehensive analysis of amino compounds in biological matrices.(--INVALID-LINK--)

1. Sample Preparation:

  • Cerebrospinal Fluid (CSF):

    • Thaw frozen CSF samples on ice.

    • To 100 µL of CSF, add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for derivatization.

2. Derivatization:

  • This step is crucial for improving the chromatographic retention and ionization efficiency of the analytes. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

  • To 10 µL of the supernatant, add 70 µL of borate buffer (pH 8.8).

  • Add 20 µL of AQC reagent (3 mg/mL in acetonitrile).

  • Vortex immediately and incubate at 55°C for 10 minutes.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 15 minutes) is typically used to separate a wide range of analytes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each N-methylated amino acid of interest are monitored. This provides high selectivity and sensitivity.

    • Instrumentation: A triple quadrupole mass spectrometer is commonly used.

4. Quantification:

  • Stable isotope-labeled internal standards for each analyte should be added to the samples before protein precipitation to account for matrix effects and variations in sample preparation and instrument response.

  • Calibration curves are generated using a series of standard solutions with known concentrations of each analyte and a fixed concentration of the internal standard.

  • The concentration of each N-methylated amino acid in the CSF samples is determined by interpolating the peak area ratio of the analyte to its internal standard against the calibration curve.

Discussion and Future Directions

The available evidence, though not yet fully integrated, points towards a significant role for dysregulated N-methylated amino acid pathways in the pathophysiology of Alzheimer's, Parkinson's, and Huntington's diseases. The hyperactivation of NMDA receptors appears to be a common theme, contributing to excitotoxicity and neuronal cell death in all three conditions. Alterations in ADMA and homocysteine levels, particularly in Alzheimer's and Parkinson's diseases, suggest a link between impaired methylation capacity, endothelial dysfunction, and neurodegeneration.

The lack of comprehensive, comparative studies represents a significant gap in the field. Future research should prioritize large-scale, longitudinal studies that simultaneously quantify a broad panel of N-methylated amino acids in well-characterized patient cohorts for all three diseases. This will be instrumental in:

  • Identifying disease-specific and shared biomarkers: A comparative approach will help elucidate which N-methylated amino acids are unique to each disease and which represent common pathological pathways.

  • Developing more targeted therapies: A deeper understanding of the specific N-methylated amino acid pathways involved in each disease will enable the development of more precise therapeutic interventions.

  • Monitoring disease progression and therapeutic response: Reliable and quantifiable biomarkers are essential for tracking disease progression and assessing the efficacy of new treatments in clinical trials.

References

Differentiating N-Methyl-L-alanine from its Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and differentiation of isomers are critical in various scientific disciplines, including drug discovery, metabolomics, and clinical diagnostics. N-Methyl-L-alanine, a non-proteinogenic amino acid, and its isomers, such as DL-α-alanine and β-alanine, present a significant analytical challenge due to their identical mass-to-charge ratios. This guide provides a comparative overview of mass spectrometry-based techniques for the effective differentiation of these isomers, supported by experimental principles and methodologies.

Overview of Analytical Challenges and Strategies

N-Methyl-L-alanine, DL-α-alanine (a racemic mixture of L- and D-α-alanine), and β-alanine are structural isomers with the same elemental formula (C₄H₉NO₂) and molecular weight (103.12 g/mol ). Consequently, conventional mass spectrometry alone is insufficient for their distinction. The primary strategies to overcome this challenge involve coupling mass spectrometry with a separation technique that can resolve molecules based on their structural differences. These techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often requiring chemical derivatization to enhance volatility and chromatographic separation. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) offers a direct gas-phase separation based on the molecule's size and shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids, being non-volatile, require a derivatization step to increase their volatility for GC analysis. This process also aids in the chromatographic separation of isomers.

Experimental Protocol: Silylation for GC-MS Analysis

A common derivatization method for amino acids is silylation, which replaces active hydrogens on the amino and carboxyl groups with a trimethylsilyl (TMS) group.

Materials:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Amino acid standards (N-Methyl-L-alanine, DL-α-alanine, β-alanine)

  • Ethyl acetate

  • Internal Standard (e.g., Norvaline)

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the amino acid standard or sample into a reaction vial. If the sample is in solution, evaporate to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of pyridine and 100 µL of MSTFA with 1% TMCS to the dried sample.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Expected Separation: The derivatized isomers will exhibit different retention times on the GC column due to subtle differences in their volatility and interaction with the stationary phase. N-methyl-L-alanine, having a secondary amine, will form a different derivative compared to the primary amines of α-alanine and β-alanine, leading to distinct retention times. The separation of D- and L-α-alanine would require a chiral GC column.

Data Presentation: Expected GC-MS Retention Time Comparison
AnalyteDerivatizationExpected Retention Time Difference
N-Methyl-L-alanineSilylation (e.g., MSTFA)Distinct from α- and β-alanine
DL-α-alanineSilylation (e.g., MSTFA)Different from N-methyl-L-alanine and β-alanine
β-alanineSilylation (e.g., MSTFA)Different from N-methyl-L-alanine and α-alanine

Note: Absolute retention times will vary depending on the specific GC column, temperature program, and gas flow rate. The key is the relative separation of the isomers.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Amino Acid Isomers (N-Methyl-L-alanine, DL-α-alanine, β-alanine) Dry Dry Sample Sample->Dry Derivatization Derivatization (e.g., Silylation with MSTFA) Dry->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Inject Derivatized Sample GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Chromatogram Chromatogram (Retention Time) MS_Detection->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) MS_Detection->Mass_Spectrum Identification Isomer Differentiation Chromatogram->Identification Mass_Spectrum->Identification

Caption: Workflow for LC-MS/MS based differentiation of amino acid isomers.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

IMS-MS separates ions in the gas phase based on their size, shape, and charge. This technique can differentiate isomers by their different drift times through a gas-filled chamber, which is related to their collision cross-section (CCS). Larger or more extended molecules will have longer drift times (larger CCS) than more compact molecules.

Experimental Protocol: IMS-MS Analysis

Materials:

  • Amino acid standards

  • Methanol/Water (1:1, v/v) with 0.1% formic acid

Procedure:

  • Sample Preparation: Prepare a 1-10 µM solution of each amino acid isomer in the methanol/water/formic acid solvent.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of the IMS-MS instrument.

  • IMS-MS Analysis: Acquire data in positive ion mode. The instrument will separate the ions based on their drift time before they enter the mass analyzer.

Expected Separation: N-Methyl-L-alanine, α-alanine, and β-alanine are expected to have slightly different shapes, leading to different drift times and CCS values. For example, the methyl group on the nitrogen in N-methyl-L-alanine may lead to a different conformation and thus a different CCS compared to α-alanine. The position of the amino group in β-alanine versus α-alanine will also result in a different three-dimensional structure and a distinct CCS value.

Data Presentation: Expected Ion Mobility Spectrometry Data
AnalyteExpected Collision Cross Section (CCS) Difference
N-Methyl-L-alanineDifferent from α- and β-alanine
DL-α-alanineDifferent from N-methyl-L-alanine and β-alanine
β-alanineDifferent from N-methyl-L-alanine and α-alanine

Note: Experimental CCS values need to be determined for each isomer on a calibrated instrument. The differences may be small but measurable with high-resolution IMS.

dot

IMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis IMS-MS Analysis cluster_data Data Analysis Sample Amino Acid Isomers in Solution ESI Electrospray Ionization Sample->ESI Direct Infusion IMS Ion Mobility Separation (Drift Tube) ESI->IMS MS Mass Analysis IMS->MS Drift_Time Arrival Time Distribution (Drift Time) MS->Drift_Time CCS Collision Cross-Section (CCS) Calculation Drift_Time->CCS Identification Isomer Differentiation CCS->Identification

Caption: Workflow for IMS-MS based differentiation of amino acid isomers.

Conclusion

The differentiation of N-Methyl-L-alanine from its isomers, DL-α-alanine and β-alanine, by mass spectrometry is achievable through the application of appropriate analytical strategies.

  • GC-MS with derivatization is a robust method that separates isomers based on their volatility and chromatographic behavior.

  • LC-MS/MS, particularly with chiral derivatization , offers high sensitivity and specificity, enabling the separation of enantiomers and providing structural information through fragmentation analysis.

  • IMS-MS provides an orthogonal separation dimension based on the gas-phase conformation of the ions, offering a powerful tool for distinguishing structurally similar isomers without the need for derivatization.

The choice of technique will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. For unambiguous identification, a combination of these techniques, such as LC-IMS-MS, can provide the highest level of confidence.

A Comparative Analysis of Enzymatic and Chemical Synthesis of N-Methyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the synthesis of N-Methyl-L-alanine, comparing the efficiency, stereoselectivity, and environmental impact of enzymatic and chemical methodologies. This report provides a detailed overview of key experimental protocols, supported by quantitative data and workflow visualizations.

N-Methyl-L-alanine, a non-proteinogenic amino acid, is a crucial building block in the synthesis of various pharmaceuticals and a significant compound for peptide modification. Its N-methylation enhances proteolytic stability and membrane permeability of peptides, making it a valuable component in drug design. The synthesis of N-Methyl-L-alanine can be broadly categorized into two approaches: traditional chemical methods and modern enzymatic routes. This guide presents a comparative study of these methods, offering insights into their respective advantages and limitations to aid researchers in selecting the optimal synthesis strategy.

Performance Comparison: Enzymatic vs. Chemical Synthesis

The choice between enzymatic and chemical synthesis of N-Methyl-L-alanine hinges on a trade-off between factors such as yield, stereoselectivity, scalability, and environmental impact. While chemical methods have been traditionally employed, enzymatic approaches are gaining traction due to their high specificity and greener reaction conditions.

ParameterEnzymatic Synthesis (Whole-Cell Biocatalysis)Chemical Synthesis (N-methylation with Protecting Groups)Chemical Synthesis (from α-bromopropionic acid)
Starting Materials Glucose, MethylamineL-alanine, Protecting agents (e.g., o-NBS-Cl), Methylating agent (e.g., CH₃I)α-bromopropionic acid, Methylamine
Key Reagents/Catalysts Engineered Corynebacterium glutamicum expressing N-methyl-L-amino acid dehydrogenase (NMAADH)Sodium hydride, Methyl iodide, Deprotecting agents-
Product Titer/Yield 31.7 g/L[1][2]Yields for N-methylation of protected amino acid esters can be high (93-98%), but overall process yield may be lower.[3]65-70% (for dl-alanine, suggestive for N-methyl-dl-alanine)[4]
Product Purity High, with minor byproducts like L-alanine and pyruvate.[1][2] Di-N-methyl-L-alanine is not observed.[1]Potential for over-methylation leading to di-N-methylated byproducts.[1] Requires careful purification.[5]Product is a racemic mixture (dl-N-methyl-alanine) requiring further resolution.
Stereoselectivity Highly stereoselective, producing the L-enantiomer.[2]Dependent on the chirality of the starting L-alanine.Produces a racemic mixture.
Reaction Conditions Aqueous medium, near-neutral pH, ambient temperature and pressure.Often requires anhydrous conditions, use of strong bases and potentially toxic reagents.Aqueous solution, room temperature.
Environmental Impact "Green" process with biodegradable waste.Use of hazardous reagents and organic solvents.Use of halogenated compounds.
Key Advantages High stereoselectivity, one-step process from simple sugars, environmentally friendly.Well-established methods, applicable to a wide range of amino acids.Simple procedure.
Key Disadvantages Requires metabolic engineering of microorganisms.Multi-step process (protection, methylation, deprotection), risk of over-methylation and racemization, use of hazardous materials.Produces a racemic mixture, lower yield compared to other methods.

Experimental Protocols

Enzymatic Synthesis: Whole-Cell Biocatalysis

This protocol describes the fermentative production of N-Methyl-L-alanine using an engineered strain of Corynebacterium glutamicum expressing the N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida.

1. Strain Preparation:

  • A pyruvate-overproducing strain of C. glutamicum is used as the host.

  • The NMAADH gene (dpkA) from P. putida is cloned into an appropriate expression vector and transformed into the C. glutamicum host strain.

2. Fermentation:

  • The engineered C. glutamicum strain is cultivated in a minimal medium containing glucose as the primary carbon source and methylamine as the methyl group donor.

  • A fed-batch cultivation strategy is employed to achieve high cell density and product titer.

  • The fermentation is carried out in a bioreactor with controlled pH, temperature, and aeration. A typical cultivation might run for 72 hours.[1]

3. Product Isolation and Quantification:

  • The fermentation broth is centrifuged to remove the cells.

  • The supernatant containing N-Methyl-L-alanine is collected.

  • The concentration of N-Methyl-L-alanine in the supernatant is determined by High-Performance Liquid Chromatography (HPLC).[1]

Chemical Synthesis: N-methylation of L-alanine via Solid-Phase Synthesis

This protocol is based on the Biron-Kessler method for the N-methylation of amino acids on a solid support, which allows for simplified purification.

1. Resin Loading:

  • The starting amino acid (L-alanine) is attached to a 2-chlorotrityl chloride (2-CTC) resin.

2. N-Terminal Protection:

  • The α-amino group of the resin-bound alanine is protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This protection renders the remaining amine proton acidic.

3. N-Methylation:

  • The N-protected alanine is then methylated using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

4. Deprotection of the N-Terminal Group:

  • The o-NBS protecting group is removed using a thiol, such as 2-mercaptoethanol, in the presence of a base.

5. Fmoc Protection (Optional):

  • For use in peptide synthesis, the newly formed N-methylamino group can be protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-OSu.

6. Cleavage from Resin:

  • The N-Methyl-L-alanine is cleaved from the resin using a mild acidic solution (e.g., 1% trifluoroacetic acid in dichloromethane) to yield the final product.[6]

7. Purification:

  • The crude product is purified using techniques such as crystallization or chromatography to remove any byproducts.

Synthesis Workflows

The following diagrams illustrate the conceptual workflows for the enzymatic and a representative chemical synthesis of N-Methyl-L-alanine.

Enzymatic_Synthesis_Workflow cluster_cell Engineered C. glutamicum Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis NMA N-Methyl-L-alanine Pyruvate->NMA NMAADH Product Final Product NMA->Product Export Methylamine Methylamine Methylamine->Pyruvate Chemical_Synthesis_Workflow Alanine L-Alanine Protected_Ala N-Protected L-Alanine Alanine->Protected_Ala Protection (e.g., o-NBS-Cl) Methylated_Ala N-Methyl, N-Protected L-Alanine Protected_Ala->Methylated_Ala Methylation (e.g., CH3I) N_Methyl_Ala N-Methyl-L-alanine Methylated_Ala->N_Methyl_Ala Deprotection

References

Safety Operating Guide

Prudent Disposal Procedures for N-Methylidene-L-alanine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-Methylidene-L-alanine could not be located in the available resources. The following disposal procedures are based on best practices for laboratory chemical waste and information from the SDS of structurally similar compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals. Given the absence of a specific SDS, a conservative approach based on the known hazards of similar amino acid derivatives is recommended.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that all appropriate personal protective equipment is worn. Based on the hazards associated with related compounds, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator with a particulate filter.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Step-by-Step Disposal Protocol

The following is a general step-by-step procedure for the disposal of small quantities of this compound typically found in a research setting.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Containment:

    • For solid waste (e.g., residual powder, contaminated weigh boats or filter paper), carefully sweep or transfer the material into a clearly labeled, sealable, and chemically compatible waste container. Avoid generating dust.

    • For solutions, pour the waste into a labeled, sealable, and chemically compatible liquid waste container. Do not pour down the drain.[1]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream.

III. Data on Structurally Related Compounds

To provide context on potential hazards, the following table summarizes information from the Safety Data Sheets of structurally similar compounds.

Compound NameCAS NumberHazard StatementsDisposal Recommendations
BOC-N-Methyl-L-alanine 16948-16-6Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant.[2]
N-Methyl-DL-alanine 600-21-5Not classified as hazardous under GHS.Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations.[3]
β-Methylamino-L-Alanine (hydrochloride) 16012-55-8Harmful if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Dispose of contents/container in accordance with local regulation.[1][4]

IV. Logical Workflow for Chemical Waste Disposal

The following diagram illustrates a general decision-making process for the disposal of laboratory chemical waste.

ChemicalDisposalWorkflow start Start: Chemical Waste Generated identify Identify Chemical and Consult SDS start->identify is_hazardous Is the Waste Hazardous? identify->is_hazardous non_hazardous Dispose as Non-Hazardous Waste per Institutional Guidelines is_hazardous->non_hazardous No segregate Segregate into Compatible Waste Streams is_hazardous->segregate Yes end End: Waste Disposed non_hazardous->end container Select and Label Appropriate Waste Container segregate->container store Store in Satellite Accumulation Area container->store pickup Arrange for EHS Pickup and Disposal store->pickup pickup->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.